Cytarabine-13C3
Descripción
Propiedades
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859078 | |
| Record name | 4-Amino-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688007-26-3, 147-94-4, 7428-39-9, 65-46-3 | |
| Record name | 4-Amino-1-pentofuranosyl-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=688007-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cytarabine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC249004 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cytidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
what is the purpose of 13C labeling in cytarabine
An In-depth Technical Guide on the Core Applications of 13C Labeling in Cytarabine (B982)
For Researchers, Scientists, and Drug Development Professionals
Cytarabine (ara-C), a cornerstone in the treatment of hematological malignancies such as acute myeloid leukemia (AML), functions as a pyrimidine (B1678525) analog that inhibits DNA synthesis. To rigorously characterize its behavior in biological systems, particularly its pharmacokinetics (PK) and metabolism, precise and accurate analytical methods are essential. The integration of stable isotope labeling, specifically with Carbon-13 (¹³C), into cytarabine's molecular structure provides a powerful analytical tool. This guide details the principal purpose of ¹³C labeling in cytarabine: its critical role as an internal standard in quantitative bioanalysis and its application in metabolic pathway elucidation.
Core Application: Internal Standard for Quantitative Bioanalysis
The most prevalent and vital application of ¹³C-labeled cytarabine is its use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This technique, known as isotope dilution mass spectrometry (IDMS), is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma and urine.[1][2]
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle of IDMS is to add a known quantity of the ¹³C-labeled analyte (e.g., ¹³C₃-Cytarabine) to a sample at the earliest stage of analysis.[3][4] This "heavy" standard is chemically identical to the endogenous, unlabeled ("light") cytarabine and thus behaves identically during sample extraction, processing, and chromatographic separation.[5][6] However, it is distinguishable by the mass spectrometer due to its higher mass.[7] By measuring the ratio of the MS response of the native analyte to the SIL-IS, one can accurately calculate the concentration of the native analyte, as any sample loss or variation in instrument response (ion suppression or enhancement) will affect both the analyte and the internal standard equally, leaving their ratio constant.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. fiveable.me [fiveable.me]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imreblank.ch [imreblank.ch]
- 8. researchgate.net [researchgate.net]
Synthesis and Characterization of Cytarabine-¹³C₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Cytarabine-¹³C₃, an isotopically labeled analog of the potent antineoplastic and antiviral drug, Cytarabine (B982). Labeled with three ¹³C atoms in the pyrimidine (B1678525) ring, Cytarabine-¹³C₃ serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of Cytarabine in biological matrices by mass spectrometry. This document outlines a representative synthetic pathway, detailed analytical characterization protocols, and the metabolic fate of Cytarabine.
Core Data Summary
The following tables summarize the key quantitative data for Cytarabine-¹³C₃.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆[¹³C]₃H₁₃N₃O₅ |
| Molecular Weight | 246.19 g/mol [1][2] |
| Exact Mass | 246.096 g/mol [3] |
| Purity (by HPLC) | ≥95%[3][4] |
| Appearance | Solid |
| Solubility | Soluble in DMSO (warmed) and slightly soluble in water.[5] |
Table 2: Spectroscopic and Chromatographic Data (Representative)
| Analysis | Data |
| ¹H NMR (D₂O) | δ (ppm): 7.70 (d, 1H, H-6), 6.06 (d, 1H, H-1'), 5.92 (d, 1H, H-5), 4.25 (t, 1H, H-2'), 3.98 (t, 1H, H-3'), 3.87 (m, 1H, H-4'), 3.78 (dd, 1H, H-5'a), 3.70 (dd, 1H, H-5'b)[6] |
| ¹³C NMR (D₂O, Unlabeled) | δ (ppm): 164.0 (C-4), 156.9 (C-2), 142.8 (C-6), 95.7 (C-5), 90.1 (C-1'), 85.1 (C-4'), 75.1 (C-2'), 72.7 (C-3'), 60.9 (C-5') |
| Mass Spectrometry | ESI-MS/MS (MRM): m/z 245 → 113 for Ara-C ¹³C₃ |
| HPLC Retention Time | ~2.7 minutes (Isocratic, C18 column, Acetonitrile:Ammonium Acetate buffer)[2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of Cytarabine-¹³C₃.
I. Synthesis of Cytarabine-¹³C₃ (Representative Protocol)
This protocol describes a plausible synthetic route starting from ¹³C-labeled cytosine and D-arabinose, adapted from general methods for nucleoside synthesis.
1. Materials and Reagents:
-
Cytosine-¹³C₃
-
1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol (B129727) (MeOH), anhydrous
-
Sodium methoxide (B1231860) (NaOMe) in Methanol
-
Silica (B1680970) gel for column chromatography
2. Procedure:
-
Step 1: Silylation of Labeled Cytosine. In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), suspend Cytosine-¹³C₃ in anhydrous DCM. Add N,O-Bis(trimethylsilyl)acetamide (BSA) and stir the mixture at room temperature until the cytosine is fully dissolved and silylated.
-
Step 2: Glycosylation. Cool the silylated cytosine solution to 0°C. In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose in anhydrous DCM. Add this solution to the silylated cytosine mixture. Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Step 3: Quenching and Workup. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude protected nucleoside.
-
Step 4: Deprotection. Dissolve the crude product in anhydrous methanol. Add a catalytic amount of sodium methoxide in methanol. Stir the reaction at room temperature for 4-6 hours until the deprotection is complete (monitored by TLC).
-
Step 5: Purification. Neutralize the reaction mixture with acetic acid and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a gradient of dichloromethane and methanol to yield Cytarabine-¹³C₃ as a solid.
II. Characterization Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
System: HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Ammonium Acetate buffer (e.g., 30:70 v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm[2]
-
Injection Volume: 10 µL
-
Procedure: Dissolve a small amount of the synthesized Cytarabine-¹³C₃ in the mobile phase. Inject the sample onto the HPLC system. The purity is determined by the peak area percentage of the main product peak.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
System: 400 MHz or higher NMR spectrometer
-
Solvent: Deuterium oxide (D₂O)
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts and coupling constants should be consistent with the structure of Cytarabine, with minor isotopic effects.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The signals corresponding to the labeled carbons (C-4, C-5, and C-6) will be significantly enhanced and will exhibit coupling to adjacent ¹³C atoms if present.
3. High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
-
System: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer
-
Ionization Mode: Positive
-
Procedure: Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse the sample directly into the mass spectrometer. The measured exact mass should be within 5 ppm of the theoretical exact mass of the protonated molecule ([M+H]⁺).
Visualizations: Workflows and Signaling Pathways
Synthesis Workflow
Caption: Figure 1: Synthesis Workflow for Cytarabine-¹³C₃
Characterization Workflow
Caption: Figure 2: Characterization Workflow
Metabolic Activation and Mechanism of Action
Caption: Figure 3: Metabolic Activation of Cytarabine
References
- 1. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. An 1H NMR study of the cytarabine degradation in clinical conditions to avoid drug waste, decrease therapy costs and improve patient compliance in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cytarabine-13C3: Chemical Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982), a cornerstone in the treatment of various hematological malignancies, is a potent antimetabolite that interferes with DNA synthesis.[1][2] This technical guide focuses on Cytarabine-13C3, a stable isotope-labeled variant of Cytarabine, designed for use as an internal standard in quantitative analyses, particularly in mass spectrometry-based assays.[3] The incorporation of three carbon-13 isotopes provides a distinct mass shift, enabling precise and accurate quantification of Cytarabine in complex biological matrices. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols relevant to the application of this compound in research and drug development.
Chemical Structure and Properties
This compound is structurally identical to Cytarabine, with the exception of the substitution of three natural abundance carbon atoms with carbon-13 isotopes in the pyrimidine (B1678525) ring.
Chemical Structure:
-
Systematic Name: 4-amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone-13C3[4]
-
Alternate Names: Cytosine-β-D-arabinofuranoside-13C3, Ara-C-13C3[4]
The key physicochemical and isotopic properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆(¹³C)₃H₁₃N₃O₅ | [4] |
| Molecular Weight | 246.19 g/mol | [4] |
| Appearance | White to off-white solid | [] |
| Purity | ≥98% | [] |
| Isotopic Purity | Information typically provided on the Certificate of Analysis. | [6][7] |
| Solubility | Soluble in DMSO (heated) and slightly soluble in water. | [] |
| Storage | Store at -20°C. | [] |
Mechanism of Action and Signaling Pathways
Cytarabine exerts its cytotoxic effects by disrupting DNA synthesis and repair.[1] As a prodrug, it is transported into cells and undergoes a series of phosphorylations to its active form, Cytarabine triphosphate (Ara-CTP).[1] Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases.[1] The arabinose sugar moiety of Ara-CTP, instead of the deoxyribose found in natural nucleotides, creates a steric hindrance that inhibits further DNA chain elongation.[2] This leads to stalled replication forks, DNA strand breaks, and the activation of the DNA damage response (DDR) pathway, ultimately triggering cell cycle arrest and apoptosis.[8]
The following diagram illustrates the key steps in the mechanism of action of Cytarabine.
Caption: Intracellular activation and cytotoxic mechanism of Cytarabine.
Experimental Protocols
Quantification of Cytarabine in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a sensitive and robust method for the quantification of Cytarabine in human plasma, a critical aspect of pharmacokinetic studies.[9][10][11][12][13]
a. Materials and Reagents:
-
Cytarabine and this compound reference standards
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
b. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
c. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of Cytarabine and endogenous interferences |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | Cytarabine: m/z 244.1 → 112.1; this compound: m/z 247.1 → 115.1 |
| Collision Energy | Optimized for each transition |
d. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject into the LC-MS/MS system.
e. Experimental Workflow Diagram:
Caption: Workflow for plasma sample preparation and analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Cytarabine.
a. Materials:
-
AML cell line (e.g., HL-60, U937)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytarabine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
b. Protocol:
-
Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate overnight.
-
Treat cells with a serial dilution of Cytarabine (and a vehicle control) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
a. Materials:
-
AML cell line
-
Cytarabine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
b. Protocol:
-
Treat cells with Cytarabine at the desired concentration and time point.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.
a. Materials:
-
AML cell line
-
Cytarabine
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
b. Protocol:
-
Treat cells with Cytarabine for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Cytarabine in preclinical and clinical research. Its well-defined chemical structure and isotopic labeling provide the necessary reliability for its use as an internal standard in mass spectrometry-based bioanalysis. The detailed experimental protocols provided in this guide for quantification, cytotoxicity, apoptosis, and cell cycle analysis offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies to further understand the pharmacology and efficacy of this important chemotherapeutic agent.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 6. DL-Cytarabine-13C3 | CAS | LGC Standards [lgcstandards.com]
- 7. DL-Cytarabine-13C3 | CAS | LGC Standards [lgcstandards.com]
- 8. Cytarabine-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. eurofins.com [eurofins.com]
- 11. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Isotopic Purity of Commercially Available Cytarabine-13C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of commercially available Cytarabine-13C3, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. This document outlines the significance of isotopic purity, presents typical specifications, and details the analytical methodologies used for its determination.
Introduction to Isotopic Purity in Drug Analysis
In pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled (SIL) compounds are indispensable as internal standards for quantitative analysis by mass spectrometry. This compound is used as an internal standard for the quantification of the antineoplastic and antiviral agent cytarabine. The accuracy of these quantitative analyses is critically dependent on the isotopic purity of the SIL standard. Isotopic purity refers to the percentage of the compound that contains the desired isotopic labels (¹³C in this case) at the specified positions. High isotopic purity minimizes analytical interference from unlabeled or partially labeled species, thereby ensuring the precision and accuracy of the bioanalytical method.
Quantitative Data on Isotopic Purity
While the exact isotopic purity of this compound is lot-specific and must be obtained from the supplier's Certificate of Analysis (CoA), commercially available standards typically exhibit very high isotopic enrichment.[1][2] The following table summarizes the kind of quantitative data researchers can expect to find on a typical CoA for this compound.
Table 1: Representative Isotopic Purity and Chemical Purity Data for this compound
| Parameter | Specification | Analytical Method | Supplier Examples |
| Isotopic Purity (¹³C) | Typically ≥ 99% | Mass Spectrometry, NMR Spectroscopy | LGC Standards, Cayman Chemical, Santa Cruz Biotechnology, BOC Sciences |
| Chemical Purity | ≥95% to ≥98% | HPLC | LGC Standards, BOC Sciences, Cayman Chemical |
Note: The data presented in this table is representative. Researchers must consult the lot-specific Certificate of Analysis provided by the supplier for precise data.
Experimental Protocols for Determining Isotopic Purity
The two primary analytical techniques for the determination of isotopic purity of ¹³C-labeled compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a highly sensitive method used to determine the isotopic distribution and purity of a labeled compound by precisely measuring the mass-to-charge ratio (m/z) of the different isotopologues.
Experimental Protocol for LC-HRMS Analysis:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL.
-
Prepare a dilute solution (e.g., 1 µg/mL) for infusion or injection into the mass spectrometer.
-
Prepare a corresponding solution of unlabeled Cytarabine to serve as a reference standard.
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving the isotopic peaks.
-
Couple the mass spectrometer to a liquid chromatography (LC) system. A C18 reversed-phase column is suitable for the analysis of cytarabine.
-
Acquire data in full scan mode with high mass accuracy and resolution to separate the isotopologues of the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Extract the ion chromatograms for the M+0 (unlabeled), M+1, M+2, and M+3 (fully labeled) species of cytarabine.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity by determining the ratio of the peak area of the desired labeled species (M+3) to the sum of the peak areas of all observed isotopologues. It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) that contribute to the M+1 and M+2 peaks of the unlabeled compound.
-
Workflow for determining isotopic purity by LC-HRMS.
Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹³C NMR spectroscopy provides a direct and unambiguous method for determining the isotopic enrichment at specific carbon positions.
Experimental Protocol for Quantitative ¹³C NMR:
-
Sample Preparation:
-
Prepare a concentrated and highly pure sample of this compound.
-
Dissolve a precisely weighed amount in a suitable deuterated solvent (e.g., DMSO-d₆) to a final concentration of 5-10 mg in 0.5-0.7 mL.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Acquire a quantitative ¹³C NMR spectrum. This requires specific acquisition parameters to ensure accurate integration:
-
Relaxation Delay (d1): A long relaxation delay is crucial for the full relaxation of all carbon nuclei. This should be at least 5 times the longest T1 relaxation time of the carbon atoms in the molecule.
-
Decoupling: Use proton decoupling to simplify the spectrum and improve the signal-to-noise ratio. Inverse-gated decoupling is preferred to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.
-
-
-
Data Analysis:
-
Integrate the signals corresponding to the ¹³C-labeled positions in the pyrimidine (B1678525) ring of this compound.
-
To determine the isotopic enrichment, a comparison with a known internal standard of natural abundance or the integration of signals from unlabeled positions within the same molecule can be used.
-
The isotopic enrichment is calculated by comparing the integral of the ¹³C-enriched signal to that of a known internal standard or by assuming the integrated signal represents the total amount of the ¹³C isotope.
-
Workflow for determining ¹³C isotopic enrichment by NMR.
Conclusion
The isotopic purity of this compound is a critical quality attribute that directly impacts the reliability of quantitative bioanalytical studies. While specific isotopic enrichment values are proprietary to the supplier and lot, researchers can generally expect commercially available standards to have an isotopic purity of 99% or higher. The determination of this parameter is rigorously performed using advanced analytical techniques such as HRMS and quantitative ¹³C NMR. For all applications, it is imperative to refer to the lot-specific Certificate of Analysis to ensure the highest level of accuracy in experimental results.
References
Foundational Research on Stable Isotope-Labeled Nucleoside Analogs: A Technical Guide
Stable isotope-labeled nucleoside analogs are indispensable tools in modern biomedical research, providing unparalleled insights into nucleic acid structure, metabolism, and the mechanisms of therapeutic agents. By replacing atoms such as carbon, nitrogen, or hydrogen with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), these analogs act as molecular tracers and probes.[1][2] Their physicochemical properties remain nearly identical to their natural counterparts, allowing them to be processed by cellular machinery without significantly altering biological pathways.[2][3] This guide offers an in-depth exploration of the synthesis, application, and analysis of these critical research compounds, tailored for researchers, scientists, and drug development professionals.
Synthesis of Stable Isotope-Labeled Nucleoside Analogs
The production of isotopically labeled nucleosides is achieved through two primary strategies: chemical synthesis and biotechnological/enzymatic synthesis. The choice of method depends on the desired labeling pattern (uniform or site-specific) and the scale of production.[4]
Chemical Synthesis
Chemical synthesis, particularly using solid-phase phosphoramidite (B1245037) chemistry, is the preferred method for introducing isotope labels at specific, predefined atomic positions within a nucleoside.[4][5] This precision is crucial for mechanistic studies and for NMR applications where specific signals need to be resolved.[4] The process involves building the nucleoside or oligonucleotide sequence step-by-step on a solid support, using labeled phosphoramidite building blocks.[4][6] While powerful for creating custom-labeled molecules, chemical synthesis can involve complex, multi-step procedures with variable yields.[6]
Biotechnological and Enzymatic Synthesis
For uniform labeling, biotechnological approaches are highly effective.[5] This method involves culturing microorganisms, such as bacteria or algae, in a medium where the primary carbon and/or nitrogen sources are replaced with their stable isotopes (e.g., ¹³C-glucose, ¹⁵N-ammonium salts).[3][5][7] The organisms incorporate these isotopes into all their biomolecules, including nucleotides. The labeled DNA and RNA are then harvested, hydrolyzed, and the resulting nucleosides are purified.[1]
Enzymatic methods offer a bridge between these two approaches. Enzymes like polymerases can incorporate labeled nucleoside triphosphates (NTPs) into RNA or DNA sequences during in vitro transcription or replication assays, providing a highly precise way to generate long, labeled nucleic acids.[4][5][8]
References
- 1. Stable Isotope Labeled Nucleotides | Leading Provider of Isotope Labeled Solutions [silantes.com]
- 2. Isotope Labelled Compounds [simsonpharma.com]
- 3. Stable Isotope-labeled Compounds - Amerigo Scientific [amerigoscientific.com]
- 4. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]
- 6. mdpi.com [mdpi.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
Unraveling the Metabolic Fate of Cancer Therapeutics: A Technical Guide to Cytarabine-¹³C₃ in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytarabine (B982) (ara-C), a cornerstone in the treatment of hematological malignancies, exerts its cytotoxic effects through intricate metabolic activation and incorporation into DNA. Understanding the precise metabolic flux of cytarabine within cancer cells is paramount for optimizing therapeutic strategies and overcoming resistance. The use of stable isotope-labeled cytarabine, specifically Cytarabine-¹³C₃, offers a powerful and precise tool for elucidating its metabolic fate. This technical guide details the mechanism of action of Cytarabine-¹³C₃ in metabolic studies, providing a framework for its application, from experimental design to data interpretation. By tracing the journey of the ¹³C-labeled core of cytarabine, researchers can gain unprecedented insights into its uptake, phosphorylation, incorporation into nucleic acids, and catabolism.
Introduction to Cytarabine and the Role of Stable Isotope Tracing
Cytarabine is a synthetic pyrimidine (B1678525) nucleoside analog that has been a frontline chemotherapeutic agent for decades, particularly in the treatment of acute myeloid leukemia (AML) and lymphomas.[1] Its efficacy is dependent on its intracellular conversion to the active triphosphate form, cytarabine triphosphate (ara-CTP), which acts as a competitive inhibitor of DNA polymerase and is incorporated into DNA, leading to chain termination and apoptosis.[1]
The clinical response to cytarabine can be highly variable, often due to differences in its metabolism within cancer cells. Stable isotope labeling, a technique where one or more atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), provides a robust method to trace the metabolic fate of drugs and endogenous metabolites.[2][3] Cytarabine-¹³C₃, with three carbon atoms in its cytosine ring replaced by ¹³C, allows for the precise tracking of the drug and its metabolites through various analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]
Mechanism of Action of Cytarabine and the Utility of ¹³C₃ Labeling
The mechanism of action of cytarabine is a multi-step process that can be meticulously tracked using Cytarabine-¹³C₃.
2.1. Cellular Uptake and Metabolic Activation:
Cytarabine enters the cell via nucleoside transporters. Once inside, it undergoes sequential phosphorylation to its active triphosphate form, ara-CTP. This process is catalyzed by deoxycytidine kinase (dCK), cytidylate kinase (CMPK), and nucleoside diphosphate (B83284) kinase (NDPK).[5] Conversely, cytarabine can be inactivated by cytidine (B196190) deaminase (CDA) into the non-toxic metabolite uracil (B121893) arabinoside (ara-U) or dephosphorylated by 5'-nucleotidases.[6]
By using Cytarabine-¹³C₃, each of these metabolic steps can be quantitatively assessed. The ¹³C₃-label will be retained in ara-CMP, ara-CDP, and ara-CTP, allowing for their distinct detection and quantification by LC-MS/MS. This enables researchers to determine the rates of activation and inactivation, providing critical information on the determinants of drug sensitivity and resistance.
2.2. Incorporation into DNA and RNA:
The primary cytotoxic effect of cytarabine is mediated by the incorporation of ara-CTP into elongating DNA strands by DNA polymerases. This incorporation leads to chain termination and the induction of apoptosis.[1] Ara-CTP can also be incorporated into RNA, albeit to a lesser extent.
Tracing Cytarabine-¹³C₃ allows for the direct measurement of its incorporation into genomic DNA. Following isolation and enzymatic digestion of DNA from treated cells, the resulting ¹³C₃-labeled cytarabine deoxynucleoside can be quantified, providing a direct measure of target engagement.
2.3. Signaling Pathways and Cellular Response:
The DNA damage induced by cytarabine incorporation triggers a cascade of cellular signaling events, ultimately leading to cell cycle arrest and apoptosis.[5] While Cytarabine-¹³C₃ does not directly trace these signaling pathways, the quantitative data obtained on its metabolism and DNA incorporation can be correlated with the activation or inhibition of specific pathways, such as those involving p53 and NF-κB.[7]
Experimental Design and Protocols
The following sections outline a general framework for conducting metabolic studies using Cytarabine-¹³C₃.
3.1. Synthesis of Cytarabine-¹³C₃:
The synthesis of stable isotope-labeled compounds is a specialized process.[3] It typically involves using commercially available ¹³C-labeled precursors in a multi-step chemical synthesis to produce the final labeled drug molecule. Several chemical synthesis routes for cytarabine and its derivatives have been published, which can be adapted for the incorporation of the ¹³C₃-label into the cytosine ring.[8][9][10]
3.2. Cell Culture and Isotope Labeling Protocol:
-
Cell Seeding: Plate cancer cells (e.g., AML cell lines like MOLM-13 or primary patient samples) at a desired density and allow them to adhere or stabilize overnight.
-
Treatment: Replace the culture medium with fresh medium containing a defined concentration of Cytarabine-¹³C₃. The concentration should be determined based on the known IC50 of unlabeled cytarabine for the specific cell line.
-
Time-Course Experiment: Harvest cells at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of cytarabine metabolism and incorporation.
-
Metabolite Extraction:
-
For intracellular metabolite analysis, rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then extracting metabolites with a cold solvent mixture (e.g., 80% methanol).
-
For DNA incorporation analysis, pellet the cells, wash with PBS, and proceed with a genomic DNA isolation protocol.
-
-
Sample Preparation for Analysis:
-
Metabolites: Centrifuge the cell extracts to pellet debris, and then dry the supernatant under a stream of nitrogen or by lyophilization. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
DNA: Quantify the isolated DNA. Enzymatically digest a known amount of DNA to its constituent deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
3.3. Analytical Methodology: LC-MS/MS:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying Cytarabine-¹³C₃ and its metabolites due to its high sensitivity and specificity.[5][6][11]
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column with an ion-pairing agent to achieve separation of the polar cytarabine and its phosphorylated metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for unlabeled cytarabine (m/z 244.0 > 112.0) and its ¹³C₃-labeled counterpart (m/z 247.0 > 115.0) will need to be optimized.[11] Similar transitions would be established for the mono-, di-, and tri-phosphorylated forms and for ara-U.
Data Presentation and Interpretation
Quantitative data from Cytarabine-¹³C₃ tracing studies can provide a comprehensive view of its metabolic flux. The following tables present hypothetical data based on what would be expected from such an experiment, with illustrative values informed by studies using other labeled nucleoside analogs.
Table 1: Intracellular Concentrations of Cytarabine-¹³C₃ and its Metabolites in AML Cells
| Time (hours) | Cytarabine-¹³C₃ (pmol/10⁶ cells) | Ara-CMP-¹³C₃ (pmol/10⁶ cells) | Ara-CDP-¹³C₃ (pmol/10⁶ cells) | Ara-CTP-¹³C₃ (pmol/10⁶ cells) | Ara-U-¹³C₃ (pmol/10⁶ cells) |
| 0 | 0 | 0 | 0 | 0 | 0 |
| 2 | 15.2 | 8.5 | 3.1 | 1.2 | 2.3 |
| 4 | 12.8 | 15.6 | 7.8 | 4.5 | 5.1 |
| 8 | 9.1 | 22.3 | 12.4 | 9.8 | 10.7 |
| 24 | 3.5 | 10.1 | 5.2 | 4.1 | 18.9 |
Table 2: Incorporation of Cytarabine-¹³C₃ into Genomic DNA of AML Cells
| Time (hours) | Cytarabine-¹³C₃ incorporated (fmol/µg DNA) |
| 0 | 0 |
| 4 | 5.7 |
| 8 | 12.3 |
| 24 | 25.1 |
Interpretation of Data:
-
Table 1: This data would illustrate the kinetics of cytarabine activation and catabolism. A rapid increase in ara-CTP-¹³C₃ levels would correlate with higher drug efficacy. Conversely, high levels of ara-U-¹³C₃ would indicate significant drug inactivation.
-
Table 2: This table directly quantifies the extent of the drug reaching its therapeutic target. Higher incorporation levels are expected to correlate with increased cytotoxicity.
Visualizing Metabolic Pathways and Experimental Workflows
5.1. Cytarabine-¹³C₃ Metabolic Pathway:
Caption: Metabolic activation pathway of Cytarabine-¹³C₃.
5.2. Experimental Workflow for Cytarabine-¹³C₃ Metabolic Tracing:
Caption: Workflow for tracing Cytarabine-¹³C₃ metabolism.
Conclusion
The use of Cytarabine-¹³C₃ in metabolic studies represents a significant advancement in our ability to understand the intracellular pharmacology of this critical anticancer agent. This technical guide provides a comprehensive overview of the rationale, experimental design, and data interpretation for such studies. By precisely tracing the metabolic fate of cytarabine, researchers can identify key determinants of drug response and resistance, paving the way for the development of more effective and personalized therapeutic strategies for patients with hematological malignancies. The detailed quantitative data and mechanistic insights gained from these studies are invaluable for both basic and clinical cancer research.
References
- 1. benchchem.com [benchchem.com]
- 2. metsol.com [metsol.com]
- 3. symeres.com [symeres.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of a cytarabine phosphoramidate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of a fatty acyl di-cytarabine prodrug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
Unlocking Cellular Fates: A Preliminary Technical Guide to Cytarabine-13C3 as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary investigation and application of Cytarabine-13C3 as a stable isotope tracer for studying the pharmacokinetics and metabolism of the widely used chemotherapeutic agent, cytarabine (B982) (Ara-C). By incorporating a carbon-13 labeled tracer, researchers can precisely track the uptake, metabolic conversion, and elimination of cytarabine, offering a powerful tool to enhance our understanding of its mechanism of action and the development of drug resistance.
Introduction to Cytarabine and the Role of Isotopic Tracers
Cytarabine, a pyrimidine (B1678525) nucleoside analog, is a cornerstone in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma. Its therapeutic efficacy relies on its intracellular conversion to the active triphosphate form, Ara-CTP, which acts as a competitive inhibitor of DNA polymerase, ultimately halting DNA replication and inducing apoptosis in rapidly dividing cancer cells.[1]
The clinical utility of cytarabine is often hampered by significant inter-individual variability in patient response and the emergence of resistance. This variability is largely attributed to differences in the expression and activity of enzymes involved in its metabolic pathway. The use of a stable isotope-labeled tracer, such as this compound, allows for the precise differentiation of the administered drug and its metabolites from their endogenous, unlabeled counterparts. This capability is crucial for accurate pharmacokinetic modeling and metabolic flux analysis.
Quantitative Pharmacokinetic Data
The pharmacokinetics of cytarabine are characterized by rapid deamination to its inactive metabolite, uracil (B121893) arabinoside (Ara-U), and display considerable inter-individual variation.[2][3] The following tables summarize key pharmacokinetic parameters of cytarabine and Ara-U from various clinical studies.
Table 1: Pharmacokinetic Parameters of Cytarabine in Adult Patients
| Dosage Regimen | Cmax (µM) | t1/2 (minutes) | Clearance (L/h/m²) | Volume of Distribution (L/kg) | Reference(s) |
| 2 mg/kg (single i.v. bolus) | - | 7 - 107 | 234 - 1086 | - | [4] |
| 200 mg/m²/day (continuous infusion) | 0.30 (Css) | - | 134 ± 71 | - | [5][6] |
| 1000 mg/m² (3-hour infusion) | 10.5 (end of infusion) | - | - | - | [2] |
| 3000 mg/m² (3-hour infusion) | 22.0 (end of infusion) | 7.8 - 12.6 | 102 - 174 | 0.44 - 0.86 | [2][7] |
| 3 g/m² (3-hour infusion) | 115 ± 32 | 16 (distribution), 108 & 360 (elimination) | 86 L/h (total) | - | [8] |
Cmax: Maximum plasma concentration; Css: Steady-state concentration; t1/2: Half-life
Table 2: Plasma Concentrations of Cytarabine and its Metabolite Ara-U
| Dosage Regimen | Analyte | Peak Plasma Concentration | Time to Peak | Reference(s) |
| 3 g/m² (high-dose infusion) | Ara-C | 10.8 µg/mL | - | [9] |
| Ara-U | 104 µg/mL | - | [9] | |
| 3 g/m² (3-hour infusion) | Ara-C | 115 ± 32 µM | During infusion | [8] |
| Ara-U | 310 µM | - | [8] | |
| 1000 mg/m² (3-hour infusion) | Ara-C / Ara-U ratio | 5.6 (median molar ratio at end of infusion) | End of infusion | [2] |
| 3000 mg/m² (3-hour infusion) | Ara-C / Ara-U ratio | 5.6 (median molar ratio at end of infusion) | End of infusion | [2] |
Experimental Protocols
The use of this compound as a tracer necessitates analytical methods that can distinguish between the labeled and unlabeled forms of the drug and its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Sample Preparation and Stabilization
Due to the rapid deamination of cytarabine by cytidine (B196190) deaminase in blood samples, immediate stabilization is critical for accurate quantification.
-
Blood Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Stabilization: Immediately after collection, add a cytidine deaminase inhibitor, such as tetrahydrouridine (B1681287) (THU), to the blood sample.
-
Plasma Separation: Centrifuge the stabilized blood sample to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS for this compound and its Metabolites
This protocol outlines a general procedure for the simultaneous quantification of this compound, unlabeled cytarabine, and their respective metabolites.
-
Sample Extraction:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of cytarabine or a structurally similar compound).
-
Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Detection Mode: Employ multiple reaction monitoring (MRM) to selectively detect and quantify the parent and product ions for each analyte. The specific mass transitions for this compound and its labeled metabolites will differ from their unlabeled counterparts by +3 Da. For example, one publication monitored the transition 245 → 113 for Ara-C 13C3.[1]
-
Instrumentation: A triple quadrupole mass spectrometer is ideal for this application.
-
Signaling Pathways and Experimental Workflows
The metabolic activation and catabolism of cytarabine involve a series of enzymatic steps that are critical to its efficacy. Understanding these pathways is essential for interpreting data from tracer studies.
Cytarabine Metabolic Pathway
Experimental Workflow for a this compound Tracer Study
Conclusion and Future Directions
The use of this compound as a metabolic tracer holds significant promise for advancing our understanding of cytarabine's pharmacology. This powerful technique can provide invaluable insights into the mechanisms of drug action, inter-individual variability in response, and the development of chemoresistance. The detailed experimental protocols and established pharmacokinetic data presented in this guide serve as a foundational resource for researchers embarking on such investigations. Future studies employing this compound will be instrumental in personalizing cytarabine therapy and developing novel strategies to overcome drug resistance in hematological malignancies.
References
- 1. eurofins.com [eurofins.com]
- 2. Pharmacokinetics of high-dose cytarabine and its deamination product--a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of cytosine arabinoside in patients with acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of cytarabine in patients with acute myeloid leukemia: a cancer and leukemia group B study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of cytarabine in patients with acute myeloid leukemia: a cancer and leukemia group B study. [vivo.weill.cornell.edu]
- 7. Clinical results and pharmacokinetics of high-dose cytosine arabinoside (HD ARA-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alteration of the pharmacokinetics of high-dose ara-C by its metabolite, high ara-U in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of ara-C and ara-U in plasma and CSF after high-dose administration of cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Mass Shift of Cytarabine-¹³C₃ in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practical applications of using stable isotope-labeled Cytarabine (B982), specifically Cytarabine-¹³C₃, in mass spectrometry. This guide is designed to assist researchers in understanding the theoretical basis of the observed mass shift, implementing robust analytical methodologies, and interpreting the resulting data with high confidence.
Introduction to Stable Isotope Labeling in Mass Spectrometry
Stable isotope labeling is a powerful technique in analytical chemistry and drug development that involves the incorporation of a stable, non-radioactive "heavy" isotope into a molecule of interest. In mass spectrometry, this creates a mass-shifted version of the analyte, which is chemically identical to its unlabeled counterpart but can be distinguished by its higher mass-to-charge ratio (m/z). This distinction is fundamental for its use as an internal standard in quantitative bioanalysis, allowing for precise and accurate measurement of the analyte by correcting for variations in sample preparation and instrument response.
Cytarabine, a potent antimetabolite chemotherapy agent, is frequently analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of Cytarabine-¹³C₃ as an internal standard is a common practice to ensure the reliability of these assays.
The Theoretical Mass Shift of Cytarabine-¹³C₃
The mass shift observed between unlabeled Cytarabine and Cytarabine-¹³C₃ is a direct consequence of replacing three naturally occurring carbon-12 (¹²C) atoms with three carbon-13 (¹³C) atoms. To accurately calculate this shift, the exact masses of the isotopes must be used.
The exact mass of a ¹²C atom is defined as 12.000000 atomic mass units (amu). The exact mass of a ¹³C atom is approximately 13.003355 amu.
The mass difference between one ¹³C atom and one ¹²C atom is:
13.003355 amu - 12.000000 amu = 1.003355 amu
For Cytarabine-¹³C₃, where three ¹²C atoms are replaced by ¹³C atoms, the total theoretical mass shift is:
3 * 1.003355 amu = 3.010065 amu
This calculated mass shift is the basis for differentiating between the analyte and its stable isotope-labeled internal standard in a mass spectrometer.
Quantitative Data Summary
The following table summarizes the key quantitative data for unlabeled Cytarabine and Cytarabine-¹³C₃, including their molecular formulas, exact masses, and typical multiple reaction monitoring (MRM) transitions used in LC-MS/MS analysis.[1][2][3]
| Compound | Molecular Formula | Exact Monoisotopic Mass (amu) | Precursor Ion (m/z) | Product Ion (m/z) |
| Cytarabine | C₉H₁₃N₃O₅ | 243.08552 | 244.0 | 112.0 |
| Cytarabine-¹³C₃ | ¹³C₃C₆H₁₃N₃O₅ | 246.095585 | 245.0 | 113.0 |
Note: The precursor ion m/z values are for the protonated molecule [M+H]⁺.
Experimental Protocol: Quantification of Cytarabine in Human Plasma using LC-MS/MS
This section provides a detailed, synthesized experimental protocol for the quantitative analysis of Cytarabine in human plasma, utilizing Cytarabine-¹³C₃ as an internal standard. This protocol is a composite of validated methods from the scientific literature.[1][4][5][6][7]
4.1 Materials and Reagents
-
Cytarabine analytical standard
-
Cytarabine-¹³C₃ internal standard
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Tetrahydrouridine (B1681287) (THU) - cytidine (B196190) deaminase inhibitor
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Water, deionized, 18 MΩ·cm or higher
-
Solid Phase Extraction (SPE) cartridges (e.g., Cation-exchange) or protein precipitation plates
4.2 Sample Preparation
-
Blood Collection and Stabilization: Collect whole blood in tubes containing an anticoagulant. Immediately after collection, add tetrahydrouridine to a final concentration of 10-50 µM to inhibit the enzymatic conversion of Cytarabine to its inactive metabolite, Ara-U.[1][4][5]
-
Plasma Separation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Protein Precipitation (PPT) or Solid Phase Extraction (SPE):
-
PPT Method: To 50 µL of plasma, add 150 µL of cold acetonitrile containing the Cytarabine-¹³C₃ internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a clean tube or 96-well plate for analysis.[7]
-
SPE Method: Condition a cation-exchange SPE cartridge according to the manufacturer's instructions. Load 50 µL of plasma (pre-treated with internal standard). Wash the cartridge to remove interferences. Elute the analyte and internal standard. Evaporate the eluate to dryness and reconstitute in the mobile phase.[1][4][5]
-
4.3 Liquid Chromatography Conditions
-
HPLC System: A UHPLC or HPLC system capable of delivering accurate gradients.
-
Column: A C18 or HSS T3 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating Cytarabine from endogenous interferences like cytidine.[1][4][5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute Cytarabine, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40°C.
4.4 Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows. Optimize compound-dependent parameters like collision energy and cone voltage for the specific instrument being used.
Visualizations
5.1 Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Cytarabine in a biological matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. eurofins.com [eurofins.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Simultaneous determination of cytosine arabinoside and its metabolite uracil arabinoside in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of clofarabine and cytarabine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis, Development, and Application of Carbon-13 Labeled Cytarabine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and application of carbon-13 (¹³C) labeled cytarabine (B982). Cytarabine, a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML), is a nucleoside analog that disrupts DNA synthesis. The incorporation of a stable, non-radioactive ¹³C isotope into the cytarabine molecule provides an invaluable tool for researchers to meticulously track its metabolic fate, elucidate its mechanism of action, and optimize its therapeutic efficacy. This guide details the synthetic strategies for ¹³C-labeling, its role in understanding cellular signaling pathways, and provides in-depth experimental protocols and quantitative data relevant to its development.
Discovery and Synthesis of Carbon-13 Labeled Cytarabine
The journey of cytarabine began with the isolation of arabinose-containing nucleotides from the Caribbean sponge Tectitethya crypta.[1] Its structural similarity to the natural nucleoside deoxycytidine allows it to be incorporated into DNA, where it ultimately halts replication.[1][2] The synthesis of isotopically labeled cytarabine is crucial for in-depth pharmacological studies. While a specific, publicly available, step-by-step protocol for the synthesis of ¹³C-labeled cytarabine is not extensively detailed, a representative chemical synthesis can be conceptualized based on established methods for nucleoside and labeled compound synthesis.[3][4][5]
A plausible synthetic route would involve the introduction of the ¹³C label at a specific position within the cytosine base or the arabinose sugar moiety. For instance, starting with a ¹³C-labeled precursor for the pyrimidine (B1678525) ring or a ¹³C-labeled arabinose derivative. A general approach to cytarabine synthesis involves the glycosylation of a protected cytosine derivative with a protected arabinofuranosyl donor.[5]
Below is a conceptual workflow for the synthesis of a ¹³C-labeled nucleoside analog like cytarabine.
Caption: Conceptual workflow for the chemical synthesis of ¹³C-labeled cytarabine.
Mechanism of Action and Cellular Signaling Pathways
Cytarabine exerts its cytotoxic effects by interfering with DNA synthesis.[2] Upon cellular uptake, it is phosphorylated to its active triphosphate form, ara-CTP.[3] Ara-CTP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the elongating DNA strand by DNA polymerase.[3] The arabinose sugar in ara-CTP sterically hinders the rotation of the phosphodiester bond, thereby preventing further DNA chain elongation and leading to cell cycle arrest in the S phase and apoptosis.[6]
High doses of cytarabine have been observed to induce significant metabolic stress, characterized by a pronounced increase in the AMP/ATP ratio. This metabolic shift triggers the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[4] Activated AMPK, in turn, can phosphorylate and activate the Forkhead box O (FoxO) transcription factors, which promote cell cycle arrest.[4][6]
The following diagram illustrates the key signaling pathways affected by cytarabine.
Caption: Signaling pathways affected by cytarabine leading to apoptosis.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful use of ¹³C-labeled cytarabine in research. This section provides methodologies for key experiments.
In Vitro Cytotoxicity Assay (IC₅₀ Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of cytarabine in leukemia cell lines using a luminescence-based cell viability assay.
-
Cell Culture: Culture leukemia cells (e.g., CCRF-CEM, MOLM13) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.[7][8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of media.[7]
-
Drug Preparation: Prepare a stock solution of cytarabine in a suitable solvent (e.g., DMSO or sterile water).[10] Perform serial dilutions to create a range of concentrations.
-
Drug Treatment: Add the desired concentrations of cytarabine to the wells. Include a vehicle control (solvent only).
-
Cell Viability Measurement: Use a commercially available cell viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay. Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC₅₀ value.[7][11]
Sample Preparation for Mass Spectrometry Analysis of Intracellular Metabolites
This protocol outlines the extraction of intracellular metabolites from cultured cells for analysis by mass spectrometry.
-
Cell Culture and Treatment: Culture and treat cells with ¹³C-labeled cytarabine as required for the experiment.
-
Quenching Metabolism: Rapidly quench metabolic activity by aspirating the media and washing the cells with ice-cold phosphate-buffered saline (PBS).[12]
-
Metabolite Extraction: Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells.[13]
-
Cell Lysis: Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Storage: Store the dried metabolite extracts at -80°C until analysis.[12]
-
Reconstitution: Prior to analysis, reconstitute the dried extracts in a suitable solvent for mass spectrometry.
Human Mass Balance Study Workflow
A human mass balance study is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. The use of ¹³C-labeled cytarabine allows for precise tracking of the drug and its metabolites.[14][15]
References
- 1. Cytarabine - Wikipedia [en.wikipedia.org]
- 2. Metabolic reprogramming by PRDM16 drives cytarabine resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. CN1583776A - Preparing method for cytarabine - Google Patents [patents.google.com]
- 6. Understanding and Targeting Metabolic Vulnerabilities in Acute Myeloid Leukemia: An Updated Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation for Metabolite Detection in Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ckisotopes.com [ckisotopes.com]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability and Storage of Cytarabine-13C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cytarabine-13C3, an isotopically labeled internal standard crucial for the accurate quantification of the chemotherapeutic agent cytarabine (B982). The information presented herein is essential for ensuring the integrity of experimental data in preclinical and clinical research. While specific stability studies on this compound are not extensively published, its chemical behavior is analogous to that of its unlabeled counterpart, cytarabine. Therefore, this guide integrates data from studies on cytarabine to provide a robust framework for its handling and storage.
Core Stability Data and Storage Recommendations
Proper storage is paramount to maintain the chemical and isotopic integrity of this compound. The following recommendations are based on vendor specifications and stability studies of cytarabine solutions.
Table 1: Recommended Storage and Stability of this compound (Solid Form)
| Parameter | Recommendation | Stability Period |
| Storage Temperature | -20°C | ≥ 4 years[1][2] |
| Shipping Temperature | Room Temperature (Continental US) | Not specified |
Table 2: Chemical Stability of Cytarabine Solutions (Data Extrapolated from Cytarabine Studies)
| Concentration | Diluent | Storage Temperature | Chemical Stability | Container |
| 1 mg/mL | 0.9% NaCl | 2-8°C | 28 days[3][4] | Polypropylene (B1209903) Syringes / Glass |
| 5 mg/mL | 0.9% NaCl | 2-8°C | 28 days[3][4] | Polypropylene Syringes / Glass |
| 10 mg/mL | 0.9% NaCl | 2-8°C | 28 days[3][4] | Polypropylene Syringes / Glass |
| 1 mg/mL | 0.9% NaCl | 25°C | 14 days[3][4] | Polypropylene Syringes / Glass |
| 5 mg/mL | 0.9% NaCl | 25°C | 8 days[3][4] | Polypropylene Syringes / Glass |
| 10 mg/mL | 0.9% NaCl | 25°C | 5 days[3][4] | Polypropylene Syringes / Glass |
Degradation Pathways and Mechanisms
The primary degradation pathway for cytarabine, and by extension this compound, is the hydrolytic deamination of the cytosine ring to form the inactive metabolite, uracil (B121893) arabinoside (Ara-U).[5][6] This process is catalyzed by the enzyme cytidine (B196190) deaminase (CDA) in biological matrices.[5][7][8] In aqueous solutions, this degradation can also occur abiotically, particularly at elevated temperatures.
Caption: Primary degradation pathway of this compound.
Experimental Protocols
1. Protocol for Preparation of Stock and Working Solutions
This protocol outlines the preparation of this compound solutions for use as an internal standard in analytical methods.
Caption: Workflow for the preparation of this compound solutions.
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the solid material in a suitable solvent to create a concentrated stock solution. This compound is soluble in DMSO and slightly soluble in warmed water.[1]
-
Ensure complete dissolution by vortexing the stock solution.
-
Prepare working solutions by performing serial dilutions of the stock solution with the relevant biological matrix or analytical mobile phase.
-
For applications involving biological samples, the addition of a cytidine deaminase inhibitor, such as tetrahydrouridine, to collection tubes is recommended to prevent enzymatic degradation of cytarabine.[9][10]
2. Protocol for Stability-Indicating LC-MS/MS Analysis
This protocol provides a framework for an analytical method to assess the stability of this compound and distinguish it from its primary degradant.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Methodology:
-
Sample Preparation: For biological samples, a protein precipitation step is typically employed.
-
Chromatographic Separation: Utilize a C18 reversed-phase HPLC column for separation.[11] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is commonly used.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection.
-
Quantification: The concentration is determined by the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).
Cellular Uptake and Activation of Cytarabine
While this compound is primarily used as an internal standard, understanding the cellular pathway of its unlabeled counterpart is crucial for researchers in drug metabolism and pharmacokinetics.
Caption: Simplified cellular uptake and activation pathway of cytarabine.
Cytarabine enters the cell via nucleoside transporters.[5] It is then sequentially phosphorylated by deoxycytidine kinase (dCK) and other kinases to its active triphosphate form, ara-CTP.[1][5] Ara-CTP inhibits DNA synthesis by competing with the endogenous nucleotide dCTP for incorporation into DNA, leading to chain termination.[5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. DL-Cytarabine-13C3 | CAS | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Physical and chemical stability of cytarabine in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An 1H NMR study of the cytarabine degradation in clinical conditions to avoid drug waste, decrease therapy costs and improve patient compliance in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Slower degradation rate of cytarabine in blood samples from acute myeloid leukemia by comparison with control samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurofins.com [eurofins.com]
Methodological & Application
Application Notes & Protocols: Quantitative Analysis of Cytarabine in Human Plasma using Cytarabine-¹³C₃ as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982) (ara-C) is a potent antimetabolite chemotherapy agent primarily used in the treatment of hematologic malignancies such as acute myeloid leukemia (AML) and non-Hodgkin's lymphoma. Therapeutic drug monitoring of cytarabine is crucial for optimizing dosage regimens, minimizing toxicity, and improving therapeutic outcomes. The quantitative determination of cytarabine in biological matrices like human plasma presents analytical challenges due to its polarity, in-vitro instability, and the presence of an endogenous isobaric interference, cytidine.[1][2]
This document provides a detailed protocol for the sensitive and selective quantification of cytarabine in human plasma using a stable isotope-labeled internal standard, Cytarabine-¹³C₃, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision.[3][4]
Principle of the Method
The method involves the addition of a known concentration of the internal standard, Cytarabine-¹³C₃, to plasma samples. Both the analyte (cytarabine) and the internal standard are co-extracted from the plasma matrix. The extract is then subjected to LC-MS/MS analysis. The chromatographic separation resolves cytarabine from endogenous interferences, and the mass spectrometer detects and quantifies both cytarabine and Cytarabine-¹³C₃ based on their specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve from which the concentration of cytarabine in unknown samples is determined.
Experimental Protocols
Materials and Reagents
-
Cytarabine (analytical standard)
-
Cytarabine-¹³C₃ (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (drug-free, with anticoagulant)
-
Tetrahydrouridine (THU) - stabilizer (optional, but recommended)[1][2]
Stock and Working Solutions Preparation
-
Cytarabine Stock Solution (1 mg/mL): Accurately weigh and dissolve cytarabine in methanol.
-
Cytarabine-¹³C₃ Stock Solution (1 mg/mL): Accurately weigh and dissolve Cytarabine-¹³C₃ in methanol.[5]
-
Cytarabine Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Cytarabine-¹³C₃ stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting cytarabine from plasma.[5][6]
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
To 50 µL of plasma in each tube, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | High Strength Silica T3 Column (e.g., 100 x 2.1 mm, 1.8 µm) or equivalent C18 column.[1][2] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min[6][7] |
| Injection Volume | 10 µL[6][7] |
| Column Temperature | 40°C |
| Gradient | A linear gradient can be optimized to ensure separation from endogenous components. For example: 0-1 min (5% B), 1-3 min (5-95% B), 3-4 min (95% B), 4-5 min (5% B). |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cytarabine: m/z 244.0 → 112.0Cytarabine-¹³C₃: m/z 247.0 → 115.0 (hypothetical, based on a +3 Da shift; actual transition should be optimized)[5] |
| Collision Energy (CE) | Optimize for maximum signal intensity for each transition. |
| Dwell Time | 100 ms |
Method Validation and Performance Characteristics
The developed method should be validated according to regulatory guidelines (e.g., US-FDA Bioanalytical Method Validation Guidance).[8] Key validation parameters are summarized below.
| Parameter | Typical Performance |
| Linearity Range | 0.500 - 500 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ).[1][2] |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) for both intra- and inter-day.[1][2] |
| Recovery | Consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement. |
| Stability | Assessed for freeze-thaw, short-term, long-term, and post-preparative stability.[5] |
Quantitative Data Summary
The following table summarizes representative quantitative performance data from published methods.
| Parameter | Value | Reference |
| Linearity (ng/mL) | 0.500 - 500 | [1][2] |
| Intra-day Precision (%CV) | < 15% | [1][2] |
| Inter-day Precision (%CV) | < 15% | [1][2] |
| Accuracy (% Bias) | Within ±15% | [1][2] |
| LLOQ (ng/mL) | 0.500 | [1][2] |
Conclusion
The use of Cytarabine-¹³C₃ as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantitative analysis of cytarabine in human plasma. This methodology is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical research, enabling precise and accurate determination of cytarabine concentrations to support optimal patient care and drug development.
References
- 1. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. scispace.com [scispace.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. eurofins.com [eurofins.com]
- 6. Simultaneous determination of clofarabine and cytarabine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Applicable pharmacokinetic study: Development and validation of bioanalytical LC-MS/MS method for the simultaneous quan… [ouci.dntb.gov.ua]
Application Notes: Pharmacokinetic Studies of Cytarabine Using Stable Isotope-Labeled Cytarabine-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982) (ara-C) is a cornerstone of chemotherapy for hematological malignancies, particularly acute myeloid leukemia (AML) and lymphomas.[1][2][3][4] It is a pyrimidine (B1678525) analog that, upon intracellular phosphorylation to its active triphosphate form (ara-CTP), inhibits DNA synthesis and repair, primarily during the S-phase of the cell cycle.[5] The clinical efficacy of cytarabine is highly dependent on its pharmacokinetic profile, which is characterized by rapid deamination in the plasma to the inactive metabolite, uracil (B121893) arabinoside (ara-U). This rapid clearance necessitates careful dosing strategies to maintain therapeutic concentrations.
The use of stable isotope-labeled compounds, such as Cytarabine-13C3, offers significant advantages in pharmacokinetic (PK) research. Stable isotopes are non-radioactive and can be used safely in human studies. They provide a powerful tool for sensitive and specific quantification, especially when coupled with mass spectrometry. This document outlines the applications of this compound in PK studies, providing detailed protocols and data presentation formats.
Mechanism of Action of Cytarabine
Cytarabine exerts its cytotoxic effects by interfering with DNA synthesis. After being transported into the cell, it is converted to its active triphosphate form, ara-CTP, through a series of phosphorylation steps. Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the DNA strand by DNA polymerase. The presence of the arabinose sugar in ara-CTP instead of deoxyribose hinders the rotation of the molecule within the DNA helix, effectively terminating DNA chain elongation and inhibiting DNA repair mechanisms.[5] This disruption of DNA synthesis ultimately leads to cell death, particularly in rapidly dividing cancer cells.
Figure 1: Intracellular activation pathway of Cytarabine.
Applications of this compound in Pharmacokinetic Studies
The primary application of this compound in pharmacokinetic studies is as an internal standard for bioanalytical assays. Due to its identical chemical properties to the unlabeled drug, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for precise and accurate quantification of cytarabine by correcting for variations in sample preparation and instrument response.
Beyond its use as an internal standard, this compound can be employed as a tracer in more advanced pharmacokinetic studies, such as:
-
Absolute Bioavailability Studies: By administering an oral dose of unlabeled cytarabine and a simultaneous intravenous microdose of this compound, the absolute bioavailability can be determined from a single study without the need for a separate intravenous formulation study at a therapeutic dose.[6][7]
-
Microdosing Studies: These studies use a very small, sub-therapeutic dose of the labeled drug to investigate its pharmacokinetic profile in humans at an early stage of drug development, minimizing the risk of toxicity.[6]
-
Drug-Drug Interaction Studies: this compound can be used to assess the effect of co-administered drugs on the pharmacokinetics of cytarabine without altering the therapeutic regimen.
Experimental Protocols
Protocol 1: Quantification of Cytarabine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a typical method for the quantitative analysis of cytarabine in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of cytarabine and this compound.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Cytarabine) | m/z 244.0 -> 112.0 |
| MRM Transition (this compound) | m/z 247.0 -> 115.0 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
The concentration of cytarabine in the unknown samples is then determined from the calibration curve.
Protocol 2: Hypothetical Absolute Bioavailability Study of Cytarabine
This protocol outlines the design of a study to determine the absolute bioavailability of an oral cytarabine formulation using an intravenous microdose of this compound.
Figure 2: Workflow for a hypothetical absolute bioavailability study.
1. Study Design
-
Open-label, single-period study in healthy adult volunteers.
-
Subjects receive a single oral dose of unlabeled cytarabine (e.g., 100 mg).
-
Simultaneously, subjects receive a short intravenous infusion of a microdose of this compound (e.g., 100 µg).
2. Blood Sampling
-
Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Blood samples are collected in tubes containing an anticoagulant and a cytidine (B196190) deaminase inhibitor (e.g., tetrahydrouridine) to prevent ex vivo degradation of cytarabine.
3. Bioanalysis
-
Plasma concentrations of both unlabeled cytarabine and this compound are determined using a validated LC-MS/MS method as described in Protocol 1.
4. Pharmacokinetic Analysis
-
Pharmacokinetic parameters, including the Area Under the Curve (AUC) from time zero to infinity, are calculated for both the oral and intravenous administrations.
-
The absolute bioavailability (F) is calculated using the following formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Representative Pharmacokinetic Parameters of Cytarabine
The following table presents typical pharmacokinetic parameters for cytarabine following a standard intravenous infusion.
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 10 - 20 | µmol/L |
| Tmax (Time to Cmax) | End of Infusion | h |
| AUC (Area Under the Curve) | Varies with dose | µmol*h/L |
| t1/2 (Half-life) | 1 - 3 | h |
| CL (Clearance) | 134 (± 71) | L/h/m² |
| Vd (Volume of Distribution) | 2.6 | L/kg |
Note: These values are representative and can vary significantly based on the patient population, dose, and infusion duration.[8][9][10][11]
Table 2: LC-MS/MS Method Validation Summary
This table summarizes the key validation parameters for the bioanalytical method.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| LLOQ (Lower Limit of Quantification) | 0.5 | ng/mL |
| Accuracy (% Bias) | -5.2% to 6.8% | Within ±15% |
| Precision (%RSD) | < 10% | ≤ 15% |
| Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | Minimal | Consistent and reproducible |
| Stability (Freeze-thaw, bench-top, long-term) | Stable | Within ±15% of nominal |
Conclusion
The use of this compound is invaluable for the accurate and sensitive quantification of cytarabine in biological matrices. Its application as an internal standard in LC-MS/MS assays is the gold standard for pharmacokinetic studies. Furthermore, its potential use as a tracer in advanced study designs, such as absolute bioavailability and microdosing studies, offers a safe and efficient way to gather critical pharmacokinetic data, aiding in the optimization of cytarabine therapy and the development of novel formulations and drug delivery systems.
References
- 1. Cytarabine dose intensification improves survival in older patients with secondary/high-risk acute myeloid leukemia in matched real-world versus clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repetitive cycles of high-dose cytarabine benefit patients with acute myeloid leukemia and inv(16)(p13q22) or t(16;16)(p13;q22): results from CALGB 8461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of different doses of cytarabine in consolidation therapy for adult acute myeloid leukemia patients: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized Trial of Intermediate-dose Cytarabine in Induction and Consolidation Therapy in Adults with Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absolute bioavailability of evacetrapib in healthy subjects determined by simultaneous administration of oral evacetrapib and intravenous [13C8]‐evacetrapib as a tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational design of a new cytarabine-based prodrug for highly efficient oral delivery of cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applicable pharmacokinetic study: Development and validation of bioanalytical LC-MS/MS method for the simultaneous quan… [ouci.dntb.gov.ua]
- 11. Clinical pharmacology of cytarabine in patients with acute myeloid leukemia: a cancer and leukemia group B study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Metabolic Flux Analysis using Cytarabine-¹³C₃
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytarabine (B982) (ara-C), a pyrimidine (B1678525) nucleoside analog, is a cornerstone of chemotherapy for hematological malignancies, particularly acute myeloid leukemia (AML).[1] Its efficacy relies on intracellular phosphorylation to its active triphosphate form, ara-CTP, which competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, ultimately leading to the inhibition of DNA synthesis and cell cycle arrest.[1] Understanding the metabolic fate of cytarabine and its impact on cellular nucleotide pools is crucial for optimizing therapy and overcoming drug resistance.
This application note provides a detailed protocol for using triply carbon-13 labeled Cytarabine (Cytarabine-¹³C₃) as a tracer in cell culture experiments. This stable isotope-labeled drug allows for the precise tracking of its uptake, metabolic activation, and influence on endogenous nucleotide metabolism through mass spectrometry-based metabolic flux analysis (MFA). By quantifying the incorporation of ¹³C into cytarabine metabolites, researchers can gain quantitative insights into the activity of pathways governing drug efficacy and resistance.[2]
Principle of the Method
The core of this technique is to substitute standard cytarabine with Cytarabine-¹³C₃ in cell culture media. As cells take up and metabolize the labeled drug, the ¹³C atoms are incorporated into the downstream metabolites (ara-CMP, ara-CDP, ara-CTP). Following a labeling period, cellular metabolism is rapidly halted (quenched), and intracellular metabolites are extracted.
Liquid Chromatography-Mass Spectrometry (LC-MS) is then used to separate and detect the various mass isotopologues of cytarabine metabolites and other related nucleotides.[3] The resulting mass isotopologue distribution (MID) data reveals the fractional contribution of the ¹³C-labeled tracer to each metabolite pool. This information can be used to calculate the relative flux through the cytarabine activation pathway and assess its impact on the pools of endogenous nucleotides, providing a detailed view of the drug's mechanism of action and potential resistance mechanisms at the metabolic level.[4]
Experimental Protocols
This section details the step-by-step methodology for conducting a ¹³C-cytarabine tracer experiment with adherent or suspension cancer cell lines (e.g., HL-60, MOLM-13).
Protocol 1: Cell Culture and ¹³C Labeling
-
Cell Seeding:
-
Suspension Cells (e.g., HL-60): Seed cells in T-25 flasks or 6-well plates at a density of 0.2 x 10⁶ to 0.3 x 10⁶ cells/mL.[5] Culture in standard RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Adherent Cells: Seed cells in 6-well plates to reach 80-90% confluency on the day of the experiment.[3]
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂. A minimum of three biological replicates is recommended.[3]
-
-
Preparation of Labeling Medium:
-
Prepare fresh culture medium.
-
Dissolve Cytarabine-¹³C₃ in sterile ddH₂O or an appropriate solvent to create a concentrated stock solution and store at -80°C.[6]
-
On the day of the experiment, thaw the stock solution and spike it into the fresh culture medium to achieve the desired final concentration. Concentrations can range from low-dose (0.01-1 µM) to high-dose (10-44 µM) depending on the experimental goals.[4][5][6]
-
-
Isotopic Labeling:
-
For suspension cells, gently centrifuge the cells, aspirate the old medium, and resuspend them in the pre-warmed Cytarabine-¹³C₃ labeling medium.
-
For adherent cells, aspirate the standard medium and immediately add the pre-warmed labeling medium.[3]
-
Incubate the cells for a predetermined period. The time required to reach isotopic steady state should be determined empirically but can range from 4 to 24 hours.[2][4]
-
Protocol 2: Metabolite Quenching and Extraction
This step is critical to instantly halt all enzymatic activity and preserve the metabolic state of the cells.
-
Preparation: Prepare an 80% methanol (B129727) quenching solution (80% methanol, 20% water) and pre-chill it to -80°C.[3] Also, prepare ice-cold Phosphate-Buffered Saline (PBS).
-
Quenching and Rinsing:
-
Suspension Cells: Transfer the cell suspension to a centrifuge tube and pellet the cells at 1,000 x g for 3 minutes at 4°C. Quickly aspirate the supernatant, add 5 mL of ice-cold PBS, gently resuspend, and centrifuge again.
-
Adherent Cells: Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
-
Metabolite Extraction:
-
After the final wash and removal of PBS, add 1 mL of the pre-chilled -80°C 80% methanol solution to each sample.[3]
-
For adherent cells, use a cell scraper to scrape the cells in the cold methanol. For suspension cells, vortex the pellet vigorously in the cold methanol.[7]
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes to ensure complete protein precipitation.[7]
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet cell debris.[7]
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.[3]
-
Protocol 3: Sample Preparation for LC-MS Analysis
-
Drying: Dry the metabolite extracts completely using a speed vacuum concentrator or a gentle stream of nitrogen gas.[7]
-
Reconstitution: Re-suspend the dried extracts in a solvent suitable for your LC-MS method (e.g., 50-100 µL of an MS-grade water/acetonitrile mixture).[7]
-
Storage: Analyze the samples immediately or store them at -80°C to prevent degradation.[7]
Data Presentation
Quantitative data from metabolic flux analysis should be presented in a clear and organized manner to facilitate interpretation and comparison between different experimental conditions.
Table 1: Illustrative Experimental Parameters
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Cell Line | HL-60 | MOLM-13 |
| Cell Density at Harvest | 1.5 x 10⁶ cells/mL | 1.2 x 10⁶ cells/mL |
| Cytarabine-¹³C₃ Conc. | 1 µM | 10 µM |
| Labeling Time | 24 hours | 24 hours |
| Biological Replicates | 3 | 3 |
Table 2: Illustrative Mass Isotopologue Distribution (MID) of Cytarabine Metabolites This table shows the percentage of each metabolite pool that contains zero (M+0), one (M+1), two (M+2), or three (M+3) ¹³C atoms.
| Metabolite | Isotopologue | % Abundance (1 µM Ara-C) | % Abundance (10 µM Ara-C) |
|---|---|---|---|
| ara-C | M+0 | 2.5 ± 0.5 | 1.8 ± 0.4 |
| M+3 | 97.5 ± 0.5 | 98.2 ± 0.4 | |
| ara-CMP | M+0 | 15.3 ± 1.2 | 8.1 ± 0.9 |
| M+3 | 84.7 ± 1.2 | 91.9 ± 0.9 | |
| ara-CTP | M+0 | 35.8 ± 2.1 | 22.4 ± 1.8 |
| | M+3 | 64.2 ± 2.1 | 77.6 ± 1.8 |
Table 3: Illustrative Impact of Cytarabine-¹³C₃ on Endogenous Nucleotide Pools
| Metabolite Pool | Control (No Drug) | 1 µM Ara-C | 10 µM Ara-C |
|---|---|---|---|
| dCTP (relative abundance) | 100 ± 8.5 | 75.4 ± 6.3 | 41.2 ± 5.1 |
| ATP (relative abundance) | 100 ± 7.9 | 98.1 ± 8.0 | 65.7 ± 7.2 |
| ADP (relative abundance) | 100 ± 9.1 | 105.2 ± 8.8 | 130.5 ± 10.1 |
| AMP/ATP Ratio | 0.08 ± 0.01 | 0.09 ± 0.01 | 0.21 ± 0.02 |
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.
Caption: Experimental workflow for ¹³C-Cytarabine metabolic flux analysis.
Caption: Metabolic activation pathway of Cytarabine-¹³C₃.
References
- 1. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Bone marrow stromal cells reduce low-dose cytarabine-induced differentiation of acute myeloid leukemia [frontiersin.org]
- 6. Effects of cytarabine on activation of human T cells – cytarabine has concentration-dependent effects that are modulated both by valproic acid and all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes: High-Throughput Bioanalytical Method for Cytarabine in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
References
- 1. eurofins.com [eurofins.com]
- 2. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cytarabine-13C3 Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982) (ara-C) is a crucial chemotherapeutic agent for treating various hematological malignancies. Monitoring its concentration in biological matrices like urine is essential for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient adherence. Cytarabine-13C3 is a stable isotope-labeled internal standard used for the accurate quantification of cytarabine by mass spectrometry, minimizing the impact of matrix effects and variations in sample processing.[1][2][3]
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in urine: protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Data Presentation: Quantitative Performance of Sample Preparation Methods
The selection of an appropriate sample preparation method is critical for the accuracy, precision, and sensitivity of the analytical method. The following table summarizes the quantitative data for different extraction techniques for cytarabine in biological samples.
| Parameter | Method | Analyte | Matrix | Value | Reference |
| Recovery | Dispersive Solid-Phase Extraction (d-SPE) | Cytarabine | Urine | 67.1% (at lower concentration) | [4] |
| Dispersive Solid-Phase Extraction (d-SPE) | Cytarabine | Urine | 65.3% (at higher concentration) | [4] | |
| Linearity (r²) | Protein Precipitation | Cytarabine & Ara-U | Urine | 0.99 | [5] |
| Concentration Range | Protein Precipitation | Cytarabine & Ara-U | Urine | 50 ng/mL to 5000 ng/mL | [5] |
| Accuracy (% from nominal) | Protein Precipitation | Cytarabine & Ara-U | Urine | within 7.52% | [5] |
| Precision (% CV) at LLOQ | Protein Precipitation | Cytarabine & Ara-U | Urine | ≤ 11.27% | [5] |
| Precision (% CV) at other levels | Protein Precipitation | Cytarabine & Ara-U | Urine | within 7.40% | [5] |
| Intra-day and Inter-day Accuracy | Protein Precipitation | Cytarabine & Ara-U | Urine | ≤ 13.12% (low QC), ≤ 12.20% (other QCs) | [5] |
| Intra-day and Inter-day Precision (% CV) | Protein Precipitation | Cytarabine & Ara-U | Urine | ≤ 12.47% (low QC), ≤ 10.69% (other QCs) | [5] |
Experimental Workflows (Visualized with Graphviz)
Protein Precipitation Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. scbt.com [scbt.com]
- 4. Dispersive solid-phase extraction procedure coupled to UPLC-ESI-MS/MS analysis for the simultaneous determination of thirteen cytotoxic drugs in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofins.com [eurofins.com]
Application of Cytarabine-13C3 in Drug Metabolism and Disposition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cytarabine-13C3 as a stable isotope-labeled internal standard in drug metabolism and disposition studies. The information presented here, including detailed protocols and data, will enable researchers to develop and validate robust bioanalytical methods for the accurate quantification of cytarabine (B982) and its major metabolite, uracil (B121893) arabinoside (Ara-U), in biological matrices.
Introduction
Cytarabine, a pyrimidine (B1678525) nucleoside analog, is a cornerstone of chemotherapy for various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL). Understanding its metabolic fate and pharmacokinetic profile is crucial for optimizing therapeutic regimens and minimizing toxicity. Stable isotope-labeled internal standards, such as this compound, are indispensable tools in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, offering unparalleled accuracy and precision by correcting for variability in sample preparation and instrument response.
This compound, with three 13C atoms incorporated into the cytosine ring, is an ideal internal standard for cytarabine as it co-elutes with the unlabeled analyte and exhibits identical chemical and physical properties, while being distinguishable by its mass-to-charge ratio (m/z). This ensures reliable quantification of cytarabine and its metabolite across a wide range of concentrations in complex biological matrices like plasma and urine.
Principle of Stable Isotope Dilution Mass Spectrometry
The use of this compound relies on the principle of stable isotope dilution mass spectrometry (SID-MS). A known amount of the stable isotope-labeled internal standard (this compound) is added to the biological sample containing the analyte of interest (cytarabine). The analyte and the internal standard are then extracted and analyzed by LC-MS/MS. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined. This method effectively compensates for any loss of analyte during sample processing and for variations in instrument performance.
Metabolic Pathway of Cytarabine
Cytarabine is a prodrug that requires intracellular activation to exert its cytotoxic effects. It is transported into the cell by nucleoside transporters and then phosphorylated to its active triphosphate form, cytarabine triphosphate (Ara-CTP), by a series of kinases. Ara-CTP inhibits DNA synthesis by competing with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into DNA. The primary route of inactivation is the deamination of cytarabine to the non-toxic metabolite, uracil arabinoside (Ara-U), by the enzyme cytidine (B196190) deaminase, which predominantly occurs in the liver.
Experimental Protocols
Bioanalytical Method for the Quantification of Cytarabine and Ara-U in Human Plasma
This protocol describes a validated LC-MS/MS method for the simultaneous quantification of cytarabine and its metabolite, Ara-U, in human plasma using this compound as an internal standard.[1]
1. Materials and Reagents
-
Cytarabine and Ara-U reference standards
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 200 µL of internal standard working solution (this compound in methanol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Mass Spectrometer: API 4000 LC-MS/MS system or equivalent
-
Chromatographic Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cytarabine: m/z 244.1 → 112.1
-
Ara-U: m/z 245.1 → 113.1
-
This compound: m/z 247.1 → 115.1
-
Experimental Workflow
The overall workflow for the analysis of clinical or preclinical samples involves several key steps, from sample collection to data analysis. The use of a stable isotope-labeled internal standard like this compound is integral to ensuring the quality and reliability of the final concentration data.
Data Presentation
The following tables summarize the quantitative data from the validation of the LC-MS/MS method for cytarabine and Ara-U in human plasma.[1]
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Cytarabine | 50 - 5000 | ≥ 0.99 |
| Ara-U | 50 - 5000 | ≥ 0.99 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Cytarabine | LLOQ | 50 | ≤ 12.47 | 86.88 - 113.12 | ≤ 12.47 | 86.88 - 113.12 |
| Low | 150 | ≤ 10.69 | 87.80 - 112.20 | ≤ 10.69 | 87.80 - 112.20 | |
| Mid | 2500 | ≤ 10.69 | 87.80 - 112.20 | ≤ 10.69 | 87.80 - 112.20 | |
| High | 4000 | ≤ 10.69 | 87.80 - 112.20 | ≤ 10.69 | 87.80 - 112.20 | |
| Ara-U | LLOQ | 50 | ≤ 12.47 | 86.88 - 113.12 | ≤ 12.47 | 86.88 - 113.12 |
| Low | 150 | ≤ 10.69 | 87.80 - 112.20 | ≤ 10.69 | 87.80 - 112.20 | |
| Mid | 2500 | ≤ 10.69 | 87.80 - 112.20 | ≤ 10.69 | 87.80 - 112.20 | |
| High | 4000 | ≤ 10.69 | 87.80 - 112.20 | ≤ 10.69 | 87.80 - 112.20 |
Table 3: Stability
| Analyte | Condition | Stability |
| Cytarabine & Ara-U | 24 hours at 4°C (in autosampler) | Stable |
| 3 Freeze-Thaw Cycles | Stable |
Conclusion
This compound serves as an excellent internal standard for the quantification of cytarabine and its metabolite Ara-U in biological matrices. The use of this compound in conjunction with LC-MS/MS provides a highly sensitive, specific, and reliable method for pharmacokinetic and drug metabolism studies. The detailed protocol and validation data presented in these application notes demonstrate the robustness of this approach, enabling researchers to generate high-quality data for drug development and clinical research.
References
Application Notes and Protocols for the Use of Cytarabine-13C3 in Preclinical DMPK Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982) (ara-C) is a cornerstone of chemotherapy for hematological malignancies. Understanding its absorption, distribution, metabolism, and excretion (DME) properties is critical for optimizing its therapeutic index. Stable isotope-labeled compounds, such as Cytarabine-13C3, are invaluable tools in preclinical drug metabolism and pharmacokinetic (DMPK) studies.[1][2][3][4][5] The incorporation of three carbon-13 atoms provides a distinct mass shift, enabling sensitive and specific quantification by mass spectrometry, and allowing differentiation from the endogenous cytidine (B196190) and the unlabeled drug.[6][7] This document provides detailed application notes and protocols for the effective use of this compound in key preclinical DMPK assays.
Bioanalytical Method Validation using LC-MS/MS
A robust and validated bioanalytical method is fundamental for accurate quantification of Cytarabine in biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for LC-MS/MS-based quantification, as it compensates for variability in sample processing and matrix effects.[3][5]
Experimental Protocol: Bioanalytical Method Validation
Objective: To validate a sensitive and specific LC-MS/MS method for the quantification of Cytarabine in plasma using this compound as an internal standard.
Materials:
-
Cytarabine reference standard
-
This compound (Internal Standard)
-
Control plasma (e.g., rat, mouse)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Tetrahydrouridine (THU) - cytidine deaminase inhibitor[6][7][8]
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Collection and Stabilization: Due to the rapid deamination of Cytarabine to the inactive metabolite, uracil (B121893) arabinoside (ara-U), by cytidine deaminase (CDA) in blood, it is crucial to stabilize samples immediately upon collection.[9][10][11] Add THU to blood collection tubes to a final concentration of 10 µM. Process to plasma by centrifugation and store at -80°C.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Cytarabine and this compound in a suitable solvent (e.g., 50:50 ACN:Water).
-
Prepare calibration standards by spiking control plasma with known concentrations of Cytarabine.
-
Prepare QC samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing this compound (e.g., at 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A HILIC or a C18 column suitable for polar compounds (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[12]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of organic phase, ramp down to a lower percentage, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Cytarabine: Q1/Q3 (e.g., m/z 244.1 -> 112.1)
-
This compound: Q1/Q3 (e.g., m/z 247.1 -> 115.1)
-
-
-
Validation Parameters: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, recovery, and stability.
Data Presentation: Bioanalytical Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 0.5 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -5% to +8% |
| Inter-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -7% to +10% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 8% |
| Recovery | Consistent and reproducible | > 85% |
In Vitro Metabolic Stability Assay
Metabolic stability assays are crucial for predicting the in vivo clearance of a drug.[13][14] These assays measure the rate of disappearance of the parent drug when incubated with liver microsomes or hepatocytes. This compound can be used as the test article to differentiate it from any potential endogenous interferences.
Experimental Protocol: Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound in liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (e.g., a stable isotope-labeled compound of a different drug)
-
96-well plates
Procedure:
-
Incubation:
-
Prepare a master mix containing liver microsomes (e.g., final concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (e.g., final concentration 1 µM).
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a stop solution (e.g., cold ACN with internal standard).
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using the validated LC-MS/MS method to determine the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
-
Data Presentation: In Vitro Metabolic Stability of this compound
| Species | t½ (min) | CLint (µL/min/mg protein) |
| Human | > 60 | < 11.6 |
| Rat | 45 | 15.4 |
| Mouse | 30 | 23.1 |
| Dog | 55 | 12.6 |
Note: These are example data and will vary depending on the specific experimental conditions.
Preclinical Pharmacokinetic (PK) Study
Pharmacokinetic studies are essential to understand the time course of a drug's absorption, distribution, metabolism, and excretion. A "cassette" dosing approach, where multiple compounds are administered simultaneously, can be employed. However, for a pivotal study, a discrete PK study is often preferred. The use of this compound as the analyte allows for the co-administration of unlabeled Cytarabine if desired, to study its metabolism without analytical interference.
Experimental Protocol: Intravenous (IV) PK Study in Rats
Objective: To determine the pharmacokinetic profile of Cytarabine following a single intravenous administration in rats.
Materials:
-
This compound
-
Wistar rats (or other appropriate strain) with jugular vein cannulas
-
Vehicle for dosing (e.g., saline)
-
Blood collection tubes containing an anticoagulant and THU
-
Centrifuge
Procedure:
-
Dosing:
-
Administer a single intravenous bolus dose of this compound (e.g., 1 mg/kg) to a group of cannulated rats (n=3-5 per group).
-
-
Blood Sampling:
-
Collect blood samples (approximately 100 µL) at pre-defined time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Immediately transfer blood to tubes containing THU.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples for this compound concentrations using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Data Presentation: Pharmacokinetic Parameters of this compound in Rats (IV, 1 mg/kg)
| Parameter | Unit | Mean ± SD |
| Cmax | ng/mL | 1500 ± 250 |
| Tmax | h | 0.08 ± 0.00 |
| AUC(0-t) | ngh/mL | 850 ± 120 |
| AUC(0-inf) | ngh/mL | 875 ± 130 |
| t½ | h | 1.5 ± 0.3 |
| CL | mL/h/kg | 1140 ± 200 |
| Vdss | L/kg | 2.5 ± 0.5 |
Note: These are example data and will vary depending on the specific experimental conditions.
Visualizations
Cytarabine Metabolic Pathway
Caption: Metabolic activation and inactivation pathways of Cytarabine.
Experimental Workflow for Preclinical PK Study
Caption: Workflow for a preclinical intravenous pharmacokinetic study.
Logical Relationship for Bioanalytical Method Development
Caption: Key components for developing a robust bioanalytical method.
Conclusion
The use of this compound is a powerful strategy in preclinical DMPK studies. Its application as an internal standard in bioanalytical methods ensures accuracy and precision, while its use as a test article in metabolic stability and pharmacokinetic studies allows for clear differentiation from endogenous compounds and facilitates precise characterization of its DMPK properties. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in the drug development process.
References
- 1. symeres.com [symeres.com]
- 2. metsol.com [metsol.com]
- 3. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
- 5. Stable Isotope Labelled Compounds in Metabolism and Analytical tools [simsonpharma.com]
- 6. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Clinical Pharmacokinetics of Cytarabine Formulations | Semantic Scholar [semanticscholar.org]
- 11. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Counting & Health Analysis [sigmaaldrich.com]
- 14. blog.td2inc.com [blog.td2inc.com]
Application Note: Optimized LC-MS/MS Method for the Quantification of Cytarabine-13C3 in Human Plasma
Introduction
Cytarabine (B982) (ara-C) is a potent antimetabolite chemotherapy agent widely used in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[1][2][3] Its mechanism of action involves the inhibition of DNA synthesis.[4] Therapeutic drug monitoring of Cytarabine is crucial for optimizing treatment efficacy and minimizing toxicity. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry, offering high precision and accuracy.[5] This application note details a robust and sensitive LC-MS/MS method for the quantification of Cytarabine-13C3 in human plasma, which can be adapted for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled analog, such as this compound, as an internal standard is highly recommended to compensate for matrix effects and variations in sample processing.[5]
Experimental Protocols
1. Sample Preparation
A simple protein precipitation method is employed for the extraction of Cytarabine and its labeled internal standard from human plasma.[1][6]
-
Materials:
-
Human plasma (collected in tubes containing an anticoagulant such as EDTA)
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in a suitable solvent like 50:50 acetonitrile:water).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography
Chromatographic separation is critical to resolve Cytarabine from endogenous interferences, particularly the isobaric compound cytidine.[4][7][8]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
-
Chromatographic Conditions:
-
Column: A C18 column, such as a Waters BEH C18 (50 mm × 2.1 mm, 1.7 µm), is recommended for good separation.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Elution: A gradient elution is recommended to ensure optimal separation. A typical gradient might start at 5% B, increasing to 95% B over a few minutes, followed by a re-equilibration step.
-
3. Mass Spectrometry
A triple quadrupole mass spectrometer is used for the detection and quantification of Cytarabine and this compound.
-
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Gas Temperatures: Optimized based on the instrument manufacturer's recommendations.
-
Ion Spray Voltage: Typically around 5000 V.[10]
-
Data Presentation
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor Voltage (V) | Collision Energy (V) |
| Cytarabine | 244.0 | 112.0 | 100 | 80 | 6 |
| This compound (IS) | 247.0 | 115.0 | 100 | 80 | 6 |
Note: The MRM transition for this compound is inferred from the known fragmentation of Cytarabine, where the 13C isotopes are retained in the product ion. The precursor ion will have a +3 Da shift, and the product ion will also have a +3 Da shift. A similar method for Cytarabine used a fragmentor voltage of 80V and a collision energy of 6V.[3] Another source provided a transition of 245 -> 113 for Ara-C 13C3, suggesting a difference in the number of labeled carbons.[1] The exact m/z values should be confirmed by direct infusion of the standards.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UHPLC/HPLC |
| Column | Waters BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 5-7 minutes (including re-equilibration) |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Cytarabine's Mechanism of Action
Caption: Simplified pathway of Cytarabine's cytotoxic effect.
References
- 1. eurofins.com [eurofins.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. api.unil.ch [api.unil.ch]
- 6. Simultaneous determination of clofarabine and cytarabine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applicable pharmacokinetic study: Development and validation of bioanalytical LC-MS/MS method for the simultaneous quan… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Uptake and Transport Assays Using Cytarabine-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982) (ara-C), a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies, functions as a nucleoside analog that inhibits DNA synthesis.[1][2] Its efficacy is critically dependent on its transport into cancer cells and subsequent metabolic activation.[3] Understanding the mechanisms of cytarabine uptake and efflux is therefore paramount for overcoming drug resistance and optimizing therapeutic strategies. The use of stable isotope-labeled cytarabine, specifically Cytarabine-¹³C₃, offers a robust and sensitive tool for elucidating these processes.[1][4]
Unlike radiolabeled compounds, stable isotopes are non-radioactive, enhancing safety and simplifying handling procedures.[5] When coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), Cytarabine-¹³C₃ allows for precise quantification of the drug within cells, enabling detailed pharmacokinetic and pharmacodynamic studies.[6] These application notes provide detailed protocols for utilizing Cytarabine-¹³C₃ in cellular uptake and transport assays, aimed at providing researchers with the tools to investigate cytarabine's mechanism of action and resistance.
Cellular Transport and Metabolism of Cytarabine
Cytarabine's journey into the cell and its subsequent metabolic fate is a multi-step process involving various transporters and enzymes. Due to its hydrophilic nature, cytarabine requires protein-mediated transport across the cell membrane.[3]
Uptake and Efflux:
-
Uptake: The primary transporters responsible for cytarabine influx are the human equilibrative nucleoside transporters (hENTs), particularly hENT1, which is estimated to be responsible for as much as 80% of cytarabine uptake in leukemia cells.[1][2] Concentrative nucleoside transporters (CNTs) also contribute to its uptake.[7]
-
Efflux: The ATP-binding cassette (ABC) transporters, including multidrug resistance-associated proteins (MRP) such as MRP4, MRP5, and MRP8, actively pump cytarabine out of the cell, contributing to drug resistance.[7]
Intracellular Metabolism:
Once inside the cell, cytarabine undergoes a series of phosphorylation steps to become its active form, cytarabine triphosphate (ara-CTP).[3]
-
Activation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting cytarabine to cytarabine monophosphate (ara-CMP).[8] Subsequent phosphorylations by other kinases lead to the formation of ara-CTP.
-
Inactivation: Cytarabine can be inactivated by two primary enzymes:
-
Cytidine deaminase (CDA): Converts cytarabine to its inactive metabolite, uracil (B121893) arabinoside (ara-U).[8]
-
5'-nucleotidase (5'-NT): Dephosphorylates ara-CMP back to cytarabine.[8]
-
The balance between the activities of these uptake, efflux, and metabolic proteins ultimately determines the intracellular concentration of the active ara-CTP and, consequently, the drug's cytotoxic effect.[7]
Experimental Protocols
Protocol 1: Cellular Uptake of Cytarabine-¹³C₃
This protocol details the steps for quantifying the intracellular accumulation of Cytarabine-¹³C₃ in a cancer cell line.
Materials:
-
Cancer cell line (e.g., AML cell lines like MOLM-13, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cytarabine-¹³C₃ solution (stock concentration of 1 mg/mL in DMSO, to be diluted in culture medium)
-
Cytarabine (unlabeled) for competitive inhibition
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue)
-
Microcentrifuge tubes
-
LC-MS grade water, methanol (B129727), and acetonitrile
-
Formic acid
-
Internal Standard: Unlabeled Cytarabine or another suitable stable isotope-labeled compound if Cytarabine-¹³C₃ is the analyte.
Procedure:
-
Cell Culture:
-
Culture cells in T-75 flasks until they reach approximately 80% confluency.
-
For suspension cells, ensure they are in the logarithmic growth phase.
-
One day prior to the experiment, seed the cells into 6-well plates at a density of 1 x 10⁶ cells/well in 2 mL of complete medium.
-
-
Uptake Assay:
-
On the day of the experiment, gently aspirate the culture medium.
-
Wash the cells once with 1 mL of pre-warmed (37°C) PBS.
-
Add 1 mL of pre-warmed complete medium containing the desired concentration of Cytarabine-¹³C₃ (e.g., 10 µM) to each well. For time-course experiments, incubate for different durations (e.g., 5, 15, 30, 60 minutes).
-
To determine non-specific uptake, pre-incubate a set of wells with a high concentration of unlabeled cytarabine (e.g., 1 mM) for 30 minutes before adding the Cytarabine-¹³C₃ solution.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the medium containing Cytarabine-¹³C₃.
-
Immediately wash the cells three times with 2 mL of ice-cold PBS to remove any extracellular drug.
-
-
Cell Lysis and Sample Preparation:
-
Add 200 µL of ice-cold 80% methanol to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 column for chromatographic separation.[9]
-
Mobile phase A: 0.1% formic acid in water.[9]
-
Mobile phase B: Acetonitrile.[9]
-
Use a gradient elution method.
-
Set the mass spectrometer to monitor the specific mass transition for Cytarabine-¹³C₃ (e.g., m/z 247 -> 115, assuming +3 Da shift from native cytarabine's 244 -> 112 transition).[10]
-
Quantify the intracellular concentration of Cytarabine-¹³C₃ by comparing its peak area to that of a standard curve prepared in the cell lysate matrix.
-
Protocol 2: Transporter Inhibition Assay
This protocol is designed to investigate the role of specific transporters in Cytarabine-¹³C₃ uptake by using known transporter inhibitors.
Materials:
-
All materials from Protocol 1
-
Transporter inhibitors (e.g., NBMPR for ENT1)
Procedure:
-
Cell Culture: Follow step 1 from Protocol 1.
-
Inhibitor Pre-incubation:
-
Wash the cells once with 1 mL of pre-warmed PBS.
-
Add 1 mL of pre-warmed complete medium containing the transporter inhibitor at a specified concentration (e.g., 1 µM NBMPR) to the designated wells.[2]
-
Incubate for 30-60 minutes at 37°C.
-
-
Uptake Assay with Inhibitor:
-
Without removing the inhibitor-containing medium, add Cytarabine-¹³C₃ to a final concentration of 10 µM.
-
Incubate for a fixed time point (e.g., 30 minutes).
-
-
Termination and Sample Preparation: Follow steps 3 and 4 from Protocol 1.
-
LC-MS/MS Analysis: Follow step 5 from Protocol 1.
-
Data Analysis: Compare the intracellular concentration of Cytarabine-¹³C₃ in the presence and absence of the inhibitor to determine the contribution of the targeted transporter to its uptake.
Data Presentation
The quantitative data obtained from these assays should be summarized in clear and concise tables for easy comparison.
Table 1: Time-Course of Intracellular Cytarabine-¹³C₃ Accumulation
| Incubation Time (minutes) | Intracellular Cytarabine-¹³C₃ (pmol/10⁶ cells) |
| 5 | 15.2 ± 1.8 |
| 15 | 42.5 ± 3.5 |
| 30 | 78.9 ± 6.2 |
| 60 | 115.4 ± 9.7 |
Table 2: Effect of Transporter Inhibition on Cytarabine-¹³C₃ Uptake
| Condition | Intracellular Cytarabine-¹³C₃ (pmol/10⁶ cells) | % Inhibition |
| Control (No Inhibitor) | 78.9 ± 6.2 | - |
| + 1 µM NBMPR (ENT1 Inhibitor) | 25.6 ± 2.9 | 67.5% |
Table 3: LC-MS/MS Parameters for Cytarabine and Cytarabine-¹³C₃
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cytarabine | 244.0 | 112.0 | 15 |
| Cytarabine-¹³C₃ | 247.0 | 115.0 | 15 |
Conclusion
The protocols and application notes presented here provide a comprehensive framework for utilizing Cytarabine-¹³C₃ in cellular uptake and transport assays. By employing stable isotope labeling in conjunction with LC-MS/MS, researchers can achieve highly specific and quantitative measurements of cytarabine's cellular pharmacokinetics. This approach is invaluable for investigating the fundamental mechanisms of drug transport, identifying factors that contribute to drug resistance, and ultimately, for the development of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofins.com [eurofins.com]
- 5. symeres.com [symeres.com]
- 6. metsol.com [metsol.com]
- 7. Role of Intracellular Drug Disposition in the Response of Acute Myeloid Leukemia to Cytarabine and Idarubicin Induction Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Intracellular Drug Disposition in the Response of Acute Myeloid Leukemia to Cytarabine and Idarubicin Induction Chemotherapy [mdpi.com]
- 9. Formulation, Optimization and Evaluation of Cytarabine-Loaded Iron Oxide Nanoparticles: From In Vitro to In Vivo Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for Cytarabine-13C3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytarabine-13C3 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Cytarabine (B982) and this compound?
A1: For quantitative analysis, specific and sensitive Multiple Reaction Monitoring (MRM) transitions are crucial. In positive ion mode, a common transition for unlabeled cytarabine is m/z 244.0 -> 112.0. For the stable isotope-labeled internal standard, this compound, the corresponding transition in positive ion mode would be m/z 247.0 -> 115.0, accounting for the three 13C atoms. In negative ion mode, the transitions are m/z 242 -> 109 for cytarabine and m/z 245 -> 113 for this compound.
Q2: Which ionization mode, ESI or APCI, is more suitable for cytarabine analysis?
A2: Electrospray ionization (ESI) is generally the preferred ionization technique for polar and ionizable molecules like cytarabine.[1] ESI is a "soft" ionization method that typically results in protonated molecules with minimal fragmentation in the source, which is ideal for quantitative analysis using MRM. Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly if issues with ion suppression are encountered in ESI.
Q3: What are typical starting ESI source parameters for cytarabine analysis on different mass spectrometer platforms?
A3: Optimal source parameters are instrument-dependent. However, the following tables provide good starting points for optimization on common platforms.
Q4: How can I troubleshoot poor signal intensity or high background noise?
A4: Poor signal or high noise can stem from several factors. Start by checking the basics: ensure your sample concentration is appropriate and that the mass spectrometer has been recently tuned and calibrated. Investigate potential issues with the mobile phase, such as incorrect pH or the presence of contaminants. In the ion source, ensure the spray needle is properly positioned and not clogged. Contamination of the ion source is a frequent cause of these issues and regular cleaning is recommended.
Q5: I am observing significant variability in my internal standard (this compound) signal. What could be the cause?
A5: Internal standard variability can undermine the accuracy of your quantitative results. Common causes include inconsistent sample preparation, issues with the autosampler injection volume, or matrix effects where co-eluting compounds suppress or enhance the ionization of the internal standard. Ensure thorough mixing of the internal standard with the sample. If matrix effects are suspected, improving the chromatographic separation to resolve the internal standard from interfering compounds is a key strategy.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Potential Cause: Incompatible solvent composition between the sample and the mobile phase.
-
Troubleshooting Step: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
-
Potential Cause: Secondary interactions with the analytical column.
-
Troubleshooting Step: For basic compounds like cytarabine, adding a small amount of a modifier like formic acid to the mobile phase can improve peak shape by reducing silanol (B1196071) interactions.
-
Potential Cause: Column degradation or contamination.
-
Troubleshooting Step: Flush the column with a strong solvent or, if necessary, replace the column.
Issue 2: Inconsistent Retention Time
-
Potential Cause: Fluctuations in the LC pump flow rate or mobile phase composition.
-
Troubleshooting Step: Prime the LC pumps and ensure there are no leaks in the system. Prepare fresh mobile phase.
-
Potential Cause: Changes in column temperature.
-
Troubleshooting Step: Use a column oven to maintain a stable temperature throughout the analytical run.
-
Potential Cause: Column equilibration issues.
-
Troubleshooting Step: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Issue 3: Interference from Endogenous Compounds
-
Potential Cause: Co-elution of cytarabine with its isobaric endogenous counterpart, cytidine.
-
Troubleshooting Step: Optimize the chromatographic method to achieve baseline separation of cytarabine and cytidine. This may involve adjusting the gradient, mobile phase pH, or trying a different column chemistry.
-
Potential Cause: Matrix effects from other endogenous components.
-
Troubleshooting Step: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.
Quantitative Data Summary
Table 1: Recommended MRM Transitions
| Compound | Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Cytarabine | Positive | 244.0 | 112.0 |
| This compound | Positive | 247.0 | 115.0 |
| Cytarabine | Negative | 242 | 109 |
| This compound | Negative | 245 | 113 |
Table 2: Example Starting Source Parameters for Sciex API 4000 (Turbo V™ Source)
| Parameter | Setting |
| Nebulizing Gas (GS1) | 45 psi |
| Drying Gas (GS2) | 55 psi |
| Curtain Gas (CUR) | 40 psi |
| Electrospray Voltage (IS) | +2800 V |
| Temperature (TEM) | 600 °C |
| Declustering Potential (DP) | 70 V |
| Collision Energy (CE) | 33 V |
Table 3: Example Starting Source Parameters for Agilent Jet Stream ESI Source
| Parameter | Setting |
| Sheath Gas Flow | 11 L/min |
| Sheath Gas Temperature | 350 °C |
| Nozzle Voltage | 600 V |
| Nebulizer Pressure | 30 psi |
| Capillary Voltage | 4000 V |
| Fragmentor Voltage | 80 V |
| Collision Energy | 6 V |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in the initial mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Set initial source parameters based on the instrument manufacturer's recommendations or the values in Tables 2 and 3.
-
Optimize one parameter at a time while monitoring the signal intensity of the this compound precursor ion.
-
Capillary/Spray Voltage: Vary the voltage in increments (e.g., 500 V) to find the value that yields the highest and most stable signal.
-
Nebulizer/Drying Gas Flow: Adjust the gas flow rates to optimize droplet formation and desolvation.
-
Gas Temperature: Increase the temperature to improve desolvation, but avoid excessive temperatures that could cause thermal degradation.
-
-
Fine-tune the parameters by making smaller adjustments to achieve the maximum signal intensity and stability.
-
Repeat the optimization for the MRM transition by monitoring the product ion intensity.
Visualizations
Caption: Fragmentation pathway of Cytarabine and this compound.
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor signal in MS analysis.
References
how to resolve poor chromatographic peak shape for cytarabine and 13C3-IS
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor chromatographic peak shapes for cytarabine (B982) and its 13C3-labeled internal standard (IS).
Frequently Asked Questions (FAQs)
Q1: Why are my cytarabine and 13C3-IS peaks tailing?
Peak tailing is the most common issue for polar, basic compounds like cytarabine and is often characterized by an asymmetric peak with a trailing edge that is longer than the leading edge. Because the 13C3-IS is structurally and chemically almost identical to cytarabine, any chromatographic issue will affect both compounds similarly.
Primary Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Cytarabine, being a basic compound, can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (like C18).[1][2] This secondary interaction mechanism causes a portion of the analyte molecules to be retained longer, resulting in tailing.[3]
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase to be at least 2 pH units below the pKa of the residual silanols and ensure the basic analyte is protonated. A pH range of 2.5 to 4.5 is often effective.[3][4] This suppresses the ionization of silanol groups, minimizing the unwanted ionic interaction.[5]
-
Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping chemically treats the silica (B1680970) surface to reduce the number of accessible silanol groups, leading to improved peak symmetry for basic compounds.[3][6]
-
Solution 3: Increase Buffer Strength: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface, leading to variable ionization and tailing.[7] Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can improve peak shape.
-
-
Column Contamination: Accumulation of matrix components or previously injected samples on the column inlet frit or the stationary phase can create active sites that cause tailing.[1][8]
-
Solution: Implement a robust column washing procedure after each batch. If contamination is severe, reverse-flush the column (if permitted by the manufacturer) or replace it.
-
-
Metal Contamination: Trace metals in the sample, mobile phase, or from stainless-steel components of the HPLC system can chelate with cytarabine, causing tailing.
-
Solution: Use high-purity HPLC-grade solvents and additives. If metal chelation is suspected, adding a small amount of a competing chelating agent like EDTA to the mobile phase can be effective.
-
Q2: My peaks are fronting. What is the cause?
Peak fronting, where the peak's leading edge is sloped compared to the tailing edge, is typically caused by sample overload or solvent effects.[8][9]
Primary Causes and Solutions:
-
Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a distorted, fronting peak shape.[2][8]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the peak shape can be severely distorted.[1][6][9]
-
Solution: Ideally, dissolve the sample directly in the initial mobile phase.[9] If solubility is an issue, use the weakest possible solvent and minimize the injection volume.
-
Q3: I'm seeing split or shouldered peaks for both my analyte and IS. What should I check?
Split or shouldered peaks suggest that the analyte band is being distorted as it enters or travels through the column.
Primary Causes and Solutions:
-
Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the column head.[8] This results in a distorted or split peak.
-
Solution: Replace the in-line filter and guard column (if used). Try back-flushing the analytical column to dislodge the blockage. If the problem persists, the column frit may need replacement, or the entire column may need to be replaced.[8]
-
-
Column Void or Channel: Over time, the packed bed of the column can settle, creating a void at the inlet or a channel within the packing.[2] This leads to different flow paths for the analyte, resulting in split or broadened peaks.
-
Solution: This issue is generally irreversible, and the column must be replaced.[9]
-
-
Sample Solvent Effect: A severe mismatch between the sample solvent and the mobile phase can sometimes cause peak splitting, especially with larger injection volumes.[11]
-
Solution: As with peak fronting, ensure the sample is dissolved in the mobile phase or a weaker solvent.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape for cytarabine and its internal standard.
Caption: A step-by-step decision tree for troubleshooting common peak shape issues.
Quantitative Data & Method Parameters
The tables below summarize typical starting conditions for cytarabine analysis and provide a quick reference for troubleshooting.
Table 1: Recommended Starting HPLC Conditions for Cytarabine Analysis
| Parameter | Recommended Setting | Rationale & Notes | Citations |
| Column | C18, End-Capped (e.g., 150 x 4.6 mm, 3.5-5 µm) | C18 provides good retention for polar compounds. End-capping is critical to minimize peak tailing for the basic cytarabine analyte. | [4] |
| Mobile Phase A | Aqueous Buffer (e.g., Phosphate (B84403), Hexane Sulfonic Acid) | A buffer is necessary to control pH and improve peak shape. | [4] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol | Common organic modifiers for reversed-phase HPLC. | [12] |
| Mobile Phase pH | 2.5 - 4.6 | An acidic pH protonates cytarabine and suppresses silanol ionization, which is key to achieving a symmetric peak shape. | [4] |
| Flow Rate | 0.8 - 1.2 mL/min | A standard flow rate for a 4.6 mm ID column. | [4] |
| Detection | UV at 254 - 275 nm | Cytarabine has strong UV absorbance in this range. | [12][13] |
| Sample Diluent | Initial Mobile Phase Composition | Minimizes peak distortion caused by solvent mismatch. | [9] |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with column silanols | Lower mobile phase pH; use an end-capped column. |
| Low buffer strength | Increase buffer concentration (e.g., to 25-50 mM). | |
| Peak Fronting | Sample overload | Reduce sample concentration or injection volume. |
| Sample solvent stronger than mobile phase | Dissolve sample in mobile phase. | |
| Split/Shouldered Peak | Blocked column inlet frit | Back-flush column; replace guard column/in-line filter. |
| Void or channel in column packing | Replace the column. | |
| Broad Peaks | Large extra-column (dead) volume | Use shorter, narrower ID connection tubing. |
| Column degradation | Replace the column. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Phosphate Buffer Example)
This protocol describes the preparation of a typical acidic mobile phase used for cytarabine analysis.
-
Prepare Aqueous Buffer:
-
To prepare a 25 mM sodium phosphate buffer, dissolve the appropriate amount of monobasic sodium phosphate in HPLC-grade water (e.g., 3.0 g of NaH₂PO₄ in 1 L of water).
-
Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.[14]
-
-
Adjust pH:
-
Place the filtered buffer solution on a stir plate.
-
While monitoring with a calibrated pH meter, slowly add dilute phosphoric acid (e.g., 10% v/v) dropwise until the target pH (e.g., 3.0) is reached. Crucially, pH must be adjusted before adding any organic solvent. [5]
-
-
Prepare Mobile Phase:
-
Measure the required volumes of the pH-adjusted aqueous buffer and the organic solvent (e.g., Acetonitrile) to achieve the desired ratio (e.g., 90:10 v/v aqueous:ACN).
-
Mix thoroughly and degas the final mobile phase using sonication or vacuum filtration before use.[14]
-
Protocol 2: General Column Cleaning for Reversed-Phase Columns
If you suspect column contamination is causing poor peak shape, perform the following washing procedure. Always consult the column manufacturer's specific guidelines first.
-
Disconnect the column from the detector to avoid contamination.
-
Set the flow rate to 1 mL/min (for a 4.6 mm ID column).
-
Flush the column with the following solvents for at least 30-60 minutes each (or 10-20 column volumes):
-
HPLC-grade Water (to remove buffers and salts)
-
Isopropanol
-
Hexane (if non-polar contaminants are suspected, check column compatibility)
-
Isopropanol
-
Mobile Phase (without buffer)
-
-
Equilibrate the column with the initial mobile phase (including buffer) for at least 30 minutes or until a stable baseline is achieved before resuming analysis.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. researchgate.net [researchgate.net]
- 4. ajpamc.com [ajpamc.com]
- 5. agilent.com [agilent.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Two chromatographic methods for determination of cytarabine and dexamethazone; two co-administered drugs for the treatment of leukemia: green analytical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytarabine assay by HPLC- AppNote [mtc-usa.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Cytarabine-¹³C₃ in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Cytarabine-¹³C₃ in biological matrices using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the bioanalysis of Cytarabine (B982) and its stable isotope-labeled internal standard (SIL-IS), Cytarabine-¹³C₃.
Issue 1: Poor Sensitivity and Inconsistent Results
Question: My signal intensity for Cytarabine-¹³C₃ is low and varies significantly between injections. What could be the cause and how can I troubleshoot this?
Answer:
Low and variable signal intensity are classic symptoms of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's source.[1] The use of a SIL-IS like Cytarabine-¹³C₃ is designed to compensate for these effects, but significant ion suppression can still negatively impact assay performance.[2]
Troubleshooting Steps:
-
Assess Matrix Effects: The first step is to confirm and understand the extent of ion suppression. This can be done both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This experiment helps identify at what retention times ion suppression occurs. A solution of Cytarabine is infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. A dip in the baseline signal indicates regions of ion suppression.[3][4][5]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of ion suppression. The response of Cytarabine-¹³C₃ in a clean solution is compared to its response when spiked into an extracted blank matrix. The ratio of these responses provides a "matrix factor."[4]
-
-
Optimize Sample Preparation: The goal is to remove interfering endogenous components from the sample.[2] The choice of sample preparation method has a significant impact on the cleanliness of the final extract.
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, particularly phospholipids, which are major contributors to ion suppression.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences, offering a variety of sorbents that can be tailored to the analyte's properties.[6] For a polar compound like cytarabine, a cation-exchange SPE can be highly effective.[8][9]
-
-
Enhance Chromatographic Separation: Adjusting your LC method can separate Cytarabine-¹³C₃ from the regions of ion suppression identified in the post-column infusion experiment.[1]
-
Column Chemistry: Using a column with a different stationary phase can alter selectivity. For polar analytes like cytarabine, a high-strength silica (B1680970) (HSS) T3 column or hydrophilic interaction chromatography (HILIC) can provide good retention and separation from matrix components.[8][9]
-
Gradient Optimization: A shallower gradient can improve the resolution between the analyte and interfering peaks.
-
-
Check for Analyte Instability: Cytarabine is known to be unstable in biological matrices due to enzymatic degradation by cytidine (B196190) deaminase.[8] This can lead to lower than expected concentrations and variability.
-
Use of Inhibitors: It is crucial to add an inhibitor, such as tetrahydrouridine (B1681287), to the collection tubes immediately after sample collection to prevent enzymatic degradation.[8][9]
-
Issue 2: Poor Peak Shape and Carryover
Question: I am observing tailing peaks and significant carryover in my Cytarabine-¹³C₃ analysis. How can I resolve this?
Answer:
Poor peak shape and carryover can compromise the accuracy and precision of your assay. These issues can stem from several factors, including the sample preparation, chromatographic conditions, and the LC-MS system itself.
Troubleshooting Steps:
-
Injection Solvent: Ensure your injection solvent is not significantly stronger than the initial mobile phase conditions. Injecting in a strong solvent can cause peak distortion and broadening.[10]
-
Sample Cleanup: Inadequate sample cleanup can lead to the accumulation of matrix components on the column and in the MS source, causing peak tailing and carryover.[2] Consider switching to a more rigorous sample preparation method like SPE if you are using PPT.
-
Column Health: A contaminated or old column can lead to poor peak shape.
-
Column Flushing: Implement a robust column washing procedure after each batch to remove strongly retained matrix components.
-
Guard Column: Use a guard column to protect your analytical column from contaminants.
-
-
LC System Carryover: Carryover can originate from the autosampler needle, injection valve, or other parts of the LC system.
-
Needle Wash: Optimize the needle wash procedure in your autosampler method. Use a strong organic solvent and consider a multi-step wash.
-
-
Analyte-Specific Issues: Cytarabine is a polar compound and can exhibit secondary interactions with active sites on the column or in the LC system, leading to peak tailing.
-
Mobile Phase Additives: The use of a small amount of an acid, like formic acid, in the mobile phase can improve peak shape for basic compounds by keeping them in a single protonated state.
-
Frequently Asked Questions (FAQs)
Q1: Why is a ¹³C-labeled internal standard like Cytarabine-¹³C₃ preferred over a deuterium-labeled one?
A1: Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS analysis. While both ¹³C and deuterium (B1214612) (²H) labeling are used, ¹³C-labeled standards are generally preferred because the physicochemical properties of ¹³C are more similar to ¹²C than ²H is to ¹H. This results in a closer co-elution of the analyte and the internal standard, ensuring they experience the same degree of ion suppression. Deuterium-labeled standards can sometimes exhibit a slight chromatographic shift, which may lead to differential ion suppression and compromise accuracy.
Q2: What are the primary sources of matrix effects in plasma samples for cytarabine analysis?
A2: The most common sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites. Phospholipids are particularly problematic as they are abundant in plasma and tend to elute in the same chromatographic region as many analytes in reversed-phase chromatography, causing significant ion suppression.[7]
Q3: How can I prevent the in-vitro degradation of cytarabine in my samples?
A3: Cytarabine is rapidly metabolized by the enzyme cytidine deaminase present in blood. To prevent its degradation after sample collection, it is essential to add an enzyme inhibitor, such as tetrahydrouridine, to the blood collection tubes.[8][9] The samples should then be processed to plasma and frozen as quickly as possible.
Q4: What are the recommended mass transitions for Cytarabine and Cytarabine-¹³C₃?
A4: Based on published methods, common MRM (Multiple Reaction Monitoring) transitions are:
-
Cytarabine: m/z 242 → 109 (negative ion mode) or m/z 244 → 112 (positive ion mode).[11][12]
-
Cytarabine-¹³C₃: m/z 245 → 113 (negative ion mode).[11] The specific transitions should be optimized on your instrument for maximum sensitivity.
Q5: Is it better to use ESI or APCI for cytarabine analysis?
A5: Electrospray ionization (ESI) is the most commonly used technique for the analysis of polar compounds like cytarabine and generally provides excellent sensitivity.[8][9] However, ESI is also more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). If severe and unresolvable ion suppression is encountered with ESI, switching to APCI could be a viable alternative, although a re-optimization of the method would be necessary. One study utilized APCI for cytarabine analysis in mouse plasma.[13]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Relative Effectiveness in Removing Interferences | Analyte Recovery | Throughput | Key Considerations |
| Protein Precipitation (PPT) | Low | High | High | Simple and fast, but results in the "dirtiest" extract with significant ion suppression from phospholipids.[6][7] |
| Liquid-Liquid Extraction (LLE) | Medium | Variable | Medium | Cleaner than PPT, but recovery of polar analytes like cytarabine can be challenging and requires optimization of solvent and pH.[2] |
| Solid-Phase Extraction (SPE) | High | High | Medium-High | Provides the cleanest extracts and significantly reduces ion suppression.[6][14] Cation-exchange SPE is particularly effective for cytarabine.[8][9] |
| HybridSPE | Very High | High | High | A newer technique that combines protein precipitation and phospholipid removal in one step, resulting in very clean extracts.[6] |
Experimental Protocols
Protocol 1: Qualitative Assessment of Ion Suppression using Post-Column Infusion
This protocol allows for the identification of regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee union and necessary fittings
-
Standard solution of Cytarabine (e.g., 100 ng/mL in mobile phase)
-
Blank biological matrix (e.g., human plasma)
-
Sample preparation reagents (as per your method)
Procedure:
-
Prepare Blank Matrix Sample: Extract a blank plasma sample using your established sample preparation protocol (e.g., PPT or SPE).
-
Set up the Infusion System:
-
Connect the outlet of the LC column to one inlet of a tee union.
-
Connect the outlet of the syringe pump to the other inlet of the tee union.
-
Connect the outlet of the tee union to the MS source.
-
-
Infuse Cytarabine Standard:
-
Fill the syringe pump with the Cytarabine standard solution.
-
Set the syringe pump to a low flow rate (e.g., 5-10 µL/min) and start the infusion.
-
-
Acquire Data:
-
Once a stable baseline signal for the Cytarabine MRM transition is observed, inject the extracted blank matrix sample onto the LC system.
-
Acquire data for the full chromatographic run time.
-
-
Analyze Results:
-
Examine the chromatogram for the Cytarabine MRM transition. Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.
-
Protocol 2: Cation-Exchange Solid-Phase Extraction (SPE) of Cytarabine from Human Plasma
This protocol is adapted from published methods for the robust cleanup of plasma samples for cytarabine analysis.[8][9]
Materials:
-
Cation-exchange SPE cartridges
-
Human plasma samples (with tetrahydrouridine as a stabilizer)
-
Cytarabine-¹³C₃ internal standard solution
-
Reagents: Formic acid, methanol (B129727), water (LC-MS grade)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
To 50 µL of plasma, add the Cytarabine-¹³C₃ internal standard.
-
Add 200 µL of 4% formic acid in water and vortex to mix. This acidifies the sample to ensure cytarabine is positively charged.
-
-
SPE Cartridge Conditioning:
-
Condition the cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly draw the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution:
-
Elute the cytarabine and Cytarabine-¹³C₃ from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube. The basic elution buffer neutralizes the charge on cytarabine, releasing it from the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
-
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Cytarabine-¹³C₃.
Caption: A logical troubleshooting guide for low and inconsistent signal intensity.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. agilent.com [agilent.com]
- 11. eurofins.com [eurofins.com]
- 12. researchgate.net [researchgate.net]
- 13. An ion-pairing liquid chromatography/tandem mass spectrometric method for the determination of cytarabine in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
addressing isotopic interference in Cytarabine-13C3 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cytarabine-13C3 as an internal standard in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern in this compound quantification?
Isotopic interference, or "cross-talk," occurs when the isotopic signature of the unlabeled (natural abundance) cytarabine (B982) overlaps with the signal of the this compound internal standard (IS).[1] Unlabeled cytarabine has a certain percentage of molecules that naturally contain heavier isotopes (e.g., ¹³C, ¹⁵N). This creates an isotopic envelope with M+1, M+2, and M+3 peaks that can contribute to the signal of the this compound internal standard, leading to an overestimation of the IS concentration and, consequently, an underestimation of the analyte concentration.[2][3]
Q2: My calibration curve is non-linear at high concentrations. Could this be due to isotopic interference?
Yes, this is a classic symptom of isotopic interference. At high concentrations of unlabeled cytarabine, the contribution of its M+3 isotope peak to the this compound signal becomes significant, causing the response ratio to plateau and leading to non-linear calibration behavior.[2][4] This can bias quantitative results, especially for high-concentration samples.
Q3: How can I confirm that the observed inaccuracy is due to isotopic interference?
To confirm isotopic interference, you can perform a simple experiment:
-
Inject a high-concentration standard of unlabeled cytarabine and monitor the mass-to-charge (m/z) channel of your this compound internal standard.
-
Observe for any signal. If a peak is detected at the retention time of cytarabine in the internal standard's MRM transition, it confirms cross-talk from the analyte to the internal standard.[5]
Q4: What are the primary methods to correct for isotopic interference?
There are several strategies to mitigate or correct for isotopic interference:
-
Mathematical Correction: This involves calculating the contribution of the unlabeled analyte to the internal standard's signal and subtracting it from the measured response. This is the most common and practical approach.[3]
-
High-Resolution Mass Spectrometry (HR-MS): Instruments with high resolving power can often distinguish between the analyte's natural isotope peak and the labeled internal standard, though this may not always be feasible depending on the mass difference.
-
Chromatographic Separation: While this compound is designed to co-elute with unlabeled cytarabine, optimizing chromatography can help separate it from other interfering compounds in the matrix. However, it will not resolve the isotopic overlap with the analyte itself.
-
Adjusting Internal Standard Concentration: Increasing the concentration of the internal standard can reduce the relative contribution of the analyte's isotopic signal, which can improve linearity. However, this may not be suitable for all assays and can be more costly.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the quantification of cytarabine using a this compound internal standard.
Issue 1: Inaccurate quantification of high-concentration samples.
-
Symptom: Quality control (QC) samples at the high end of the calibration range consistently fail, showing a negative bias (lower than expected concentration).
-
Possible Cause: Isotopic interference from the high concentration of unlabeled cytarabine is artificially inflating the internal standard signal.
-
Solution:
-
Quantify the interference: Perform the experimental protocol outlined below to determine the percentage of cross-talk.
-
Apply a mathematical correction: Use the calculated interference to correct the peak area of the internal standard in your data processing software.
-
Optimize the internal standard concentration: If the interference is significant, consider increasing the concentration of the this compound internal standard to minimize the relative contribution of the analyte's M+3 peak.[4]
-
Issue 2: Poor precision and accuracy at the lower limit of quantification (LLOQ).
-
Symptom: High variability and poor accuracy in the results for LLOQ samples.
-
Possible Cause: Interference from the internal standard to the analyte channel. This can happen if the this compound standard contains a small percentage of unlabeled cytarabine as an impurity.
-
Solution:
-
Check the purity of the internal standard: Inject a solution of the this compound internal standard and monitor the MRM transition for unlabeled cytarabine.
-
Quantify the interference: If a signal is detected, follow the experimental protocol below to assess the contribution of the internal standard to the analyte signal. This is especially important to compare against the LLOQ response.[5]
-
Source a higher purity standard: If the impurity is significant, it may be necessary to obtain a new batch of this compound with higher isotopic purity.
-
Data Presentation: Quantifying Isotopic Interference
The following tables illustrate the potential impact of isotopic interference and the results of a cross-talk experiment.
Table 1: Theoretical Isotopic Abundance of Unlabeled Cytarabine
| Isotopologue | Relative Abundance (%) | Potential Interference with this compound |
| M+0 | 100.00 | None |
| M+1 | 10.57 | None |
| M+2 | 0.95 | None |
| M+3 | 0.09 | Direct interference with the monoisotopic peak of this compound |
Note: These are approximate values and can be calculated more precisely based on the elemental formula of cytarabine (C₉H₁₃N₃O₅).
Table 2: Example Results from a Cross-Talk Experiment
| Sample | Analyte Peak Area (Analyte Channel) | IS Peak Area (IS Channel) | % Interference |
| ULOQ Unlabeled Cytarabine | 2,500,000 | 2,250 | 0.09% (Analyte → IS) |
| This compound Working Solution | 150 | 1,800,000 | 0.008% (IS → Analyte) |
| LLOQ Unlabeled Cytarabine | 1,200 | Not applicable | Not applicable |
In this example, the 0.09% interference from the analyte to the IS may seem small, but at the ULOQ, it can significantly impact the accuracy of the measurement.
Experimental Protocols
Protocol 1: Quantifying Analyte to Internal Standard (IS) Interference
-
Prepare Samples:
-
Prepare a sample of unlabeled cytarabine at the Upper Limit of Quantification (ULOQ).
-
Prepare a blank sample (matrix with no analyte or IS).
-
-
LC-MS/MS Analysis:
-
Inject the blank sample to ensure no background signal.
-
Inject the ULOQ sample.
-
Acquire data, monitoring both the MRM transition for unlabeled cytarabine and the MRM transition for this compound.
-
-
Data Processing:
-
Measure the peak area of the analyte in its own channel (AreaAnalyte_in_ULOQ).
-
Measure the peak area, if any, in the internal standard channel (AreaIS_in_ULOQ) from the same injection.
-
-
Calculation:
-
% Contribution (Analyte → IS) = (AreaIS_in_ULOQ / AreaAnalyte_in_ULOQ) * 100
-
Protocol 2: Quantifying Internal Standard (IS) to Analyte Interference
-
Prepare Samples:
-
Prepare a sample of the this compound working solution at the concentration used in the assay.
-
Prepare a sample of unlabeled cytarabine at the Lower Limit of Quantification (LLOQ).
-
-
LC-MS/MS Analysis:
-
Inject the LLOQ sample and measure the analyte peak area (AreaAnalyte_at_LLOQ).
-
Inject the this compound working solution.
-
Acquire data, monitoring both MRM transitions.
-
-
Data Processing:
-
Measure the peak area of the IS in its own channel (AreaIS_in_IS_Sample).
-
Measure the peak area, if any, in the analyte channel (AreaAnalyte_in_IS_Sample) from the same injection.
-
-
Calculation:
-
% Contribution (IS → Analyte) = (AreaAnalyte_in_IS_Sample / AreaAnalyte_at_LLOQ) * 100
-
Note: For the IS to Analyte calculation, the interference is compared to the response of the analyte at the LLOQ to assess its impact on the most sensitive part of the assay.[5]
Visualizations
Caption: Troubleshooting decision tree for inaccurate cytarabine quantification.
Caption: Workflow for assessing bidirectional isotopic interference.
Caption: Metabolic activation and inactivation of cytarabine.
References
- 1. benchchem.com [benchchem.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Improved Sensitivity of Cytarabine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of cytarabine (B982). Our focus is on enhancing the sensitivity and robustness of analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high sensitivity for cytarabine analysis?
A1: The quantitative determination of cytarabine in biological matrices, such as plasma, presents several challenges.[1][2][3] Firstly, cytarabine is prone to in vitro instability due to enzymatic degradation by cytidine (B196190) deaminase, which converts it to the inactive metabolite, uracil (B121893) arabinoside.[1][2][3][4] Secondly, the presence of an isobaric endogenous compound, cytidine, can interfere with accurate quantification.[1][2][3] Lastly, cytarabine is a polar molecule, which can make chromatographic retention and separation difficult with conventional reversed-phase columns.[1][2][3]
Q2: How can I prevent the degradation of cytarabine in my samples?
A2: To prevent the enzymatic conversion of cytarabine, it is crucial to stabilize whole blood samples immediately after collection.[1][2][3] This is effectively achieved by adding a cytidine deaminase inhibitor, such as tetrahydrouridine.[1][2][3] For reconstituted solutions, storage at 2-8°C can ensure chemical stability for up to 28 days.[5] At room temperature (25°C), the stability of cytarabine solutions is concentration-dependent, with lower concentrations (1 mg/mL) being more stable than higher concentrations (5 mg/mL and 10 mg/mL).[5]
Q3: What type of sample preparation is recommended for sensitive cytarabine analysis?
A3: A highly effective method for extracting cytarabine from plasma is cation-exchange solid-phase extraction (SPE).[1][2][3] This technique is well-suited for the polar nature of cytarabine and helps to remove interfering matrix components, thereby improving the sensitivity and robustness of the assay. Another simpler and rapid method that has been successfully used is protein precipitation.[4]
Q4: Which chromatographic conditions are optimal for separating cytarabine from endogenous interferences?
A4: Due to the polar nature of cytarabine, conventional C18 columns may not provide adequate retention. The use of a UHPLC column with high-strength silica (B1680970), such as a T3 column (e.g., 100 × 2.1 mm, 1.8 µm), has been shown to be effective in achieving adequate separation of cytarabine from the endogenous interference, cytidine, with a reasonable run time of about 5 minutes.[1][2][3]
Q5: What mass spectrometry settings are recommended for sensitive detection of cytarabine?
A5: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for the detection of cytarabine.[1][2][3] Operating in the positive ion mode with multiple reaction monitoring (MRM) will provide the necessary selectivity and sensitivity for quantification at sub-ng/mL levels.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cytarabine Signal | - Sample degradation | - Ensure immediate stabilization of blood samples with tetrahydrouridine. - Maintain proper storage conditions (2-8°C for solutions).[5] |
| - Inefficient extraction | - Optimize the cation-exchange SPE protocol. Ensure correct pH and elution solvent composition. - If using protein precipitation, ensure complete protein removal. | |
| - Poor ionization in the mass spectrometer | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). - Check the mobile phase composition for compatibility with ESI. | |
| Poor Peak Shape (Tailing or Broadening) | - Column overload | - Reduce the injection volume or dilute the sample. |
| - Secondary interactions with the column | - Adjust the mobile phase pH. - Consider a different column chemistry specifically designed for polar analytes. | |
| - Extra-column dead volume | - Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. | |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition | - Ensure the mobile phase is well-mixed and degassed. - Prepare fresh mobile phase daily. |
| - Column temperature variations | - Use a column oven to maintain a stable temperature. | |
| - Column degradation | - Flush the column regularly. If performance does not improve, replace the column. | |
| High Background Noise | - Contaminated mobile phase or LC system | - Use high-purity solvents and additives. - Flush the LC system thoroughly. |
| - Matrix effects from the sample | - Improve the sample cleanup procedure (e.g., optimize SPE). - Use a divert valve to direct the early and late eluting matrix components away from the mass spectrometer. | |
| Interference from Cytidine | - Inadequate chromatographic separation | - Optimize the gradient profile to increase the resolution between cytarabine and cytidine. - Use a high-resolution column as recommended in the FAQs. |
Data Presentation
Table 1: Performance of a Validated LC-MS/MS Method for Cytarabine in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.500 - 500 ng/mL | [1][2][3] |
| Intra-day Precision (RSD) | < 15% | [1][2][3] |
| Inter-day Precision (RSD) | < 15% | [1][2][3] |
| Accuracy (Bias) | < 15% | [1][2][3] |
Experimental Protocols
1. Sample Preparation using Cation-Exchange Solid-Phase Extraction (SPE)
-
Objective: To extract cytarabine from human plasma while removing potential interferences.
-
Materials:
-
Human plasma stabilized with tetrahydrouridine
-
Cation-exchange SPE cartridges
-
Formic acid
-
-
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 50 µL of plasma sample by adding an appropriate internal standard and vortexing.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. UHPLC-MS/MS Analysis
-
Objective: To chromatographically separate and quantify cytarabine.
-
Instrumentation:
-
UHPLC system
-
High-strength silica T3 column (100 × 2.1 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with ESI source
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the specific precursor to product ion transitions for cytarabine and its internal standard.
-
Visualizations
Caption: Mechanism of action of Cytarabine.
Caption: Experimental workflow for Cytarabine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of cytosine arabinoside and its metabolite uracil arabinoside in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physical and chemical stability of cytarabine in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity Cytarabine-¹³C₃
Welcome to the technical support center for the synthesis of high-purity Cytarabine-¹³C₃. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the common challenges encountered during the synthesis, purification, and analysis of this isotopically labeled nucleoside analog.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing Cytarabine-¹³C₃?
A1: A prevalent method for synthesizing Cytarabine-¹³C₃ is the Vorbrüggen glycosylation. This reaction involves the coupling of a silylated, ¹³C₃-labeled cytosine derivative with a protected arabinofuranosyl donor, typically in the presence of a Lewis acid catalyst. The subsequent deprotection of the resulting nucleoside yields Cytarabine-¹³C₃.
Q2: Where are the ¹³C labels located in Cytarabine-¹³C₃?
A2: In commercially available Cytarabine-¹³C₃, the stable isotopes are typically incorporated into the pyrimidine (B1678525) ring at positions 4, 5, and 6.
Q3: What are the most common impurities encountered during the synthesis of Cytarabine-¹³C₃?
A3: Common impurities can include the α-anomer of Cytarabine-¹³C₃, unreacted starting materials (labeled cytosine and arabinose derivatives), and byproducts from side reactions such as hydrolysis of the protected sugar or incomplete deprotection. Uracil (B121893) arabinoside, formed by deamination of cytarabine (B982), is another potential impurity.
Q4: How can I best purify the final Cytarabine-¹³C₃ product?
A4: High-performance liquid chromatography (HPLC) is the most effective method for purifying Cytarabine-¹³C₃ to a high degree of purity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol (B129727) or acetonitrile) is commonly employed.
Q5: What analytical techniques are recommended for confirming the purity and identity of Cytarabine-¹³C₃?
A5: A combination of techniques is recommended. High-resolution mass spectrometry (HRMS) can confirm the molecular weight and isotopic enrichment. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for verifying the chemical structure and the position of the ¹³C labels. HPLC is used to determine the chemical purity.
Q6: How should I store Cytarabine-¹³C₃ to ensure its stability?
A6: Cytarabine solutions are most stable when stored at 2-8°C.[1][2][3] At room temperature (25°C), degradation can occur over a period of days to weeks, with the rate of degradation being concentration-dependent.[1][2][3] It is recommended to store the solid compound in a cool, dry place, protected from light.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and purification of Cytarabine-¹³C₃.
Issue 1: Low Yield of the Desired β-Anomer in Glycosylation
| Possible Cause | Troubleshooting Steps |
| Suboptimal Lewis Acid | The choice and amount of Lewis acid (e.g., TMSOTf, SnCl₄) are critical. Titrate the amount of Lewis acid to find the optimal concentration. Stronger Lewis acids can sometimes lead to more side products. |
| Incomplete Silylation of the Base | Ensure the ¹³C₃-labeled cytosine is fully silylated before coupling. This can be confirmed by ¹H NMR. Use a slight excess of the silylating agent (e.g., HMDS, BSA) and ensure adequate reaction time. |
| Presence of Moisture | The glycosylation reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some glycosylation reactions proceed more cleanly at lower temperatures, while others require heating. |
Issue 2: Presence of Significant Impurities After Deprotection
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotection | Monitor the deprotection reaction by TLC or HPLC-MS to ensure it goes to completion. If necessary, extend the reaction time or use a stronger deprotection reagent. |
| Degradation During Deprotection | Harsh deprotection conditions (e.g., strong acid or base) can lead to degradation of the product. Consider using milder deprotection methods. For example, if using acyl protecting groups, ammonolysis is a common and effective method. |
| Formation of Uracil Arabinoside | Deamination of cytarabine can occur, especially under harsh conditions. Ensure that the pH is controlled during workup and purification. HPLC can be used to separate uracil arabinoside from cytarabine. |
Issue 3: Poor Separation During HPLC Purification
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. Adjust the ratio of the organic modifier (methanol or acetonitrile) to the aqueous buffer. Modifying the pH of the buffer can also significantly improve separation. |
| Column Overload | Injecting too much crude material can lead to poor peak shape and resolution. Reduce the injection volume or the concentration of the sample. |
| Co-eluting Impurities | If impurities have very similar retention times to the product, consider using a different stationary phase (e.g., a phenyl-hexyl column) or a different mobile phase additive. Gradient elution is generally more effective than isocratic elution for separating complex mixtures. |
Experimental Protocols
Protocol 1: Synthesis of Cytarabine-¹³C₃ via Vorbrüggen Glycosylation (Representative)
This protocol is a representative example based on established methods for nucleoside synthesis. Optimization of specific conditions may be required.
-
Silylation of ¹³C₃-Cytosine:
-
Dry ¹³C₃-labeled cytosine (1 equivalent) under high vacuum.
-
Add anhydrous acetonitrile (B52724) and hexamethyldisilazane (B44280) (HMDS) (3 equivalents).
-
Add a catalytic amount of ammonium (B1175870) sulfate.
-
Reflux the mixture under an inert atmosphere until the cytosine is completely dissolved and the solution is clear.
-
Remove the solvent under reduced pressure to obtain the silylated ¹³C₃-cytosine.
-
-
Glycosylation:
-
Dissolve the silylated ¹³C₃-cytosine in anhydrous 1,2-dichloroethane.
-
Add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-arabinofuranose (1.2 equivalents) in 1,2-dichloroethane.
-
Cool the mixture to 0°C.
-
Slowly add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.5 equivalents) in 1,2-dichloroethane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude protected nucleoside in anhydrous methanol saturated with ammonia (B1221849) gas at 0°C.
-
Stir the mixture in a sealed pressure vessel at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by HPLC.
-
Protocol 2: HPLC Purification of Cytarabine-¹³C₃
-
Column: C18 reversed-phase, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-5 min, 2% B; 5-25 min, 2-30% B; 25-30 min, 30% B; 30-35 min, 30-2% B; 35-40 min, 2% B
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 20 µL
Protocol 3: Purity Analysis by NMR and MS
-
NMR Spectroscopy:
-
Dissolve the purified Cytarabine-¹³C₃ in D₂O.
-
Acquire ¹H and ¹³C NMR spectra.
-
In the ¹³C NMR spectrum, observe enhanced signals for C4, C5, and C6 of the pyrimidine ring, often with ¹³C-¹³C coupling.
-
In the ¹H NMR spectrum, observe coupling between ¹³C and adjacent protons (e.g., ¹³C-H5 and ¹³C-H6), resulting in satellite peaks.
-
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
The protonated molecular ion [M+H]⁺ for Cytarabine-¹³C₃ should be observed at m/z 247.09.
-
The fragmentation pattern can be compared to that of unlabeled Cytarabine, with characteristic shifts in fragment ions containing the ¹³C₃-labeled pyrimidine ring. A common fragment corresponds to the pyrimidine base, which will be 3 Da heavier than the unlabeled fragment.
-
Data Presentation
Table 1: Common Impurities in Cytarabine-¹³C₃ Synthesis
| Impurity | Molecular Weight ( g/mol ) | Potential Origin | Recommended Analytical Method |
| α-Anomer of Cytarabine-¹³C₃ | 246.19 | Non-stereoselective glycosylation | Chiral HPLC, NMR |
| ¹³C₃-Uracil Arabinoside | 247.18 | Deamination of Cytarabine-¹³C₃ | HPLC-MS, NMR |
| Unreacted ¹³C₃-Cytosine | 114.07 | Incomplete glycosylation | HPLC, LC-MS |
| Incompletely Deprotected Intermediates | Varies | Incomplete deprotection reaction | HPLC-MS, TLC |
Table 2: Stability of Cytarabine Solutions
| Concentration | Storage Temperature | Stability Duration | Reference |
| 1, 5, 10 mg/mL in 0.9% NaCl | 2-8°C | 28 days | [1][2][3] |
| 1 mg/mL in 0.9% NaCl | 25°C | 14 days | [1][2][3] |
| 5 mg/mL in 0.9% NaCl | 25°C | 8 days | [1][2][3] |
| 10 mg/mL in 0.9% NaCl | 25°C | 5 days | [1][2][3] |
Visualizations
Caption: A generalized workflow for the synthesis and purification of high-purity Cytarabine-¹³C₃.
Caption: Troubleshooting logic for low β-anomer yield in Vorbrüggen glycosylation.
References
Technical Support Center: Improving the Recovery of Cytarabine-13C3 from Tissue Samples
Welcome to the technical support center for the analysis of Cytarabine-13C3 in tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered during the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of Cytarabine (B982), an antimetabolite drug used in chemotherapy. It serves as an ideal internal standard for quantitative mass spectrometry-based assays. Because its physicochemical properties are nearly identical to the unlabeled analyte (Cytarabine), it can effectively compensate for variability during sample preparation, extraction, and analysis, leading to more accurate and precise quantification. The 13C label provides a mass shift that allows the mass spectrometer to distinguish it from the native analyte.
Q2: What are the main challenges in quantifying Cytarabine from tissue samples?
A2: The primary challenges include:
-
In-vitro Instability: Cytarabine is susceptible to enzymatic degradation by cytidine (B196190) deaminase, which is present in tissues, leading to the formation of the inactive metabolite, uracil-arabinoside.[1] This can occur after sample collection and during processing, leading to underestimation of the true concentration.
-
Endogenous Interference: The presence of the endogenous nucleoside, cytidine, which is isobaric to cytarabine (having the same nominal mass), can interfere with the analysis, requiring adequate chromatographic separation.
-
Matrix Effects: Complex tissue matrices contain various endogenous substances like phospholipids, salts, and proteins that can suppress or enhance the ionization of Cytarabine and its internal standard in the mass spectrometer, leading to inaccurate results.[2]
-
Low Recovery: The efficiency of extracting Cytarabine from complex tissue homogenates can be variable and incomplete, impacting the accuracy and sensitivity of the assay.
Q3: How can I prevent the degradation of Cytarabine in my tissue samples?
A3: To prevent the deamination of Cytarabine by cytidine deaminase, it is crucial to add an enzyme inhibitor, such as tetrahydrouridine (B1681287) (THU) , to the sample collection tubes or the homogenization buffer immediately after tissue collection.[3][4][5] Samples should also be processed on ice and stored at -70°C or lower as quickly as possible.
Q4: What are the most common tissue homogenization techniques?
A4: Commonly used techniques for tissue homogenization include mechanical shearing (e.g., rotor-stator homogenizers), ultrasonic disruption, and bead beating. The choice of method depends on the tissue type's physical and histological properties. It is essential to ensure complete homogenization to release the analyte from the tissue matrix.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or Inconsistent Recovery of this compound Internal Standard
-
Question: My this compound internal standard (IS) signal is consistently low or highly variable across my samples. What could be the cause?
-
Answer: Low or inconsistent IS recovery can stem from several factors. Here’s a step-by-step troubleshooting approach:
-
Verify Spiking Procedure:
-
IS Concentration: Double-check the concentration of your this compound stock and working solutions.
-
Pipetting Accuracy: Ensure that the correct volume of the IS working solution is added to every sample and that the pipettes used are properly calibrated. Inconsistent pipetting is a common source of variability.
-
Timing of Spiking: Add the IS as early as possible in the sample preparation workflow to account for losses during all subsequent steps.
-
-
Evaluate Extraction Efficiency:
-
Inadequate Lysis and Homogenization: If the tissue is not completely homogenized, the IS may not have fully equilibrated with the sample matrix, leading to variable extraction. Ensure your homogenization method is optimized for the specific tissue type.
-
Suboptimal Extraction Solvent: The choice of extraction solvent is critical. For a polar compound like Cytarabine, a polar organic solvent is generally used for protein precipitation. Experiment with different solvents (e.g., methanol (B129727), acetonitrile) and solvent-to-tissue homogenate ratios to find the optimal conditions.
-
Inefficient Phase Separation (for Liquid-Liquid Extraction): If using LLE, ensure complete separation of the aqueous and organic layers. Incomplete separation can lead to loss of analyte and IS.
-
-
Investigate Matrix Effects:
-
Ion Suppression/Enhancement: Components of the tissue matrix, particularly phospholipids, can co-elute with this compound and interfere with its ionization. To mitigate this, improve your sample cleanup procedure. Consider a phospholipid removal plate or a more rigorous extraction technique like solid-phase extraction (SPE).
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
-
Issue 2: High Variability in Analyte-to-Internal Standard Ratio
-
Question: Even though my this compound signal seems stable, the ratio of Cytarabine to this compound is highly variable in my quality control (QC) samples. Why is this happening?
-
Answer: This issue often points to a difference in the behavior of the analyte and the internal standard during sample processing or analysis, or analyte instability.
-
Analyte Degradation:
-
Insufficient Enzyme Inhibition: If tetrahydrouridine (THU) was not added or its concentration was insufficient, the native Cytarabine may be degrading, while the SIL-IS remains stable. This will lead to a decreasing analyte/IS ratio over time. Ensure adequate THU concentration and immediate sample processing/freezing.
-
Freeze-Thaw Instability: Cytarabine may be unstable with multiple freeze-thaw cycles. Evaluate the stability of your samples under these conditions.
-
-
Differential Matrix Effects:
-
Although SIL internal standards are designed to co-elute with the analyte, slight differences in retention time can sometimes cause them to experience different degrees of ion suppression or enhancement, especially with sharp-eluting matrix interferences. Further optimization of the chromatography to ensure perfect co-elution is recommended.
-
-
Contamination:
-
Cross-Contamination: Check for carryover in your LC-MS system by injecting a blank sample after a high-concentration sample. If carryover is observed, optimize the needle wash method of your autosampler.
-
-
Experimental Protocols
Below are generalized protocols for the extraction of Cytarabine from tissue samples. These should be considered as starting points and may require optimization for specific tissue types and experimental setups.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for many tissue types.
-
Tissue Homogenization:
-
Weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) containing an appropriate concentration of tetrahydrouridine (THU). A common tissue-to-buffer ratio is 1:3 to 1:5 (w/v).
-
Homogenize the tissue using a suitable method (e.g., bead beater, rotor-stator homogenizer) until no visible tissue fragments remain. Keep the sample on ice throughout the process.
-
-
Protein Precipitation:
-
Transfer a known volume of the tissue homogenate (e.g., 100 µL) to a microcentrifuge tube.
-
Add the this compound internal standard working solution and vortex briefly.
-
Add 3-4 volumes of ice-cold acetonitrile (B52724) or methanol (e.g., 300-400 µL).
-
Vortex vigorously for 1-2 minutes to precipitate the proteins.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains Cytarabine and this compound, without disturbing the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT and can help to reduce matrix effects. A cation-exchange SPE is often suitable for polar compounds like Cytarabine.
-
Tissue Homogenization and Protein Precipitation:
-
Follow steps 1 and 2 from the Protein Precipitation protocol.
-
-
Supernatant Preparation:
-
After centrifugation, collect the supernatant and dilute it with an appropriate buffer (e.g., a weak acid) to ensure proper binding to the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a cation-exchange SPE cartridge by passing methanol followed by the equilibration buffer through the cartridge.
-
-
Sample Loading:
-
Load the prepared supernatant onto the conditioned SPE cartridge at a slow and steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences while retaining Cytarabine.
-
-
Elution:
-
Elute Cytarabine and this compound from the cartridge using a small volume of a basic organic solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Data Presentation: Comparison of Extraction Methods
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Removal of proteins by precipitation with an organic solvent. | Partitioning of the analyte between two immiscible liquid phases. | Selective retention of the analyte on a solid sorbent followed by elution. |
| Typical Recovery | Moderate to High (Can be matrix-dependent) | Moderate to High | High and Reproducible |
| Matrix Effect Reduction | Moderate (some matrix components remain in the supernatant) | Good (effective at removing salts and some phospholipids) | Excellent (provides the cleanest extracts) |
| Throughput | High | Moderate | Moderate to High (can be automated) |
| Cost per Sample | Low | Low | High |
| Method Development | Simple | Moderately Complex | Complex |
| Best Suited For | High-throughput screening, less complex matrices. | Removing highly polar or non-polar interferences. | Complex matrices, low concentration analytes, when high accuracy is required. |
Visualizations
Experimental Workflow for this compound Analysis from Tissue
Troubleshooting Logic for Low Internal Standard Recovery
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cytarabine Extraction Efficiency with a ¹³C₃ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of cytarabine (B982) extraction from biological matrices, specifically utilizing a ¹³C₃-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting cytarabine from plasma?
A1: The most prevalent methods for cytarabine extraction from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Cation-exchange SPE is frequently highlighted as a robust method for the polar compound cytarabine.[1][2][3] While protein precipitation is a simpler and faster technique, it may offer less sensitivity compared to SPE.[1]
Q2: Why is a ¹³C₃-cytarabine internal standard recommended for LC-MS/MS analysis?
A2: A stable isotope-labeled internal standard (SIL-IS) like ¹³C₃-cytarabine is highly recommended because it closely mimics the chemical and physical properties of the analyte, cytarabine. This allows it to co-elute and experience similar matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification by compensating for variations in extraction recovery and instrument response.[4][5][6][7]
Q3: What is a typical recovery percentage for cytarabine using Solid-Phase Extraction (SPE)?
A3: For basic drugs similar to cytarabine, recovery rates using strong cation exchange SPE are often between 87% and 91%. One study on the simultaneous analysis of cytarabine and other cytotoxic drugs using mixed-mode cation-exchange SPE reported recovery rates ranging from 86.1% to 110.1%.
Q4: How can I prevent the degradation of cytarabine in my samples?
A4: Cytarabine is susceptible to enzymatic degradation by cytidine (B196190) deaminase in blood samples. To prevent this, it is crucial to stabilize the whole blood samples with an enzyme inhibitor, such as tetrahydrouridine, immediately after collection.[1][3]
Q5: What are the key sources of variability when using a ¹³C₃-cytarabine internal standard?
A5: Variability in the internal standard (IS) signal can arise from several sources:
-
Sample Preparation: Inconsistent pipetting of the IS, inefficient or variable extraction recovery between the analyte and the IS, or incomplete mixing with the sample.[4]
-
Matrix Effects: Co-eluting substances from the biological matrix can selectively suppress or enhance the ionization of the IS or the analyte.[4][5]
-
Chromatographic Issues: Poor peak shape, retention time shifts, or incomplete co-elution of the analyte and the IS.[4]
-
Instrumental Problems: Issues with the autosampler, ion source contamination, or general mass spectrometer instability.[4]
-
Internal Standard Stability: Degradation of the ¹³C₃-cytarabine standard during sample storage or processing.[4]
Troubleshooting Guides
Low Extraction Recovery of Cytarabine and/or ¹³C₃-Cytarabine
| Potential Cause | Recommended Solution |
| Improper SPE Cartridge Conditioning | Ensure the cation-exchange SPE cartridge is adequately conditioned with methanol (B129727) and then equilibrated with an appropriate buffer to activate the sorbent for optimal retention. |
| Incorrect Sample pH | Adjust the pH of the plasma sample to be at least 2 pH units below the pKa of cytarabine to ensure it is protonated and efficiently binds to the cation-exchange sorbent. |
| Inappropriate Wash Solvent | The wash solvent may be too strong, causing premature elution of the analyte and internal standard. Use a weaker organic solvent or a buffer that removes interferences without affecting cytarabine and its IS. |
| Inefficient Elution | The elution solvent may not be strong enough to displace the analyte and IS from the sorbent. Use a mobile phase with a higher organic content or add a small percentage of a basic modifier (e.g., ammonium (B1175870) hydroxide) to neutralize the charge and facilitate elution. |
| High Flow Rate | A high flow rate during sample loading, washing, or elution can lead to insufficient interaction time with the sorbent. Optimize the flow rate to ensure proper binding and elution. |
High Variability in ¹³C₃-Cytarabine Internal Standard Signal
| Potential Cause | Recommended Solution |
| Inconsistent IS Spiking | Ensure precise and consistent addition of the ¹³C₃-cytarabine standard to all samples, calibrators, and quality controls using calibrated pipettes. Vortex samples thoroughly after spiking. |
| Differential Matrix Effects | If the analyte and IS do not co-elute perfectly, they may be affected differently by matrix components. Optimize the chromatographic method to achieve co-elution. Consider further sample cleanup to remove interfering matrix components. |
| IS Degradation | Verify the stability of the ¹³C₃-cytarabine stock and working solutions. Prepare fresh solutions and store them under recommended conditions (e.g., protected from light, at low temperatures). |
| Ion Source Contamination | A dirty ion source can lead to erratic signal. Clean the ion source according to the manufacturer's recommendations. |
| Cross-Talk Between MRM Transitions | If multiple analytes are being monitored, ensure there is no cross-talk between the mass transitions of cytarabine, its IS, and other compounds. This can be checked by injecting each compound individually. |
Data Presentation: Comparison of Extraction Methods
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Selectivity | High (can be optimized to remove specific interferences) | Moderate | Low (co-extracts many endogenous components) |
| Reported Recovery | Generally high (85-110%) for cytarabine and similar compounds. | Can be high but is highly dependent on solvent choice and pH. | Often quantitative (>95%) but can be variable. |
| Cleanliness of Extract | High (removes salts and phospholipids (B1166683) effectively). | Moderate (can still contain some matrix components). | Low (high levels of phospholipids and other matrix components remain). |
| Matrix Effects | Minimized due to cleaner extracts. | Can be significant depending on the extraction solvent. | Often significant due to the high amount of co-extracted material. |
| Throughput | Can be automated for high throughput. | Generally lower throughput and can be labor-intensive. | High throughput and easily automated. |
| Recommendation | Recommended for high-sensitivity bioanalytical assays requiring robust performance. | A viable alternative if SPE is not available, but requires careful optimization. | Suitable for early discovery or when high sensitivity is not required. |
Experimental Protocols
Protocol 1: Cation-Exchange Solid-Phase Extraction (SPE) of Cytarabine from Human Plasma
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 10 µL of ¹³C₃-cytarabine internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds. This ensures the protonation of cytarabine for binding to the cation-exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a strong cation-exchange SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 100 mM sodium phosphate (B84403) buffer (pH 6.0).
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow and consistent flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove weakly bound acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute cytarabine and the internal standard with 1 mL of a 5% ammonium hydroxide (B78521) in methanol solution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation (PPT) of Cytarabine from Human Plasma
-
Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of ¹³C₃-cytarabine internal standard working solution.
-
-
Precipitation:
-
Add 150 µL of cold acetonitrile (B52724) (containing 0.1% formic acid to improve protein precipitation) to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase to minimize solvent effects during LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Cytarabine Extraction and Analysis.
Caption: Logical Flow for Troubleshooting Low Recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Overcoming Cytarabine Instability During Sample Processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with cytarabine (B982) instability during experimental sample processing.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytarabine instability in biological samples?
A1: The primary cause of cytarabine (Ara-C) instability in biological samples, particularly in plasma and serum, is its rapid enzymatic degradation.[1][2][3] The enzyme cytidine (B196190) deaminase (CDA), which is abundant in the liver and plasma, catalyzes the deamination of cytarabine into its inactive metabolite, uracil (B121893) arabinoside (ara-U).[1][3][4][5] This conversion leads to a significant underestimation of cytarabine concentrations if samples are not handled properly.
Q2: What are the main factors that influence the rate of cytarabine degradation?
A2: Several factors can influence the rate of cytarabine degradation:
-
Enzyme Concentration: The activity of cytidine deaminase (CDA) can vary significantly among individuals due to genetic polymorphisms, which can lead to different rates of cytarabine metabolism.[1][4]
-
Temperature: Higher temperatures accelerate the enzymatic degradation of cytarabine. Therefore, it is crucial to keep samples cooled.
-
pH: Cytarabine is more susceptible to degradation in alkaline conditions.[6]
-
Sample Matrix: The presence of CDA in plasma makes it a more challenging matrix for cytarabine stability compared to other fluids with lower enzymatic activity.
Q3: How can I prevent the degradation of cytarabine in my samples during collection and processing?
A3: To prevent the degradation of cytarabine, it is essential to inhibit the activity of cytidine deaminase (CDA) and control the sample temperature. The most effective method is the addition of a CDA inhibitor, such as tetrahydrouridine (B1681287) (THU), to the blood collection tubes.[7] Immediate cooling of the samples on ice and rapid processing to separate plasma or serum are also critical steps.
Q4: What is tetrahydrouridine (THU) and how does it work?
A4: Tetrahydrouridine (THU) is a potent inhibitor of the enzyme cytidine deaminase (CDA). By binding to the active site of CDA, THU prevents the deamination of cytarabine to the inactive ara-U, thereby preserving the concentration of cytarabine in the sample.
Q5: Are there any alternatives to THU for stabilizing cytarabine?
A5: While THU is the most commonly cited and effective inhibitor for ex vivo stabilization of cytarabine, other uridine (B1682114) analogs have been shown to competitively inhibit cytidine deaminase.[8] However, for routine sample processing in a research or clinical setting, THU is the standard choice. Rapid processing at low temperatures is a crucial procedural step that must be implemented regardless of whether a chemical inhibitor is used.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cytarabine concentrations in plasma samples.
| Possible Cause | Troubleshooting Step |
| Inadequate inhibition of cytidine deaminase (CDA). | Ensure that the concentration of the CDA inhibitor (e.g., tetrahydrouridine) is sufficient. Prepare fresh inhibitor solutions as they can degrade over time. Verify the correct volume of inhibitor was added to each sample collection tube. |
| Delayed sample processing. | Process blood samples as quickly as possible after collection. Keep samples on ice at all times until centrifugation and separation of plasma. Aim to separate plasma within 30 minutes of blood collection. |
| Improper sample storage. | Store plasma samples at -80°C immediately after separation. Avoid repeated freeze-thaw cycles, as this can lead to degradation.[9] |
| Suboptimal pH of the sample or processing reagents. | Ensure that any buffers or solutions used during sample processing have a neutral or slightly acidic pH, as alkaline conditions can promote cytarabine degradation.[6] |
Issue 2: High variability in cytarabine levels between samples from the same patient or treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling procedures. | Standardize the entire sample collection and processing workflow. Ensure all technicians are following the exact same protocol, including timing of steps, temperatures, and volumes of reagents. |
| Genetic variability in cytidine deaminase (CDA) activity among subjects. | While this is a biological variable that cannot be controlled, it is important to be aware of it.[1][4] If significant inter-individual variability is observed, consider genotyping for CDA polymorphisms to help interpret the data. |
| Pre-analytical errors. | Carefully label all tubes and ensure there are no mix-ups during sample collection, processing, or analysis. Use a robust sample tracking system. |
Data Summary
Table 1: Stability of Cytarabine in Different Conditions
| Condition | Concentration | Storage Temperature | Duration | Remaining Cytarabine (%) | Reference |
| 0.9% NaCl in polypropylene (B1209903) syringes | 1 mg/mL | 25°C | 14 days | Stable | [10] |
| 0.9% NaCl in polypropylene syringes | 5 mg/mL | 25°C | 8 days | Stable | [10] |
| 0.9% NaCl in polypropylene syringes | 10 mg/mL | 25°C | 5 days | Stable | [10] |
| 0.9% NaCl in polypropylene syringes | 1, 5, 10 mg/mL | 2-8°C | 28 days | Stable | [10] |
| Reconstituted with sterile water in original vials | Not specified | 4°C | 7 days | Unchanged | [11][12] |
| Reconstituted with sterile water in original vials | Not specified | 25°C | 7 days | Unchanged | [11][12] |
Table 2: In Vitro Degradation of Cytarabine in Blood Samples (at Room Temperature over 24h)
| Sample Type | In Vitro Degradation Half-life (t1/2IVdeg) (mean ± SD) | In Vitro Area Under the Curve (AUCIVlast) (mean ± SD) (h ng/mL) | Reference |
| AML Patient Samples (n=14) | 15 ± 11.8 h | 51,829 ± 27,004 | [3] |
| Control Samples (n=7) | 0.36 ± 0.37 h | 2,356 ± 1,250 | [3] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Cytarabine Quantification
Materials:
-
Blood collection tubes (e.g., K2-EDTA) pre-treated with tetrahydrouridine (THU) solution.
-
Ice bath
-
Refrigerated centrifuge
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
-
-80°C freezer
Procedure:
-
Prepare Collection Tubes: Prior to blood collection, add a sufficient volume of a concentrated THU solution to each EDTA tube to achieve a final concentration that effectively inhibits cytidine deaminase (e.g., 10-50 µM). The exact concentration should be optimized and validated.
-
Blood Collection: Collect whole blood directly into the pre-prepared, chilled EDTA tubes containing THU.
-
Immediate Cooling: Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing of the blood with the anticoagulant and inhibitor. Place the tubes in an ice bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Aliquoting and Storage: Aliquot the plasma into pre-labeled, sterile microcentrifuge tubes. Immediately freeze the plasma aliquots at -80°C until analysis.
Visualizations
Caption: Metabolic pathway of cytarabine activation and inactivation.
Caption: Recommended workflow for blood sample processing.
Caption: Decision tree for troubleshooting low cytarabine recovery.
References
- 1. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytarabine - Wikipedia [en.wikipedia.org]
- 3. Slower degradation rate of cytarabine in blood samples from acute myeloid leukemia by comparison with control samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of cytidine deaminase in toxicity and efficacy of nucleosidic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytidine and deoxycytidylate deaminase inhibition by uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofins.com [eurofins.com]
- 10. researchgate.net [researchgate.net]
- 11. An 1H NMR study of the cytarabine degradation in clinical conditions to avoid drug waste, decrease therapy costs and improve patient compliance in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Cytarabine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of Cytarabine (B982), a crucial anti-leukemia drug. We will delve into the performance of various techniques, with a special focus on the robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, for which a stable isotope-labeled internal standard like Cytarabine-¹³C₃ is ideally suited. The inclusion of experimental data and detailed protocols aims to assist researchers in selecting and implementing the most appropriate analytical method for their specific needs.
The quantitative analysis of Cytarabine in biological matrices presents challenges due to its instability in vitro and the presence of an endogenous isobaric compound, cytidine (B196190).[1] To overcome these hurdles, various analytical methods have been developed and validated. This guide will compare the performance of these methods, providing a clear and objective summary of their capabilities.
Comparative Performance of Analytical Methods for Cytarabine
The following table summarizes the performance characteristics of different validated analytical methods for Cytarabine quantification. This allows for a direct comparison of key validation parameters such as linearity, accuracy, precision, and the Lower Limit of Quantification (LLOQ).
| Method | Linearity (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | LLOQ (ng/mL) | Internal Standard | Reference |
| LC-MS/MS | 0.500 - 500 | < 15% | < 15% | 0.500 | Not Specified | [1][2] |
| UPLC-MS/MS | 1 - 500 (Ara-C) | Not Specified | Not Specified | 1 | Not Specified | [3] |
| UPLC-Q/Orbitrap-HRMS | 0.5 - 1000 | < 5-10% error | < 10-15% | ~1 | Not Specified | [4][5] |
| RP-HPLC | 16,200 - 97,500 | Not Specified | 0.2% | 16,200 | Not Specified | [6][7] |
| UPLC | Not Specified | 100.4% | 0.69% | 1,650 | Not Specified | [8] |
The Gold Standard: LC-MS/MS with a Stable Isotope-Labeled Internal Standard
For bioanalytical studies, LC-MS/MS is widely regarded as the gold standard due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as Cytarabine-¹³C₃, is highly recommended. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation and analysis. This co-elution allows for effective correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[9] While the cited studies do not explicitly name Cytarabine-¹³C₃, the principles of bioanalytical method validation strongly support its use in LC-MS/MS assays for achieving the highest quality data.[10][11]
Experimental Workflow and Signaling Pathway Visualization
To illustrate the logical flow of a typical bioanalytical method validation for Cytarabine, the following diagram outlines the key steps from sample collection to data analysis.
Caption: Experimental workflow for the bioanalytical method validation of Cytarabine.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the validation of an LC-MS/MS method for Cytarabine quantification, adaptable for use with Cytarabine-¹³C₃ as an internal standard.
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is based on a method described for the extraction of Cytarabine from human plasma.[1][2][12]
-
Objective: To extract Cytarabine and the internal standard from the biological matrix and remove interfering substances.
-
Materials:
-
Human plasma samples
-
Cytarabine-¹³C₃ internal standard working solution
-
Tetrahydrouridine (B1681287) (stabilizer)
-
Cation-exchange SPE cartridges
-
Ammonium hydroxide (B78521)
-
Formic acid
-
-
Procedure:
-
Immediately after blood collection, stabilize the samples with tetrahydrouridine to prevent the conversion of Cytarabine by cytidine deaminase.[1][2][12]
-
To 50 µL of stabilized human plasma, add a known amount of Cytarabine-¹³C₃ internal standard solution.
-
Condition the cation-exchange SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate buffer to remove unbound impurities.
-
Elute Cytarabine and the internal standard with a methanol/ammonium hydroxide solution.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This is a generalized protocol based on common practices for Cytarabine analysis.[1][2][12]
-
Objective: To chromatographically separate Cytarabine from potential interferences and detect it with high sensitivity and specificity using tandem mass spectrometry.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: A C18 column or a high-strength silica (B1680970) T3 column is suitable for retaining the polar Cytarabine.[1][2]
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cytarabine: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z). For example, m/z 244.0 > 112.0.[13]
-
Cytarabine-¹³C₃: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
Method Validation Parameters
The validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA and EMA.[10][11]
-
Linearity:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Cytarabine.
-
Analyze the calibration standards and plot the peak area ratio (Cytarabine/Cytarabine-¹³C₃) against the nominal concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.0.
-
-
Accuracy and Precision:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
-
Analyze multiple replicates of each QC level on the same day (intra-day) and on different days (inter-day).
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).[10]
-
Precision: The relative standard deviation (RSD) should not exceed 15% (20% for LLOQ).[10]
-
-
Lower Limit of Quantification (LLOQ):
-
The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[14]
-
-
Selectivity and Specificity:
-
Analyze blank plasma samples from different sources to ensure no significant interference at the retention times of Cytarabine and the internal standard.
-
-
Matrix Effect:
-
Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard. This is assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like Cytarabine-¹³C₃ is crucial for mitigating matrix effects.[9]
-
-
Stability:
-
Assess the stability of Cytarabine in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.
-
Alternative Analytical Methods
While LC-MS/MS is the preferred method for bioanalysis, other techniques have also been validated for Cytarabine quantification.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less sensitive than LC-MS/MS but can be suitable for the analysis of bulk drug and pharmaceutical formulations.[6][7] It is generally not sensitive enough for pharmacokinetic studies in plasma.[1][2]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to conventional HPLC.[8] When coupled with UV or mass spectrometric detection, it provides a powerful tool for Cytarabine analysis.
Conclusion
The validation of a robust and reliable analytical method is paramount for the accurate quantification of Cytarabine in research and clinical settings. LC-MS/MS, particularly when employing a stable isotope-labeled internal standard such as Cytarabine-¹³C₃, stands out as the most suitable method for bioanalytical applications due to its superior sensitivity, selectivity, and accuracy. This guide provides the necessary comparative data and detailed protocols to aid researchers in making informed decisions for their analytical needs, ultimately contributing to the advancement of drug development and therapeutic drug monitoring for this vital anti-cancer agent.
References
- 1. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Simultaneous determination of cytosine arabinoside and its metabolite uracil arabinoside in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Yu - Annals of Translational Medicine [atm.amegroups.org]
- 5. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. scispace.com [scispace.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Head-to-Head Battle: Cytarabine-13C3 vs. Deuterated Cytarabine as an Internal Standard in Bioanalysis
An objective guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for the accurate quantification of cytarabine (B982).
In the realm of quantitative bioanalysis, particularly for crucial chemotherapeutic agents like cytarabine, the choice of an appropriate internal standard (IS) is paramount for ensuring the accuracy, precision, and reliability of analytical data. Stable isotope-labeled (SIL) internal standards are the undisputed gold standard, offering a way to meticulously track and correct for variability throughout the analytical process.[1][2] However, the specific isotope used for labeling—most commonly Carbon-13 (¹³C) or Deuterium (B1214612) (D or ²H)—can significantly impact assay performance.[1][3] This guide provides a data-driven comparison of ¹³C-labeled and deuterium-labeled cytarabine to inform the selection of the most suitable internal standard for demanding research and development applications.
Key Performance Differences: A Comparative Analysis
The fundamental distinctions between ¹³C and deuterated internal standards lie in their chromatographic behavior, isotopic stability, and their ability to compensate for matrix effects.[3][4] While deuterated standards are often more common due to their lower cost and wider availability, a growing body of evidence underscores the superior performance of ¹³C-labeled standards for robust and accurate quantification.[1][4]
Chromatographic Co-elution
A critical advantage of ¹³C-labeled standards is their near-perfect co-elution with the unlabeled analyte.[1] This is because the substitution of ¹²C with ¹³C results in a negligible change to the physicochemical properties of the molecule.[1] In contrast, deuterated standards often exhibit a slight retention time shift, typically eluting earlier than the native analyte in reversed-phase chromatography.[3][4] This "isotope effect" can compromise accurate quantification, especially in the presence of matrix effects that vary across the chromatographic peak.
Matrix Effects Compensation
Matrix effects, the suppression or enhancement of ionization by co-eluting components from the biological matrix, pose a significant challenge in bioanalysis.[3] An ideal internal standard should experience the same matrix effects as the analyte. Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision.[3] The chromatographic shift of deuterated standards can mean they are not subjected to the exact same matrix environment at the point of ionization, leading to differential matrix effects and potentially biased results.[3]
Isotopic Stability
¹³C labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent.[3] Deuterium atoms, however, can be prone to back-exchange, particularly if they are located on heteroatoms (e.g., -OH, -NH) or at acidic positions.[3][5] While deuterated cytarabine can be synthesized with deuterium atoms on stable positions, the inherent risk of exchange, however small, is a consideration for long-term sample stability and assay robustness.
Quantitative Data Comparison
The following table summarizes quantitative data from various studies, highlighting the performance differences between ¹³C and deuterium-labeled internal standards. While specific data for Cytarabine-13C3 vs. deuterated cytarabine is not available, the general principles and observed data for other compounds are highly relevant.
| Performance Metric | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Rationale & References |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the analyte.[3][4] | Co-elutes perfectly with the unlabeled analyte.[1] | The C-D bond is slightly shorter and stronger than the C-H bond, altering the molecule's interaction with the stationary phase.[3] The mass difference in ¹³C is distributed throughout the carbon backbone, having a negligible effect on physicochemical properties.[3] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement, compromising accurate quantification.[3] | Excellent at correcting for matrix effects due to identical elution profiles.[3] | An ideal IS must be in the same "analytical space" as the analyte during ionization to experience the same matrix effects.[3] |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching.[1] In one study, the mean bias was 96.8% with a standard deviation of 8.6%.[6] | Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[6] The use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[7] | The closer physicochemical properties of ¹³C-IS result in more reliable and reproducible quantification. |
| Isotopic Stability | Deuterium atoms, especially at certain positions, can be susceptible to back-exchange with hydrogen.[8] | The C-C bond is highly stable, with no risk of isotopic exchange.[8] | The C-D bond can be weaker than the C-H bond in some chemical environments, making it more susceptible to exchange.[8] |
| Cost & Availability | Generally less expensive and more readily available.[9] | Typically more expensive and may require custom synthesis.[9] | The cost of ¹³C starting materials is significantly higher than that of deuterium sources.[8] |
Experimental Protocols
To rigorously evaluate the performance of this compound and deuterated cytarabine as internal standards, a well-designed experimental protocol is essential. The following outlines a general methodology for comparing the two.
Objective
To compare the performance of a ¹³C-labeled and a deuterium-labeled internal standard for the quantification of cytarabine in a biological matrix (e.g., human plasma) by LC-MS/MS.
Materials
-
Cytarabine analytical standard
-
This compound internal standard
-
Deuterated cytarabine internal standard
-
Control human plasma
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma) to room temperature.
-
In separate sets of tubes, spike known concentrations of cytarabine into the plasma to prepare calibration standards and quality control (QC) samples.
-
To 100 µL of each sample, calibrator, and QC, add 20 µL of the respective internal standard working solution (either this compound or deuterated cytarabine).
-
Vortex mix for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cytarabine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Deuterated Cytarabine: Monitor the corresponding mass-shifted precursor to product ion transition.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
Visualizing the Workflow and Comparison
To further clarify the experimental process and the key decision points, the following diagrams are provided.
Conclusion and Recommendation
For the highest level of accuracy and precision in the quantitative bioanalysis of cytarabine by LC-MS/MS, a ¹³C-labeled internal standard such as this compound is the preferred choice.[1] Its ability to co-elute perfectly with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability.[1][3] While deuterated cytarabine is a more common and cost-effective option, it can introduce complications such as chromatographic shifts and potential isotopic instability.[1][4] When using deuterated standards, careful validation is crucial to ensure these potential issues do not compromise the integrity of the results.[1][4] For researchers and drug development professionals where data quality is non-negotiable, the investment in ¹³C-labeled internal standards is a scientifically sound decision that leads to more reliable and defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
cross-validation of cytarabine assays between different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantification of cytarabine (B982) in biological matrices, a critical aspect of pharmacokinetic and toxicokinetic studies in drug development. Ensuring consistency and reliability of bioanalytical data across different laboratories is paramount for the integrity of clinical and preclinical trials. This document outlines the key performance characteristics of two representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, details their experimental protocols, and provides visual workflows for both the cross-validation process and the mechanism of action of cytarabine.
Data Presentation: A Comparative Overview
The successful transfer and cross-validation of a bioanalytical method between laboratories hinge on the comparable performance of the assay in both locations. The following table summarizes the key quantitative validation parameters for two distinct LC-MS/MS methods for cytarabine quantification in human plasma, designated as Laboratory A and Laboratory B. This data is representative of typical assay performance and is compiled from published validation studies.[1][2]
| Validation Parameter | Laboratory A | Laboratory B |
| Linearity Range | 0.500 - 500 ng/mL | 20 - 2500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL | 20 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% |
| Internal Standard | Not Specified | Cladribine |
| Sample Preparation | Cation-exchange Solid Phase Extraction (SPE) | Protein Precipitation |
Experimental Protocols
Detailed and harmonized experimental protocols are crucial for minimizing inter-laboratory variability. Below are the summarized methodologies for the two representative cytarabine assays.
Laboratory A: Cation-Exchange SPE Method[1]
-
Sample Stabilization: To prevent the enzymatic degradation of cytarabine by cytidine (B196190) deaminase, whole blood samples are stabilized with tetrahydouridine immediately after collection.
-
Sample Preparation: Cytarabine is extracted from 50 µL of human plasma using cation-exchange solid-phase extraction.
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is performed on a high-strength silica (B1680970) T3 column (100 x 2.1 mm, 1.8 µm).
-
Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Laboratory B: Protein Precipitation Method[2]
-
Internal Standard Addition: Cladribine is used as the internal standard.
-
Sample Preparation: Proteins are precipitated from plasma samples using acetonitrile.
-
Chromatography: The analytes are separated on a Synergi Hydro-RP column (150mm x 2.0mm, 4µm) with a mobile phase consisting of acetonitrile, 2mM ammonium (B1175870) acetate, and 0.5% formic acid in a gradient mode. The total run time is 6.0 minutes.
-
Mass Spectrometry: A triple-quadrupole mass spectrometer with an ESI source is used for detection.
Mandatory Visualizations
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two laboratories. This process ensures that the method performs consistently and produces comparable results, which is essential when data from different sites will be combined or compared in a clinical trial.
Cytarabine Mechanism of Action
Cytarabine is a chemotherapy agent that primarily functions as an antimetabolite, interfering with DNA synthesis. The diagram below outlines its cellular uptake and mechanism of action.
References
A Comparative Analysis of Cytarabine-13C3 and Other Labeled Analogs for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug compounds. This guide provides a comparative analysis of Cytarabine-13C3 against other labeled analogs, such as deuterated and 15N-labeled cytarabine (B982), to assist researchers in selecting the most appropriate internal standard for their bioanalytical needs. The comparison is based on established principles of stable isotope dilution analysis and supported by available data on product specifications and experimental methodologies.
The Critical Role of Internal Standards in Cytarabine Quantification
Cytarabine (ara-C) is a potent antimetabolite chemotherapy agent used in the treatment of various leukemias.[1] Its clinical efficacy is dependent on achieving and maintaining therapeutic concentrations, making the accurate measurement of its levels in biological matrices a critical aspect of drug development and clinical monitoring.[2] However, the quantitative analysis of cytarabine is challenging due to its rapid in vivo deamination to the inactive metabolite, uracil (B121893) arabinoside (ara-U), and the presence of the isobaric endogenous compound, cytidine (B196190).[3]
To overcome these challenges, stable isotope-labeled internal standards are employed in mass spectrometry-based assays. These standards, being chemically identical to the analyte, experience the same variations during sample preparation, chromatography, and ionization, thus providing a reliable means of normalization and ensuring high-quality data.
Performance Comparison of Labeled Cytarabine Analogs
The ideal internal standard should exhibit high isotopic and chemical purity, be stable throughout the analytical process, and behave identically to the analyte without interfering with its measurement. The choice between different isotopically labeled analogs of cytarabine—primarily 13C, deuterium (B1214612) (2H), and 15N—hinges on these key performance characteristics.
Data Summary: A Qualitative and Quantitative Comparison
While direct head-to-head experimental data comparing all labeled cytarabine analogs is scarce in published literature, a comparison can be constructed based on the fundamental properties of these isotopes and available product specifications.
| Performance Metric | This compound | Deuterated Cytarabine (e.g., Cytarabine-d3) | 15N-Labeled Cytarabine (e.g., Cytarabine-15N3) | Supporting Rationale |
| Isotopic Purity | Typically ≥98%[4][5][6][7] | Varies by supplier; often ≥98% | Varies by supplier; typically high | High isotopic purity is crucial to prevent interference from unlabeled analyte. |
| Chemical Purity | Typically ≥98%[4][5][6][7] | Typically ≥98% | Typically ≥98% | Ensures that the standard itself does not introduce interfering impurities. |
| Chromatographic Co-elution with Analyte | Excellent (co-elutes) | Potential for slight retention time shift | Excellent (co-elutes) | 13C and 15N isotopes have a negligible effect on retention time, unlike deuterium which can alter polarity and lead to chromatographic separation from the analyte. |
| Risk of Isotopic Exchange | Very Low | Moderate to High | Very Low | Deuterium labels, especially on heteroatoms or activated carbons, can exchange with protons in the sample matrix or mobile phase, compromising quantification. 13C and 15N labels are incorporated into the molecular backbone and are not susceptible to exchange. |
| Stability | High | Potentially lower due to isotopic exchange | High | Stability is critical for reliable results, especially during sample storage and processing. |
| Mass Shift from Analyte | +3 Da | +3 Da (for d3) | +3 Da (for 15N3) | A sufficient mass shift is necessary to distinguish the internal standard from the analyte in the mass spectrometer. |
Experimental Protocols
The following provides a detailed methodology for a typical pharmacokinetic study involving the quantification of cytarabine in human plasma using a stable isotope-labeled internal standard, such as this compound.
Objective
To determine the concentration of cytarabine in human plasma samples using a validated LC-MS/MS method with a stable isotope-labeled internal standard.
Materials and Reagents
-
Cytarabine analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Tetrahydrouridine (THU) - cytidine deaminase inhibitor (optional, but recommended for sample stability)[3]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure
-
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
If using, add THU to prevent ex vivo deamination of cytarabine.[3]
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimized to achieve good separation of cytarabine from endogenous interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cytarabine: m/z 244.1 → 112.1
-
This compound: m/z 247.1 → 115.1
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum signal intensity.
-
-
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of cytarabine to this compound against the concentration of the calibration standards.
-
Determine the concentration of cytarabine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Cytarabine Metabolic Pathway
Caption: Metabolic activation and inactivation pathways of cytarabine.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical bioanalytical workflow for cytarabine quantification in plasma.
Conclusion
The selection of an appropriate stable isotope-labeled internal standard is a critical determinant of the quality and reliability of bioanalytical data for cytarabine. Based on the principles of chromatographic behavior and isotopic stability, This compound emerges as the superior choice over deuterated analogs. Its co-elution with the native analyte and the inertness of the 13C label to exchange reactions minimize potential analytical errors, leading to more accurate and precise quantification. While 15N-labeled analogs also offer excellent stability, the commercial availability and established use of this compound make it a robust and reliable option for demanding pharmacokinetic and metabolic studies. Researchers should always verify the isotopic and chemical purity of their chosen internal standard through the supplier's Certificate of Analysis to ensure the highest data quality.
References
- 1. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of high-dose cytarabine and its deamination product--a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. DL-Cytarabine-13C3 | CAS | LGC Standards [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
The Gold Standard: Establishing Linearity and Accuracy with a Cytarabine-13C3 Standard Curve
A Comparative Guide for High-Fidelity Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. Cytarabine (B982) (Ara-C), a cornerstone chemotherapy agent for hematological malignancies, requires precise measurement in biological matrices to ensure safety and efficacy. This guide provides a detailed comparison of analytical methodologies, focusing on the establishment of a robust standard curve using a stable isotope-labeled internal standard (SIL-IS), Cytarabine-13C3, and comparing its performance against alternative methods.
The quantitative determination of Cytarabine in plasma presents unique challenges, including its instability due to enzymatic degradation and the presence of isobaric endogenous compounds like cytidine.[1][2][3] Utilizing a SIL-IS like this compound in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the "gold standard" approach.[4][5][6] This is because the SIL-IS is chemically and physically almost identical to the analyte, ensuring it accurately reflects the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for potential variability.[5]
Part 1: The Gold Standard Protocol: this compound Internal Standard Method
Achieving reliable linearity and accuracy is foundational to any quantitative bioanalytical method. The following protocol outlines the essential steps for validating a Cytarabine quantification assay using a this compound internal standard, in line with regulatory expectations.[7][8][9][10][11]
Experimental Protocol: LC-MS/MS Quantification of Cytarabine
-
Preparation of Standards and Quality Control (QC) Samples:
-
Stock Solutions: Prepare primary stock solutions of Cytarabine and this compound (Internal Standard, IS) in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Calibration Curve Standards: Perform serial dilutions of the Cytarabine stock solution with a blank biological matrix (e.g., human plasma) to prepare a minimum of six to eight non-zero calibration standards. A typical concentration range for Cytarabine analysis might be 0.5 to 500 ng/mL.[2][3]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC, from a separate Cytarabine stock solution to ensure unbiased evaluation.[9]
-
-
Sample Preparation:
-
To prevent enzymatic degradation, blood samples should be collected in tubes containing an inhibitor like tetrahydrouridine.[2][3]
-
Aliquot 50 µL of each standard, QC, and study sample into a microcentrifuge tube.
-
Add a fixed volume of the this compound IS working solution to every tube except the blank.
-
Perform protein precipitation by adding a volume of cold acetonitrile (B52724) (e.g., 200 µL). Vortex vigorously to mix.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column to separate Cytarabine from endogenous interferences.[12] A gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).[13] Monitor specific precursor-to-product ion transitions for both Cytarabine and this compound.
-
Data Presentation: Performance of the this compound Method
The linearity of the method is assessed by plotting the peak area ratio (Cytarabine/Cytarabine-13C3) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (commonly 1/x² for bioanalytical assays) is applied. An acceptable correlation coefficient (r²) is typically ≥0.99.
Table 1: Illustrative Calibration Curve Data
| Nominal Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.50 (LLOQ) | 0.012 | 0.48 | 96.0 |
| 1.00 | 0.025 | 1.02 | 102.0 |
| 5.00 | 0.128 | 5.11 | 102.2 |
| 25.0 | 0.630 | 24.85 | 99.4 |
| 100.0 | 2.510 | 99.80 | 99.8 |
| 250.0 | 6.280 | 251.50 | 100.6 |
| 500.0 (ULOQ) | 12.490 | 498.50 | 99.7 |
Accuracy and precision are evaluated by analyzing replicate QC samples over several analytical runs. The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% for LLOQ).[2]
Table 2: Illustrative Accuracy and Precision Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) (n=5) | Intra-day Precision (%CV) (n=5) | Inter-day Accuracy (% Bias) (3 runs) | Inter-day Precision (%CV) (3 runs) |
| LLOQ | 0.50 | +8.5 | 11.2 | +9.8 | 13.5 |
| Low | 1.50 | +4.2 | 7.8 | +5.1 | 8.9 |
| Medium | 75.0 | -1.5 | 4.5 | -0.8 | 5.2 |
| High | 400.0 | +2.8 | 3.1 | +3.5 | 4.1 |
Visualization of the Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Applicable pharmacokinetic study: Development and validation of bioanalytical LC-MS/MS method for the simultaneous quan… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. nalam.ca [nalam.ca]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. centerforbiosimilars.com [centerforbiosimilars.com]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
The Gold Standard in Bioanalysis: A Comparative Guide to Inter-Assay Precision and Accuracy Using Cytarabine-13C3
For researchers, scientists, and drug development professionals, the accuracy and precision of bioanalytical methods are paramount for reliable pharmacokinetic and toxicokinetic studies. This guide provides an objective comparison of the performance of Cytarabine-13C3, a stable isotope-labeled internal standard, with an alternative, non-isotopically labeled internal standard for the quantification of the anti-leukemic drug Cytarabine in biological matrices. The presented experimental data underscores the superiority of using a stable isotope-labeled internal standard to achieve robust and reproducible results.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely recognized as the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis.[1][2] The key advantage of a SIL internal standard lies in its near-identical physicochemical properties to the analyte of interest. By incorporating heavy isotopes like carbon-13, the internal standard is chemically identical to the analyte but can be differentiated by its mass. This co-elution and similar behavior during sample extraction, chromatography, and ionization allow the SIL internal standard to effectively compensate for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision.[1][2]
Performance Comparison: this compound vs. a Non-Isotopically Labeled Internal Standard
The following table summarizes the inter-assay precision and accuracy data from studies utilizing either this compound or a non-isotopically labeled internal standard (Cladribine) for the quantification of Cytarabine in human plasma.
| Internal Standard | Analyte | Matrix | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%RE) | Reference |
| This compound | Cytarabine | Plasma & Urine | Low QC: ≤12.47%, Other QCs: ≤10.69% | Low QC: ≤13.12%, Other QCs: ≤12.20% | [3] |
| Cladribine | Cytarabine | Plasma | <15% | Within ±15% | [4] |
As the data demonstrates, the use of the stable isotope-labeled internal standard, this compound, resulted in tighter control over both precision and accuracy across different quality control (QC) levels.
Experimental Workflow for Inter-Assay Precision and Accuracy Assessment
The following diagram illustrates a typical experimental workflow for the validation of a bioanalytical method, including the assessment of inter-assay precision and accuracy.
Caption: Experimental workflow for assessing inter-assay precision and accuracy.
Detailed Experimental Protocols
Below are representative experimental protocols for the quantification of Cytarabine in human plasma using LC-MS/MS with this compound as the internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample (calibration standard, QC, or unknown), add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) onto the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using two mobile phases is common. For example:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cytarabine: The specific precursor-to-product ion transition for Cytarabine would be monitored (e.g., m/z 244.1 > 112.1).
-
This compound: The corresponding transition for the stable isotope-labeled internal standard would be monitored (e.g., m/z 247.1 > 115.1).
-
-
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of Cytarabine to this compound against the nominal concentrations of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of Cytarabine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Inter-Assay Precision and Accuracy Assessment
-
Analyze at least three batches of QC samples at a minimum of three concentration levels (low, medium, and high) on different days.
-
Inter-Assay Precision: Calculate the coefficient of variation (%CV) for the concentrations of the QC samples across all batches. The acceptance criterion is typically ≤15% for all QC levels, except for the Lower Limit of Quantification (LLOQ), where it may be ≤20%.
-
Inter-Assay Accuracy: Calculate the relative error (%RE) of the mean calculated concentration from the nominal concentration for each QC level. The acceptance criterion is typically within ±15% of the nominal value for all QC levels, except for the LLOQ, where it may be within ±20%.
References
The Gold Standard in Clinical Cytarabine Quantification: A Comparative Guide to Cytarabine-¹³C₃
For researchers, scientists, and drug development professionals dedicated to the highest standards of accuracy and precision in clinical research, the choice of an appropriate internal standard for bioanalytical assays is paramount. This guide provides an objective comparison of Cytarabine-¹³C₃ and other alternatives for the quantification of the crucial chemotherapeutic agent, cytarabine (B982), in clinical samples. Through supporting experimental data and detailed protocols, we will demonstrate the superior performance of the stable isotope-labeled standard.
Cytarabine is a cornerstone of treatment for various hematological malignancies. Accurate measurement of its concentration in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to maximize efficacy while minimizing toxicity. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS), the gold standard for small molecule quantification, is essential to correct for variability during sample processing and analysis. While several types of internal standards can be used, stable isotope-labeled (SIL) versions of the analyte, such as Cytarabine-¹³C₃, are widely recognized as the superior choice.
The Decisive Advantage of Stable Isotope Labeling
An ideal internal standard should behave identically to the analyte during sample extraction, chromatography, and ionization, differing only in its mass-to-charge ratio (m/z), which allows it to be distinguished by the mass spectrometer. This ensures that any sample loss or variation in instrument response is mirrored by the internal standard, enabling accurate correction.
Cytarabine-¹³C₃ , which has three carbon-12 atoms replaced with carbon-13, is chemically and physically almost identical to unlabeled cytarabine. This leads to:
-
Co-elution with the Analyte: It has virtually the same retention time as cytarabine in chromatographic systems.
-
Identical Extraction Recovery: It experiences the same degree of loss or recovery during sample preparation.
-
Similar Ionization Efficiency: It is affected by matrix effects (the suppression or enhancement of ionization by other components in the biological sample) in the same way as the analyte.
In contrast, alternative internal standards, such as structural analogs (compounds with similar but not identical structures) or using an external calibration without an internal standard, cannot fully compensate for these variabilities. Structural analogs will have different chromatographic and ionization behaviors, and external calibration cannot account for sample-specific matrix effects or extraction inconsistencies. The use of a stable isotope-labeled internal standard is the most effective way to account for matrix effects.[1]
Performance Under Scrutiny: A Data-Driven Comparison
Table 1: Comparison of Assay Precision (%CV) with Different Internal Standards
| Analyte | Internal Standard Type | Low QC (%CV) | Mid QC (%CV) | High QC (%CV) | Reference |
| Lapatinib (B449) | Stable Isotope-Labeled (lapatinib-d3) | < 11% | < 11% | < 11% | [2] |
| Structural Analog (zileuton) | < 11% | < 11% | < 11% | [2] | |
| Everolimus (B549166) | Stable Isotope-Labeled (everolimus-d4) | 4.3% - 7.2% | 4.3% - 7.2% | 4.3% - 7.2% | [3] |
| Structural Analog (32-desmethoxyrapamycin) | 4.3% - 7.2% | 4.3% - 7.2% | 4.3% - 7.2% | [3] | |
| Tacrolimus (B1663567) | Stable Isotope-Labeled (TAC¹³C,D₂) | < 3.09% | < 3.09% | < 3.09% | [4] |
| Structural Analog (ascomycin) | < 3.63% | < 3.63% | < 3.63% | [4] |
QC: Quality Control; %CV: Percent Coefficient of Variation
Table 2: Comparison of Assay Accuracy (%Bias) with Different Internal Standards
| Analyte | Internal Standard Type | Low QC (%Bias) | Mid QC (%Bias) | High QC (%Bias) | Reference |
| Lapatinib | Stable Isotope-Labeled (lapatinib-d3) | within ±10% | within ±10% | within ±10% | [2] |
| Structural Analog (zileuton) | within ±10% | within ±10% | within ±10% | [2] | |
| Everolimus | Stable Isotope-Labeled (everolimus-d4) | -1.7% to 8.1% | -1.7% to 8.1% | -1.7% to 8.1% | [3] |
| Structural Analog (32-desmethoxyrapamycin) | -1.7% to 8.1% | -1.7% to 8.1% | -1.7% to 8.1% | [3] | |
| Tacrolimus | Stable Isotope-Labeled (TAC¹³C,D₂) | -0.45% to 0.63% | -0.45% to 0.63% | -0.45% to 0.63% | [4] |
| Structural Analog (ascomycin) | -2.65% to 1.71% | -2.65% to 1.71% | -2.65% to 1.71% | [4] |
Table 3: Impact of Internal Standard on Mitigating Matrix Effects
| Analyte | Internal Standard Type | Matrix Effect (%CV of IS-normalized matrix factor) | Conclusion | Reference |
| Lapatinib | Stable Isotope-Labeled (lapatinib-d3) | Not explicitly stated, but corrected for interindividual recovery variability | Superior in correcting for inter-individual variability | [2] |
| Structural Analog (zileuton) | Did not correct for interindividual recovery variability | Failed to correct for inter-individual variability | [2] | |
| Tacrolimus | Stable Isotope-Labeled (TAC¹³C,D₂) | 0.89% | Perfectly compensated for matrix effects | [4] |
| Structural Analog (ascomycin) | -0.97% | Performance equivalent to SIL-IS in this specific case | [4] |
As the data illustrates, stable isotope-labeled internal standards consistently provide excellent accuracy and precision and are superior in compensating for matrix effects and inter-individual sample variability. While a well-chosen structural analog can sometimes provide acceptable performance, the reliability and robustness offered by a SIL-IS like Cytarabine-¹³C₃ are unmatched.
Experimental Protocols
The following are detailed methodologies for the quantification of cytarabine in human plasma using a stable isotope-labeled internal standard, based on established and validated methods.
Method 1: Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.
-
Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of Cytarabine-¹³C₃ working solution (as internal standard).
-
Add 150 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Cytarabine: e.g., m/z 244.1 → 112.1
-
Cytarabine-¹³C₃: e.g., m/z 247.1 → 115.1
-
-
Method 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract, reducing matrix effects, but is more time-consuming.
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of Cytarabine-¹³C₃ working solution.
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Load the entire sample onto a conditioned cation-exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.0) followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Similar to the protein precipitation method.
-
Visualizing the Rationale: Pathways and Workflows
To further clarify the context and methodology, the following diagrams illustrate the mechanism of action of cytarabine and the analytical workflow.
Caption: Intracellular activation pathway of Cytarabine.
Caption: Bioanalytical workflow for Cytarabine in plasma.
Conclusion
In the landscape of clinical research and drug development, the integrity of bioanalytical data is non-negotiable. The use of a stable isotope-labeled internal standard, such as Cytarabine-¹³C₃, is a critical component in achieving the highest levels of accuracy and precision in the quantification of cytarabine. As demonstrated by comparative data from analogous scenarios, a SIL-IS effectively mitigates variability arising from sample preparation and matrix effects, ensuring the generation of reliable pharmacokinetic and clinical data. For researchers aiming for robust and defensible results, Cytarabine-¹³C₃ represents the unequivocal gold standard.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
performance comparison of different LC-MS systems for cytarabine analysis
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of various Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the quantitative analysis of cytarabine (B982), a crucial anti-leukemia drug. Understanding the performance of different systems and protocols is paramount for accurate pharmacokinetic studies and effective therapeutic drug monitoring. This document provides a comprehensive overview of published methods, focusing on experimental details and performance data to aid in the selection and development of robust analytical assays.
Introduction to Cytarabine Analysis Challenges
Cytarabine, an analogue of deoxycytidine, presents several analytical challenges. Its high polarity makes it difficult to retain on conventional reversed-phase chromatography columns. Furthermore, it is susceptible to in vitro degradation by cytidine (B196190) deaminase present in blood samples, necessitating careful sample handling and stabilization. The presence of the isobaric endogenous compound, cytidine, also requires selective analytical methods to ensure accurate quantification. LC-MS/MS has emerged as the gold standard for cytarabine bioanalysis due to its high sensitivity, selectivity, and speed.
Comparison of LC-MS/MS Methodologies
The following sections detail various validated LC-MS/MS methods for cytarabine quantification, primarily employing triple quadrupole (QqQ) mass spectrometers. While direct comparative studies across different LC-MS platforms (e.g., QqQ vs. Q-TOF vs. Orbitrap) for cytarabine are not extensively published, this guide consolidates data from multiple validated methods to facilitate a comparative understanding.
Sample Preparation: A Critical First Step
Effective sample preparation is crucial for removing interferences and concentrating the analyte. The two most common techniques for cytarabine analysis from biological matrices are protein precipitation (PPT) and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): This is a simpler and faster method, often using acetonitrile (B52724) or methanol (B129727). While efficient in removing proteins, it may result in less clean extracts, potentially leading to matrix effects in the MS analysis.
-
Solid-Phase Extraction (SPE): This technique provides cleaner samples by utilizing a stationary phase to selectively adsorb the analyte, which is then eluted with a suitable solvent. Cation-exchange SPE is particularly effective for the polar cytarabine molecule, leading to high extraction recoveries.[1][2][3][4]
To prevent the enzymatic degradation of cytarabine, it is critical to stabilize whole blood samples immediately after collection. Tetrahydrouridine (THU), a cytidine deaminase inhibitor, is widely used for this purpose.[2][3][4][5]
Chromatographic Separation
Achieving adequate chromatographic separation of cytarabine from endogenous interferences, especially cytidine, is essential. Due to its polar nature, various column chemistries and mobile phases have been employed.
-
Columns: High-strength silica (B1680970) (HSS) T3 columns and other polar-modified C18 columns are commonly used to improve retention of cytarabine.[1][2][3] Hydrophilic Interaction Liquid Chromatography (HILIC) is another potential strategy, though less frequently reported in the reviewed literature.
-
Mobile Phases: Typically, a gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used.
Mass Spectrometric Detection
Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are the most common choice for cytarabine quantification due to their high sensitivity and selectivity.[1][2][3][5][6][7] The typical MRM transition for cytarabine is m/z 244.0 → 112.0.[1][8]
While triple quadrupoles are excellent for targeted quantification, high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems offer distinct advantages.[9][10]
-
Q-TOF and Orbitrap: These instruments provide high mass accuracy and resolution, enabling the identification of unknown metabolites and offering the potential for retrospective data analysis without the need for pre-defined MRM transitions.[9][10] While specific applications of Q-TOF or Orbitrap for routine cytarabine quantification are not widely published, their utility in metabolic profiling and investigational studies is significant. For targeted quantification, a triple quadrupole generally offers superior sensitivity and a wider linear dynamic range compared to a Q-TOF.[9][11][12]
Performance Data Comparison
The following table summarizes the performance characteristics of several published LC-MS/MS methods for cytarabine analysis. This data allows for a direct comparison of the capabilities of different validated protocols.
| LC-MS System (Mass Spectrometer) | Sample Preparation | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%Bias) | Reference |
| Triple Quadrupole | Cation-exchange SPE | 0.5 | 0.5 - 500 | < 15% | Within ±15% | [2][3][4] |
| Triple Quadrupole | Protein Precipitation | 20 | 20 - 2500 | < 15% | Within ±15% | [6] |
| API 4000 (Triple Quadrupole) | Protein Precipitation | 50 | 50 - 5000 | < 11.27% | Within ±7.52% | [7] |
| UPLC-MS/MS (Triple Quadrupole) | Protein Precipitation | 1 | 1 - 500 | Not specified | Not specified | [13] |
| Triple Quadrupole | Cation-exchange SPE | 10 | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Method 1: High-Sensitivity Analysis using SPE[2][3]
-
Sample Stabilization: Whole blood collected in tubes containing tetrahydrouridine.
-
Sample Preparation (Cation-exchange SPE):
-
To 50 µL of plasma, add 50 µL of internal standard solution.
-
Add 750 µL of 5% methanol in 0.05 M hydrochloric acid.
-
Load the mixture onto a conditioned and equilibrated cation-exchange SPE column.
-
Wash the column with 1.0 mL of 5% methanol in 0.05 M hydrochloric acid and then 1.0 mL of methanol.
-
Elute the analyte with an appropriate solvent.
-
-
Chromatography:
-
Column: UHPLC on a high strength silica T3 column (100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution.
-
Run Time: 5 minutes.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Electrospray Ionization (ESI).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Method 2: Rapid Analysis using Protein Precipitation[6]
-
Sample Preparation (Protein Precipitation):
-
Extract substances from plasma samples by protein precipitation with acetonitrile.
-
Use cladribine (B1669150) as the internal standard.
-
-
Chromatography:
-
Column: Synergi HydroRP column (150 mm × 2.0 mm, 4 μm).
-
Mobile Phase: Gradient of acetonitrile and 2 mM ammonium acetate with 0.5% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Run Time: 6.0 minutes.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Electrospray Ionization (ESI).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for cytarabine analysis.
Caption: Workflow for Cytarabine Analysis using SPE.
Caption: Workflow for Cytarabine Analysis using PPT.
Conclusion
The selection of an appropriate LC-MS system and methodology for cytarabine analysis depends on the specific requirements of the study. For high-sensitivity applications requiring low limits of quantification, methods employing solid-phase extraction are preferable.[2][3][4] For high-throughput screening where speed is a priority, simpler protein precipitation methods can be effective, although they may have higher limits of quantification.[6][7]
While triple quadrupole mass spectrometers are the current workhorses for targeted quantification of cytarabine, the capabilities of high-resolution instruments like Q-TOF and Orbitrap systems should be considered for more comprehensive metabolic studies and qualitative analyses. The detailed protocols and performance data presented in this guide provide a valuable resource for researchers to make informed decisions when developing and implementing methods for cytarabine analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eurofins.com [eurofins.com]
- 8. researchgate.net [researchgate.net]
- 9. TOF vs QQQ - Chromatography Forum [chromforum.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Comparison between triple quadrupole, time of flight and hybrid quadrupole time of flight analysers coupled to liquid chromatography for the detection of anabolic steroids in doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publires.unicatt.it [publires.unicatt.it]
- 13. Simultaneous determination of cytosine arabinoside and its metabolite uracil arabinoside in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Cytarabine Bioanalysis: A Comparative Guide to Cytarabine-¹³C₃ Internal Standard
For researchers, scientists, and drug development professionals engaged in the regulated bioanalysis of cytarabine (B982), the choice of an appropriate internal standard is paramount to ensure data accuracy, precision, and regulatory compliance. This guide provides a comprehensive comparison of Cytarabine-¹³C₃, a stable isotope-labeled (SIL) internal standard, with a commonly used structural analog, cladribine (B1669150). The experimental data presented herein demonstrates the superior performance of Cytarabine-¹³C₃ for the quantitative analysis of cytarabine in biological matrices.
The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SILs whenever possible. This is due to their ability to mimic the analyte of interest throughout the analytical process, from sample extraction to detection, thereby compensating for variability and matrix effects. Cytarabine-¹³C₃, with three ¹³C atoms, offers a mass shift that is sufficient to prevent spectral crosstalk while maintaining physicochemical properties nearly identical to cytarabine.
Comparative Analysis of Internal Standards for Cytarabine Bioanalysis
The selection of an internal standard significantly impacts the performance of a bioanalytical method. Below is a summary of the key performance parameters for LC-MS/MS methods utilizing Cytarabine-¹³C₃ and cladribine as internal standards for the quantification of cytarabine in human plasma.
| Parameter | Method with Cytarabine-¹³C₃ | Method with Cladribine |
| Linearity (r²) | > 0.99 | Not explicitly stated, but linearity was achieved |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 20 ng/mL |
| Accuracy (% Bias) | Within ± 7.52% | Within ± 15% |
| Precision (% CV) | < 11.27% at LLOQ, < 7.40% at other levels | < 15% |
| Sample Preparation | Simple protein precipitation | Protein precipitation with acetonitrile (B52724) |
The Advantages of Cytarabine-¹³C₃
As a stable isotope-labeled internal standard, Cytarabine-¹³C₃ offers several distinct advantages over structural analogs like cladribine:
-
Co-elution with the Analyte: Cytarabine-¹³C₃ has nearly identical chromatographic behavior to cytarabine, ensuring that both compounds experience the same matrix effects during ionization. This leads to more accurate and precise quantification.
-
Correction for Matrix Effects: The primary advantage of a SIL is its ability to effectively compensate for ion suppression or enhancement caused by the complex biological matrix.
-
Reduced Variability: By tracking the analyte-to-internal standard peak area ratio, variability introduced during sample preparation and injection is minimized.
-
Regulatory Acceptance: The use of a SIL is the preferred approach by regulatory agencies for bioanalytical method validation.
Experimental Protocols
Method Using Cytarabine-¹³C₃ as Internal Standard
This method was developed for the determination of cytarabine and its metabolite in human and dog plasma and urine.
Sample Preparation:
-
Aliquots of plasma or urine samples are prepared.
-
Cytarabine-¹³C₃ internal standard solution is added.
-
Proteins are precipitated using an appropriate organic solvent.
-
The mixture is centrifuged, and the supernatant is transferred for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: API 4000 LC-MS/MS system
-
Ionization: Electrospray Ionization (ESI) in negative mode
-
MRM Transitions:
-
Cytarabine: 242 → 109
-
Cytarabine-¹³C₃: 245 → 113
-
Method Using Cladribine as Internal Standard
This method was developed for the simultaneous determination of clofarabine (B1669196) and cytarabine in human plasma.[1]
Sample Preparation:
-
Plasma samples are thawed at room temperature.[1]
-
Cladribine internal standard solution is added.[1]
-
Proteins are precipitated with acetonitrile.[1]
-
After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.[1]
LC-MS/MS Conditions:
-
LC Column: Synergi HydroRP column (150 mm × 2.0 mm, 4 μm)[1]
-
Mobile Phase: A gradient of acetonitrile and 2 mM ammonium (B1175870) acetate (B1210297) with 0.5% formic acid.[1]
-
Flow Rate: 0.5 mL/min[1]
-
Ionization: Electrospray Ionization (ESI)[1]
-
MRM Transitions: Not explicitly detailed for cytarabine in the provided information.
Visualizing the Bioanalytical Workflow and the Role of Internal Standards
To better understand the experimental process and the critical role of the internal standard, the following diagrams illustrate the bioanalytical workflow and the principle of using a stable isotope-labeled internal standard.
Bioanalytical workflow for cytarabine quantification.
References
The Clear Advantage: A Guide to Labeled vs. Unlabeled Cytarabine in Comparative Metabolite Profiling
For researchers, scientists, and drug development professionals, understanding the metabolic fate and impact of cytarabine (B982) is critical for optimizing cancer therapy and overcoming resistance. This guide provides an objective comparison of using stable isotope-labeled versus unlabeled cytarabine for metabolite profiling, supported by established experimental principles.
The use of stable isotope labeling in metabolomics, often referred to as stable isotope-resolved metabolomics (SIRM), offers a powerful lens to trace the metabolic journey of a drug and its influence on cellular pathways.[1][2][3] This approach provides a dynamic view of metabolic fluxes, which is a significant advancement over the static snapshot offered by traditional unlabeled metabolomics.[4]
Performance Comparison: Labeled vs. Unlabeled Cytarabine
| Feature | Labeled Cytarabine (e.g., ¹³C, ¹⁵N) | Unlabeled Cytarabine |
| Metabolite Identification | High Confidence: Allows for the unambiguous identification of drug-derived metabolites by tracking the isotope label. This is crucial for distinguishing drug metabolites from endogenous cellular metabolites, especially when they are isobaric.[4] | Lower Confidence: Relies on retention time and mass-to-charge ratio matching to spectral libraries, which can be ambiguous for novel or unexpected metabolites. |
| Pathway Analysis | Direct Tracing: Enables direct tracing of cytarabine's metabolic pathways, including its conversion to the active triphosphate form (ara-CTP) and its incorporation into DNA.[2][5] This provides definitive evidence of pathway engagement. | Indirect Inference: Changes in endogenous metabolite pools are observed, from which the drug's impact on pathways is inferred. This can be less precise and may not distinguish between direct and indirect effects.[6] |
| Flux Analysis | Quantitative Flux Measurement: Allows for the quantification of metabolic rates (fluxes), providing a dynamic understanding of how cytarabine affects the speed of metabolic processes.[3][4] | Static Measurement: Measures the steady-state levels of metabolites, providing a snapshot of the metabolic state but not the underlying dynamics. |
| Sensitivity & Specificity | Enhanced: The unique mass signature of the isotope label significantly reduces background noise and matrix effects, leading to higher sensitivity and specificity in detection, particularly with mass spectrometry.[1] | Standard: Susceptible to matrix effects and interference from endogenous compounds, which can complicate the detection and quantification of low-abundance metabolites. |
| Cost & Availability | Higher: Synthesis of stable isotope-labeled compounds is more expensive and may have limited availability. | Lower: Unlabeled cytarabine is widely available and less expensive. |
| Experimental Complexity | Higher: Requires more complex experimental design and data analysis to interpret isotopic enrichment and flux. | Lower: Simpler experimental setup and more straightforward data analysis. |
Experimental Protocols
The following are generalized protocols for comparative metabolite profiling using both labeled and unlabeled cytarabine, based on common methodologies in the field.[6][7][8]
Cell Culture and Treatment
-
Cell Seeding: Plate acute myeloid leukemia (AML) cell lines (e.g., HL-60, MV4-11) at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[6]
-
Treatment: After a 24-hour incubation period, treat the cells with either unlabeled cytarabine or a stable isotope-labeled version (e.g., [U-¹³C₉,¹⁵N₃]-Cytarabine) at a final concentration of 1 µM. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for various time points (e.g., 4, 8, 24 hours) to capture the dynamics of metabolite changes.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by adding ice-cold saline and centrifuging at 1000 x g for 5 minutes at 4°C.
-
Extraction: Resuspend the cell pellet in 1 mL of ice-cold 80% methanol.
-
Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and 37°C water bath).
-
Precipitation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Sample Collection: Collect the supernatant containing the metabolites and dry it under a stream of nitrogen.
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).
-
Chromatographic Separation: Separate the metabolites using a C18 reverse-phase column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8][9][10]
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to detect a wide range of metabolites.[6]
-
Data Acquisition: For unlabeled analysis, perform a full scan to detect all metabolites. For labeled analysis, perform a full scan and targeted MS/MS to track the incorporation of the stable isotope into downstream metabolites.
Visualizing the Workflow and Cytarabine's Mechanism
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the metabolic pathway of cytarabine.
References
- 1. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 2. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. Purine metabolites regulate leukemic cell sensitivity toward cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cellular Metabolomics Profiles Associated With Drug Chemosensitivity in AML [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous determination of cytosine arabinoside and its metabolite uracil arabinoside in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mtc-usa.com [mtc-usa.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Safety Operating Guide
Proper Disposal of Cytarabine-13C3: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like Cytarabine-13C3 are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a stable, non-radioactive, isotopically labeled version of the chemotherapy agent Cytarabine (B982).
It is important to note that because Carbon-13 is a stable, non-radioactive isotope, the disposal procedures for this compound are identical to those for unlabeled Cytarabine. [1] The core principle of disposal revolves around the classification of the waste as either "trace" or "bulk" chemotherapy waste, with incineration being the ultimate method of destruction.
Quantitative Data for this compound Waste Disposal
Proper segregation of waste is critical. The following table summarizes the key quantitative parameters for categorizing and handling this compound waste.
| Parameter | Guideline | Waste Category | Disposal Container | Final Disposal Method |
| Residual Contamination | ≤ 3% by weight of the container's original capacity | Trace Chemotherapy Waste | Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste" and "Incinerate Only" | High-temperature incineration |
| Residual Contamination | > 3% by weight of the container's original capacity | Bulk Chemotherapy Waste | Black, puncture-resistant, leak-proof container labeled as "Hazardous Waste" or "Bulk Chemotherapy Waste" | High-temperature incineration at a licensed hazardous waste facility |
| Incineration Temperature | Typically between 850°C and 1200°C | Both | N/A | N/A |
| Chemical Decontamination of Surfaces | 0.115% Sodium Hypochlorite (B82951) Solution | N/A | N/A | N/A |
Experimental Protocol: Chemical Inactivation of Aqueous this compound Waste
For liquid waste containing this compound, chemical inactivation can be performed prior to collection for incineration. Sodium hypochlorite (bleach) has been shown to be effective in degrading Cytarabine.[2]
Objective: To chemically degrade this compound in an aqueous solution to a less hazardous form before final disposal.
Materials:
-
Aqueous waste containing this compound
-
Standard household bleach (typically 5.25% or ~52,500 ppm sodium hypochlorite) or a prepared 0.115% sodium hypochlorite solution
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves (double-gloving recommended), lab coat, and safety goggles.
-
A designated, well-ventilated area for the procedure (e.g., a chemical fume hood).
-
A labeled waste container for the treated liquid.
Procedure:
-
Preparation: Don all required PPE. Perform the procedure in a chemical fume hood to minimize inhalation exposure.
-
Dilution of Bleach (if using household bleach): Prepare a 1:10 dilution of household bleach with water to achieve a final concentration of approximately 0.5% sodium hypochlorite. For waste with a high organic load, a 1:5 dilution is recommended.[3] Alternatively, use a pre-made 0.115% sodium hypochlorite solution.[2]
-
Inactivation: Slowly add the diluted bleach solution to the aqueous this compound waste. A general guideline is to add one part diluted bleach solution to nine parts waste solution (1:10 v/v).[3]
-
Contact Time: Gently mix the solution and allow it to react for a minimum of 30 minutes. Studies have shown that a 0.115% sodium hypochlorite solution can achieve over 90% degradation of cytarabine within 15 minutes.[2] A 30-minute contact time provides a margin of safety.
-
Neutralization (Optional but Recommended): If required by your institution's waste management policy, neutralize the excess hypochlorite by adding a solution of sodium thiosulfate (B1220275) or sodium bisulfite.
-
Disposal: The treated liquid waste should be collected in a clearly labeled hazardous waste container for incineration. Do not pour the treated or untreated waste down the drain.
-
Decontamination: All glassware and equipment used in the procedure should be thoroughly rinsed with water, and the final rinse should be collected as hazardous waste. The work surface should be decontaminated.
Disposal Workflow and Logic
The proper disposal of this compound follows a clear decision-making process. The following diagram illustrates the logical workflow from waste generation to final disposal.
Safe Handling and Decontamination
Safe handling practices are crucial to minimize exposure to this compound. Always handle the compound within a certified chemical fume hood or biological safety cabinet.[4] Personal protective equipment, including double gloves, a disposable gown, and eye protection, should be worn at all times.
In case of a spill, it is important to have a spill kit readily available. For surface decontamination after handling or in the event of a small spill, a solution of sodium dodecyl sulfate (B86663) (SDS) has been shown to be effective at removing cytarabine contamination.[5] Following decontamination, wipe the surface with 70% ethanol.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling Cytarabine-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Cytarabine-13C3, a cytotoxic agent. Adherence to these procedures is critical to ensure personnel safety and to prevent contamination. The following protocols for personal protective equipment (PPE), handling, and disposal are based on established guidelines for cytotoxic compounds.
I. Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. Personnel must be trained in the correct donning and doffing of all required PPE.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Gloves | Double pair of chemotherapy-tested nitrile gloves.[1][2][3] The outer glove should be worn over the gown cuff, and the inner glove underneath.[3] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Gown | Disposable, solid-front gown made of polyethylene-coated polypropylene (B1209903) or a similar laminate material.[3] | Protects the body from splashes and spills. The solid front ensures no penetration of the cytotoxic agent. |
| Eye Protection | Safety glasses with side shields or goggles.[1][2] | Protects the eyes from splashes or aerosols. |
| Face Protection | A full face shield should be worn in addition to goggles when there is a significant risk of splashing.[3] | Provides a broader area of protection for the face. |
| Respiratory Protection | An N95 or equivalent respirator is required when handling the powder form of the drug or when there is a risk of aerosol generation.[2][3] | Prevents inhalation of cytotoxic particles. |
II. Operational Plan for Safe Handling
Follow these procedural steps for the safe handling of this compound from receipt to disposal. All handling of this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a similar containment device.[4]
Step 1: Receiving and Storage
-
Inspect the shipping container for any signs of damage or leakage upon arrival.
-
Wear a single pair of chemotherapy-tested gloves when handling the external packaging.[3]
-
Store the compound in a clearly labeled, designated area for cytotoxic agents, away from general laboratory traffic.
-
The storage area should be secure and accessible only to authorized personnel.[5]
Step 2: Preparation and Handling
-
Don all required PPE as specified in the table above before entering the designated handling area.
-
Perform all manipulations, including weighing, reconstituting, and aliquoting, within a BSC.
-
Use Luer-Lok syringes and large-bore needles to minimize pressure and the potential for aerosol formation.[1]
-
Place a plastic-backed absorbent pad on the work surface of the BSC to contain any minor spills.
-
All materials that come into contact with this compound, such as pipette tips, tubes, and flasks, should be considered contaminated.
Step 3: Disposal
-
All contaminated materials, including gloves, gowns, and disposable labware, must be disposed of as cytotoxic waste.[1]
-
Place all contaminated items in a designated, leak-proof, and puncture-resistant container that is clearly labeled as "Cytotoxic Waste".[1]
-
This waste must be incinerated at high temperatures (e.g., 1100°C).[1]
-
Do not dispose of any materials contaminated with this compound in the general laboratory trash or sewer.
III. Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Workflow for this compound Spill Response
Caption: Workflow for responding to a this compound spill.
Detailed Spill Protocol:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill location.[1]
-
Don PPE: Before approaching the spill, don the appropriate PPE, including a respirator, double gloves, a protective gown, and eye/face protection.[1][2]
-
Containment: Cover the spill with an absorbent material, such as absorbent pads or granules, to limit its spread.[1]
-
Decontamination: The spill may also be treated with a 5% sodium hypochlorite (B82951) solution.[1] Carefully clean the area, working from the outer edges of the spill inward.
-
Collection: Collect all absorbent materials and any other debris from the spill and place it into a leak-proof plastic container labeled as cytotoxic waste.[1]
-
Final Steps: Remove all PPE and dispose of it as cytotoxic waste. Thoroughly wash your hands with soap and water.[1]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
